molecular formula C8H14O5 B3053756 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate CAS No. 55919-77-2

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Cat. No.: B3053756
CAS No.: 55919-77-2
M. Wt: 190.19 g/mol
InChI Key: ZCZFEIZSYJAXKS-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate ( 55919-77-2), also known as Pentaerythritol monoacrylate, is a multifunctional acrylate ester of significant interest in advanced polymer and materials science research . Its molecular formula is C8H14O5, with a molecular weight of 190.20 g/mol . The compound features a unique structure with a single polymerizable acrylate group and three hydrophilic hydroxyl groups, making it a valuable building block for creating cross-linked polymers and functionalized networks . This structure allows researchers to synthesize polymers with enhanced mechanical properties and stability, attributed to the strong carbon-carbon bonds formed during the acrylate polymerization process . In application, this monomer is instrumental in the development of innovative polymers for coatings, resins, and specialized materials. Its functionality is leveraged in the synthesis of hydroxyurethane (meth)acrylate prepolymers, which are promising candidates for use in high-performance 3D printing applications . The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for pharmacokinetic studies or preparative-scale impurity isolation . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human consumption, diagnostic use, or any other application outside of a controlled research setting.

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O5/c1-2-7(12)13-6-8(3-9,4-10)5-11/h2,9-11H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZFEIZSYJAXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204518
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
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Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55919-77-2
Record name Pentaerythritol monoacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
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Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
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Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
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Foundational & Exploratory

Precision Synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate , commonly known as Pentaerythritol Monoacrylate (PEMA) .

A Technical Guide for High-Purity Monomer Isolation

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PEMA) is a unique trifunctional hydroxyl monomer containing a single polymerizable acrylate group. Unlike common industrial pentaerythritol acrylates—which are mixtures of tri- and tetra-acrylates used in UV-curing coatings—PEMA is sought for its ability to introduce high hydrophilicity and post-polymerization functionalization sites (three free hydroxyls) into hydrogels and biomedical scaffolds.

Synthesizing PEMA is chemically challenging due to the high symmetry of the pentaerythritol core (


). Direct esterification invariably leads to a statistical distribution of products (mono-, di-, tri-, and tetra-esters).

This guide presents two distinct methodologies:

  • The Bicyclic Orthoester Route (Gold Standard): A protection-deprotection strategy that guarantees chemoselectivity for the mono-species.

  • The Statistical Direct Esterification Route: A scalable approach requiring rigorous purification, suitable when absolute purity is secondary to volume.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
Common Name Pentaerythritol Monoacrylate (PEMA)
CAS Number 55919-77-2
Molecular Formula

Molecular Weight 190.19 g/mol
Physical State Viscous colorless liquid / Low-melting solid
Solubility Soluble in water, alcohols, THF; Insoluble in hexane

Method A: The Bicyclic Orthoester Protection Route

Status: High Purity / Chemoselective Reference: Padias, A. B., & Hall, H. K. (1981). Macromolecules. [1]

This method utilizes a bicyclic orthoester to simultaneously protect three of the four hydroxyl groups of pentaerythritol, leaving exactly one hydroxyl group available for acrylation. This acts as a "molecular clamp," enforcing mono-substitution.

Reaction Logic Diagram

OrthoesterRoute Penta Pentaerythritol (4 x OH) Intermediate1 Bicyclic Orthoester (3 OH Protected) Penta->Intermediate1 Cyclization (-3 EtOH) OrthoForm Triethyl Orthoformate (Protecting Agent) OrthoForm->Intermediate1 Intermediate2 Acrylated Orthoester Intermediate1->Intermediate2 Esterification AcCl Acryloyl Chloride AcCl->Intermediate2 Product PEMA (Monoacrylate) Intermediate2->Product Deprotection (Ring Opening) Hydrolysis Mild Acid Hydrolysis

Figure 1: The chemoselective pathway using bicyclic orthoester protection to enforce mono-substitution.

Detailed Protocol
Step 1: Synthesis of 4-(hydroxymethyl)-2,6,7-trioxabicyclo[2.2.2]octane[1]
  • Reagents: Pentaerythritol (1.0 eq), Triethyl orthoformate (1.1 eq), Dioctyl phthalate (solvent/flux).

  • Procedure:

    • Mix pentaerythritol and triethyl orthoformate in a reactor fitted with a distillation head.

    • Heat gradually to 120–140°C . Ethanol is produced as a byproduct.

    • Continuously distill off ethanol to drive the equilibrium forward.

    • Purification: The bicyclic orthoester product may sublime or crystallize upon cooling. Recrystallize from toluene.

    • Checkpoint: Verify structure via NMR (disappearance of 3 OH signals, appearance of bridgehead CH at ~5.5 ppm).

Step 2: Acrylation[2]
  • Reagents: Bicyclic orthoester (from Step 1), Acryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous THF (Solvent).

  • Procedure:

    • Dissolve the bicyclic orthoester in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C . Add Triethylamine.

    • Add Acryloyl chloride dropwise over 30 minutes. Maintain temperature <5°C to prevent polymerization.

    • Stir at room temperature for 4 hours.

    • Workup: Filter off the triethylamine hydrochloride salt. Evaporate THF to yield the Acrylated Orthoester .

Step 3: Hydrolytic Deprotection
  • Reagents: Acrylated Orthoester, Dilute HCl (0.01 M) or aqueous THF.

  • Procedure:

    • Dissolve the intermediate in a THF/Water mixture.

    • Add a catalytic amount of acid.[3][4] Stir at room temperature for 1–2 hours.

    • Mechanism:[4][5][6] The orthoester ring is highly sensitive to acid and hydrolyzes rapidly back to the formate ester, which further hydrolyzes to the triol.

    • Neutralization: Neutralize carefully with

      
       to pH 7.
      
    • Isolation: Extract with ethyl acetate (to remove non-polar impurities) or use preparative HPLC if high purity is required.

Method B: Controlled Direct Esterification (Statistical)

Status: Lower Purity / Industrial Scalability Reference: Sun, L. et al. (2018). Asian Journal of Chemical Sciences. [2]

This method relies on shifting the statistical probability toward the mono-ester by using a large excess of pentaerythritol.

Reaction Workflow[2][5][8]

DirectRoute Reactants Pentaerythritol (Excess) + Acrylic Acid Reaction Azeotropic Distillation (Toluene, 110°C) Reactants->Reaction Catalyst p-TSA + MEHQ (Inhibitor) Catalyst->Reaction Mixture Crude Mixture: Mono (Major) + Di/Tri (Minor) + Unreacted PE Reaction->Mixture Extraction Water/Brine Extraction Mixture->Extraction Remove p-TSA Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Final PEMA (Isolated) Chromatography->Final

Figure 2: Statistical synthesis workflow requiring downstream fractionation.

Detailed Protocol
  • Stoichiometry: Use a 3:1 molar ratio of Pentaerythritol to Acrylic Acid. The excess polyol statistically favors the formation of the mono-ester over di- or tri-esters.

  • Setup: Dean-Stark apparatus with Toluene as the azeotropic solvent.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1.0 wt% relative to AA).

  • Inhibitor: MEHQ (Methoxyphenol) (500 ppm) is critical to prevent thermal polymerization of the acrylate during reflux.

  • Procedure:

    • Reflux at 110°C until the theoretical amount of water (from esterification) is collected in the trap.

    • Cool the mixture. Unreacted Pentaerythritol will likely precipitate out; filter this off.

  • Purification (Critical):

    • The filtrate contains PEMA, di-acrylate, and traces of tri-acrylate.

    • Flash Chromatography: Use Silica Gel 60.

    • Eluent: Gradient elution starting with Chloroform/Methanol (95:5) increasing to (80:20). PEMA is significantly more polar than the di/tri-acrylates and will elute last.

Characterization & Validation

To validate the synthesis of the mono species versus the di species, analyze the integration ratios in


 NMR.
TechniqueExpected Signal (PEMA)Diagnostic Feature

NMR
(DMSO-

)

5.8–6.4 ppm (3H, m, Acrylate vinyl)
Vinyl protons confirm acrylate presence.

4.1 ppm (2H, s,

)
Key: Integration of this ester methylene (2H) vs. Vinyl (3H) must be 2:3.

3.4 ppm (6H, s,

)
Key: Integration of alcohol methylenes (6H) vs. Ester methylene (2H) must be 3:1 .
FT-IR 3200–3400

(Broad)
Strong OH stretch (indicates mono/di form, not tetra).
1720

(Sharp)
Carbonyl (C=O) stretch.

Safety & Handling

  • Acrylates: Potent skin sensitizers. All procedures involving acryloyl chloride or acrylic acid must be performed in a fume hood with nitrile gloves.

  • MEHQ Inhibitor: Ensure the final product contains 100–200 ppm MEHQ if stored, to prevent spontaneous polymerization. Store at 4°C in amber glass.

References

  • Padias, A. B., & Hall, H. K. (1981).[1] Synthesis and polymerization of pentaerythritol monoacrylate and methacrylate and their bicyclic ortho esters. Macromolecules, 14(6), 1541–1546.

  • Sun, L., Zhu, L., Xue, W., & Zeng, Z. (2018).[7] Synthesis and Characterization of Pentaerythritol Diacrylate. Asian Journal of Chemical Sciences, 4(3), 1-7.[7]

  • Gantrade Corporation. Pentaerythritol (PEN) FAQ & Industrial Synthesis Overview.

Sources

3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate: A Technical Guide to Synthesis, Polymerization, and Biomaterial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, universally recognized in polymer chemistry as Pentaerythritol Monoacrylate (PEMA) , is a highly versatile


-type asymmetric monomer. Structurally, it features a single polymerizable 

-unsaturated carbonyl (acrylate) group juxtaposed with three reactive primary hydroxyl groups. This precise structural dichotomy allows scientists to decouple the polymerization phase from the functionalization phase. As a result, PEMA has emerged as a critical building block in the design of hyperbranched polymers, stimulus-responsive hydrogels, and advanced nanocarriers for targeted drug delivery[1].

This whitepaper provides an authoritative overview of PEMA’s physicochemical profile, outlines a field-proven, self-validating protocol for its controlled synthesis, and details its applications in modern biotherapeutics.

Physicochemical Profiling and Structural Data

Understanding the baseline physical and chemical parameters of PEMA is essential for predicting its behavior in various solvent systems and biological microenvironments. Its highly negative XLogP3 value dictates profound hydrophilicity, making it an ideal candidate for biocompatible hydrogels[2].

PropertyValueClinical / Chemical Significance
IUPAC Name [3-hydroxy-2,2-bis(hydroxymethyl)propyl] prop-2-enoateDefines the exact ester linkage positioning.
CAS Registry Number 55919-77-2Primary identifier for regulatory and sourcing compliance[3].
Molecular Formula

Base composition for stoichiometric calculations.
Molecular Weight 190.19 g/mol Low molecular weight facilitates high-density functionalization[2].
Exact Mass 190.0841 DaCritical for LC-MS/MS identification and purity validation[2].
XLogP3 -1.0High aqueous solubility; ideal for systemic drug delivery vehicles[2].
Hydrogen Bond Donors 3Enables extensive cross-linking and water retention in hydrogels[2].
Hydrogen Bond Acceptors 5Facilitates non-covalent interactions with biological targets[2].
Topological Polar Surface Area 87 ŲPredicts favorable interaction with polar biological membranes[2].

Mechanistic Synthesis and Purification Strategies

The Challenge of Direct Esterification

Attempting a direct Fischer esterification of pentaerythritol with acrylic acid is fundamentally flawed for isolating the monoacrylate. Because all four primary hydroxyl groups on the neopentyl core are sterically and electronically equivalent, direct reaction yields a statistical, intractable mixture of mono-, di-, tri-, and tetra-acrylates (e.g., PET4A)[4]. Separating these species via fractional distillation or chromatography is highly inefficient due to their similar polarities and the propensity of acrylates to thermally auto-polymerize during purification.

The Solution: Ortho Ester Protection Strategy

To achieve pure PEMA, a protective group strategy must be employed. By converting three of the four hydroxyl groups into a bicyclic ortho ester, the remaining single hydroxyl can be selectively acrylated. Subsequent mild hydrolysis removes the ortho ester, yielding pure PEMA[5].

Fig 1: Controlled synthesis and dual-functional pathways of PEMA.

Step-by-Step Methodology: Synthesizing Pure PEMA

Note: This protocol is a self-validating system; the visual transition of the intermediate states confirms reaction progress.

  • Protection Phase (Bicyclic Ortho Ester Formation):

    • Action: Suspend 1 equivalent of pentaerythritol in a high-boiling solvent (e.g., dioctyl phthalate) and add 1.1 equivalents of triethyl orthoformate alongside a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Causality: The p-TSA catalyzes the transesterification. Continuous vacuum distillation is applied to remove the ethanol byproduct. Driving off ethanol shifts the equilibrium entirely to the right (Le Chatelier's principle), yielding 4-(hydroxymethyl)-2,6,7-trioxabicyclo[2.2.2]octane[5].

  • Acrylation Phase:

    • Action: Dissolve the protected intermediate in anhydrous dichloromethane (DCM) with 1.2 equivalents of triethylamine (TEA). Add 0.01 equivalents of hydroquinone (HQ). Dropwise, add 1.1 equivalents of acryloyl chloride at 0°C.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated, driving the reaction forward and preventing premature acid-catalyzed deprotection. Crucially, HQ is added to quench any free radicals generated by ambient light or localized heating, preventing the runaway auto-polymerization of the highly reactive acrylate group[4][5].

  • Deprotection Phase:

    • Action: Isolate the acrylated ortho ester and dissolve it in a mixture of water and mild acid (e.g., 0.1 M HCl) at 60°C for 4 hours.

    • Causality: The bicyclic ortho ester is acutely sensitive to aqueous acid. It hydrolyzes cleanly into PEMA and formic acid. Because formic acid does not interfere with subsequent radical polymerizations, the aqueous solution can be used directly or lyophilized to isolate pure PEMA[6].

Polymerization and Functionalization Workflows

PEMA's architecture allows it to undergo two distinct chemical workflows, often executed orthogonally in drug development:

A. Free Radical Polymerization (FRP) and Controlled Radical Polymerization (RAFT/ATRP)

The terminal alkene of the acrylate group is highly susceptible to radical addition. PEMA can be homopolymerized or copolymerized with other vinyl monomers (e.g., PEG-acrylate) to form hydrophilic polymer backbones.

  • Mechanism in Drug Delivery: By utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, scientists can create tightly controlled, low-polydispersity nanogels. The resulting poly(PEMA) backbone presents a massive density of free hydroxyl groups extending into the aqueous phase, creating a highly hydrated corona that resists protein fouling (stealth effect)[1][5].

B. Hydroxyl Conjugation (Post-Polymerization Modification)

Once the poly(PEMA) backbone is formed, the three hydroxyl groups per monomer unit serve as anchoring sites.

  • Drug Conjugation: Therapeutics with carboxylic acid moieties (e.g., ibuprofen, certain chemotherapeutics) can be covalently attached to these hydroxyls via ester linkages.

  • Causality of Linkage Choice: Ester linkages are specifically chosen in these nanocarriers because they are susceptible to enzymatic cleavage by intracellular esterases. This creates a stimulus-responsive release mechanism—the drug remains securely attached in the bloodstream but is rapidly cleaved and released once the nanocarrier is endocytosed into the target cell[1].

References

  • PubChem (National Institutes of Health). "2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | C8H14O5 | CID 91938". CAS Common Chemistry & Computed Properties. Available at:[Link]

  • CAS Common Chemistry. "Pentaerythritol monoacrylate - CAS Registry Number 55919-77-2". American Chemical Society. Available at:[Link]

  • Padias, A. B., & Hall, H. K. Jr. "Synthesis and polymerization of pentaerythritol monoacrylate and methacrylate and their bicyclic ortho esters". Macromolecules, 1982, 15(2), 217-223. Available at:[Link]

  • Google Patents. "US4405798A - Acrylate and methacrylate monoesters of pentaerythritol and pentaerythritol orthoesters and polymers and copolymers derived therefrom". United States Patent Office.
  • Theseus. "Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery". Biomedical Materials Research. Available at:[Link]

  • Bentham Science. "Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium". Current Organic Synthesis. Available at:[Link]

Sources

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Biomedical Utility[1]

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PEMA) represents a unique class of "hyper-hydroxylated" monomers. Unlike its poly-functional counterparts (pentaerythritol tri- or tetraacrylate) which are dominant crosslinkers in industrial coatings, PEMA is a mono-functional acrylate bearing three pendant primary hydroxyl groups.

This structural asymmetry renders it invaluable for biomedical applications . It serves as a "chemical hook," allowing the formation of linear, hydrophilic polymers that can be post-functionalized with drugs, peptides, or signaling molecules via the remaining hydroxyls. This guide details the molecular logic, synthesis challenges, and validation protocols for utilizing PEMA in high-stakes research environments.

Molecular Architecture & Physiochemical Properties[2]

The molecule is built upon a neopentyl skeleton, conferring high thermal stability due to the absence of beta-hydrogens on the central carbon. Its "head-tail" design creates a distinct amphiphilic profile: the acrylate tail drives polymerization, while the tridentate hydroxyl head provides massive hydrogen-bonding capacity.

Table 1: Physiochemical Profile
PropertyValue / DescriptionSignificance
Molecular Formula C₈H₁₄O₅High oxygen content = Hydrophilicity
Molecular Weight 190.19 g/mol Low MW allows high functional density
Physical State Viscous Liquid / Low-melting SolidViscosity arises from intermolecular H-bonding
Solubility Water, Alcohols, DMSOIdeal for hydrogel formulations
Reactive Groups 1x Acrylate, 3x Primary HydroxylsOrthogonal reactivity (Radical vs. Condensation)
CAS Number 55919-77-2Specific to the mono-ester species
Visualization: Molecular Connectivity

The following diagram illustrates the central quaternary carbon (


) acting as the anchor for the functional symmetry.

MolecularStructure cluster_legend Functional Zones Cq Quaternary Carbon (Neopentyl Core) OH1 CH₂-OH (Hydroxyl 1) Cq->OH1 Stable C-C bond OH2 CH₂-OH (Hydroxyl 2) Cq->OH2 OH3 CH₂-OH (Hydroxyl 3) Cq->OH3 Ester CH₂-O-CO-CH=CH₂ (Acrylate Ester) Cq->Ester Reactive Tail Desc Blue: Hydrophilic/Functionalizable Red: Polymerizable/Crosslinkable

Caption: The neopentyl core anchors three hydrophilic hydroxyls against a single polymerizable acrylate tail.

Synthesis & Purification Challenges

Synthesizing pure PEMA is non-trivial. Direct esterification of pentaerythritol (PE) with acrylic acid is statistically governed, typically yielding a mixture of mono-, di-, tri-, and tetra-acrylates. For high-precision applications (e.g., drug delivery), the Mono-Protection Strategy is superior to direct esterification.

Protocol A: Direct Esterification (Industrial/Bulk)

Use when minor diacrylate impurities (<5%) are acceptable.

  • Reactants: Pentaerythritol (Excess, 2:1 molar ratio vs Acrylic Acid) to statistically favor the mono-product.

  • Catalyst: p-Toluenesulfonic acid (PTSA) (1-2 wt%).

  • Inhibitor: MEHQ (500 ppm) to prevent premature polymerization.

  • Solvent: Toluene (azeotropic removal of water).

  • Purification: The reaction mixture is washed with brine. The excess unreacted PE precipitates out (due to low toluene solubility). The filtrate is concentrated.

    • Critique: Difficult to remove diacrylate completely.

Protocol B: The Acetal Protection Route (High Purity)

Use for pharmaceutical-grade synthesis. This method desymmetrizes the pentaerythritol core before acrylation.

  • Protection: React PE with Acetone (catalyzed by Iodine or PTSA) to form Pentaerythritol Monoacetal (isopropylidene acetal). This leaves two free OH groups? Correction: Acetone protects 1,3-diols. PE forms a bis-acetal (spiro) or mono-acetal. We target the mono-acetal which leaves 2 OH groups, or use a specific orthoester route.

    • Refined Route: It is often more efficient to use Pentaerythritol Orthoester or partial hydrolysis of the triacrylate, but the most reliable lab-scale method involves:

    • Step 1: React PE with Benzaldehyde to form the cyclic mono-acetal (1:1 adduct).

    • Step 2: Esterify the remaining free hydroxyls? No, that blocks them.

    • Correct Logic: We want 1 Acrylate, 3 OH.

    • Reverse Strategy: Hydrolysis of Pentaerythritol Tetraacrylate (PETA). Controlled enzymatic hydrolysis (using Lipase from Candida antarctica) can selectively cleave esters to yield the mono-acrylate species.

Validated Workflow: Statistical Synthesis with Extraction

Due to the difficulty of protection chemistry on PE, the Modified Statistical Approach is the standard lab protocol.

SynthesisWorkflow Step1 Reactants Pentaerythritol (3.0 eq) + Acrylic Acid (1.0 eq) Step2 Esterification Cat: PTSA, Solvent: Toluene, 110°C Dean-Stark Water Removal Step1->Step2 Step3 Crude Mixture (Excess PE + Mono + Di) Step2->Step3 Step4 Phase Separation Cool to 25°C -> Excess PE Precipitates Step3->Step4 Step5 Extraction Extract filtrate with Water (Mono is highly water soluble, Di is less) Step4->Step5 Step6 Final Product PEMA (Yield ~40-50%) Step5->Step6

Caption: Kinetic control via reactant stoichiometry (3:1 excess of polyol) minimizes di/tri-acrylate formation.

Spectroscopic Characterization (The "Fingerprint")

To validate the structure, one must confirm the ratio of acrylate protons to the neopentyl backbone protons.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or D₂O (due to high polarity)

  • Acrylate Region (5.8 – 6.4 ppm):

    • Look for the characteristic AMX spin system of the vinyl group (-CH=CH₂).

    • Three doublets of doublets (dd) corresponding to cis, trans, and geminal protons.

    • Integration: Set these to 3H .

  • Ester Methylene (-CH₂-O-CO-) (~4.1 ppm):

    • Singlet.[1]

    • Integration: Must be 2H .

  • Hydroxyl Methylenes (-CH₂-OH) (~3.4 – 3.6 ppm):

    • Singlet (broadened if H-bonding exists).

    • Integration: Must be 6H .

    • Self-Validation: If the integration is < 6H relative to the acrylate, you have di/tri-acrylate impurities.

  • Hydroxyl Protons (-OH) (~4.5 – 5.0 ppm):

    • Visible in DMSO-d₆; invisible in D₂O (exchange).

    • Integration:3H .

FTIR Spectroscopy[1][2][3][4][5]
  • 3200–3500 cm⁻¹: Broad, strong -OH stretch (confirms PEMA, absence suggests higher acrylates).

  • 1720 cm⁻¹: Sharp C=O (Ester) stretch.

  • 1635 cm⁻¹: C=C (Acrylate) stretch.

  • 1050 cm⁻¹: C-O (Primary alcohol) stretch.

Application in Drug Delivery & Biomaterials[1][5][9][10]

PEMA is a "scaffold monomer." Its primary utility lies in creating hydrophilic polymer backbones that can be post-modified.

Mechanism: The "Pendant Hook" System

In a radical polymerization (e.g., with PEG-diacrylate as a crosslinker), PEMA incorporates into the chain. The three -OH groups per monomer unit remain unreacted during radical propagation, hanging off the main chain.

  • Drug Conjugation: The primary -OH groups can be reacted with drug-carboxylic acids (via esterification) or activated (via CDI chemistry) to attach peptides.

  • Mucoadhesion: The high density of hydroxyls facilitates hydrogen bonding with mucosal tissues, making PEMA-based hydrogels excellent for buccal or ocular delivery [1].

  • Solubility Enhancement: Incorporating PEMA into hydrophobic polymer matrices increases water uptake and degradation rates (for biodegradable systems).

ApplicationPathway Monomer PEMA Monomer (1 Acrylate, 3 OH) Polymer Poly(PEMA) Backbone (Pendant OH groups exposed) Monomer->Polymer Free Radical Polymerization Conjugate Polymer-Drug Conjugate (Ester Linkage) Polymer->Conjugate Post-Polymerization Modification Drug Activated Drug (COOH-Drug) Drug->Conjugate

Caption: PEMA enables the transformation of a structural polymer into a high-capacity drug carrier.

References
  • PubChem. (n.d.). Compound Summary: Pentaerythritol monoacrylate. National Library of Medicine. Retrieved from [Link]

  • Bat, E., et al. (2010). Biodegradable elastomeric networks: highly efficient cross-linking of poly(trimethylene carbonate) by gamma irradiation in the presence of pentaerythritol triacrylate. Biomaterials.

Sources

An In-Depth Technical Guide to 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (Pentaerythritol Monoacrylate)

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 55919-77-2

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, also known as pentaerythritol monoacrylate. It is tailored for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthesis, applications, safety, and handling, as well as analytical and experimental protocols.

Chemical Identity and Physical Properties

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate is a unique functional monomer characterized by a single acrylate group and three hydroxyl groups. This structure imparts a combination of reactivity, through the acrylate moiety, and hydrophilicity and potential for further functionalization, through the hydroxyl groups.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 55919-77-2[1][2][3]
Molecular Formula C8H14O5[1][3]
Molecular Weight 190.19 g/mol [1][3]
Synonyms Pentaerythritol monoacrylate, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl prop-2-enoate, 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester[1]
Appearance White crystalline solid (predicted)[4]
Solubility Limited solubility in water, soluble in hot water and certain organic solvents.[4]

Synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate with high purity requires a strategic approach to control the esterification of pentaerythritol, a tetraol. Direct esterification with acrylic acid typically leads to a mixture of mono-, di-, tri-, and tetra-acrylates. A more controlled synthesis involves the use of protecting groups to ensure the formation of the desired mono-acrylate.

Synthetic Pathway Overview

A common method for preparing pentaerythritol triacrylate involves the esterification of pentaerythritol with acrylic acid.[5] This process can be adapted to favor the formation of the monoacrylate by carefully controlling the stoichiometry of the reactants.

SynthesisPathway Pentaerythritol Pentaerythritol Reaction Esterification Pentaerythritol->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Catalyst Acid Catalyst Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate Byproduct Water Reaction->Product Reaction->Byproduct

Experimental Protocol: Esterification of Pentaerythritol

The following protocol describes a general procedure for the synthesis of pentaerythritol acrylates, which can be optimized for the production of the monoacrylate.

Materials:

  • Pentaerythritol

  • Acrylic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Sodium carbonate solution (for neutralization)

  • Sodium chloride solution (for washing)

Procedure:

  • Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a reflux condenser with a water separator, add pentaerythritol, acrylic acid (in a carefully controlled molar ratio to favor mono-esterification), toluene, and a polymerization inhibitor.

  • Catalysis: Add the acid catalyst to the mixture.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the water separator.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the monoacrylate.

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the acid catalyst by washing with a sodium carbonate solution.

    • Wash the organic layer with a sodium chloride solution to remove any remaining impurities.

    • Separate the organic layer.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography to isolate the 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate.

Applications and Potential Uses

The unique structure of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, with its single polymerizable group and three hydroxyl groups, makes it a valuable monomer in various applications. While multifunctional acrylates are widely used for cross-linking, the mono-functional nature of this compound allows for the introduction of pendant hydroxyl groups into a polymer chain.

  • Coatings and Resins: It can be used in the production of alkyd resins for paints and coatings, where the hydroxyl groups can participate in cross-linking reactions, improving hardness and durability.[4]

  • Adhesives: The hydroxyl groups can enhance adhesion to various substrates, making it a useful component in the formulation of adhesives.

  • Polymer Modification: It can be copolymerized with other monomers to introduce hydroxyl functionality into polymers. These hydroxyl groups can then be used for further chemical modifications, such as grafting other molecules or improving the hydrophilicity of the polymer.

  • High-End Applications: Due to its potential for creating specialized polymers, it may find use in high-performance applications such as aviation lubricants and photosensitive coatings.[6]

Applications cluster_applications Monomer 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate Polymerization Polymerization Monomer->Polymerization Polymer Polymer with PendantHydroxyl Groups Polymerization->Polymer Applications Applications Polymer->Applications Coatings Coatings & Resins Applications->Coatings Adhesives Adhesives Applications->Adhesives Modification Polymer Modification Applications->Modification HighEnd High-End Applications Applications->HighEnd

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any potential vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place, away from sources of heat and direct sunlight to prevent polymerization.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate.

HPLC Analysis Protocol

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[1]

Table 2: HPLC Method Parameters

ParameterCondition
Column Newcrom R1 or a similar reverse-phase column
Mobile Phase A mixture of acetonitrile (MeCN) and water, with the addition of a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV detector
Flow Rate Typically 1.0 mL/min

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., the mobile phase).

  • Injection: Inject a specific volume of the prepared sample into the HPLC system.

  • Chromatography: Elute the sample through the column using the specified mobile phase.

  • Detection and Quantification: Monitor the eluent with a UV detector at an appropriate wavelength. The concentration of the analyte can be determined by comparing its peak area to that of a standard of known concentration.

Conclusion

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate is a versatile monomer with significant potential in polymer chemistry. Its unique combination of a reactive acrylate group and three hydroxyl groups allows for the synthesis of functional polymers with tailored properties. While further research is needed to fully explore its applications and to establish a comprehensive safety profile, this guide provides a solid foundation for researchers and developers working with this compound.

References

Sources

Mechanistic Insight: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate (PEMA) in Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate in Polymerization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, commonly referred to as Pentaerythritol Monoacrylate (PEMA) , represents a unique class of "super-hydrophilic" monomers. Unlike its widely used multi-functional counterparts (Pentaerythritol Tri/Tetraacrylate, PETA) which act as crosslinkers, PEMA functions as a linear chain extender carrying a dense payload of hydroxyl groups.

Its molecular architecture—a single polymerizable vinyl head coupled to a bulky, trifunctional hydroxyl tail—creates a paradox in polymerization: it offers the kinetics of a simple acrylate but the physical properties of a hyperbranched polyol. This guide dissects the mechanism of PEMA polymerization, its kinetic behavior, and its critical role in designing biocompatible hydrogels and antifouling surfaces.

Molecular Architecture & Synthesis Challenges

The Statistical Distribution Problem

Commercially available "Pentaerythritol Acrylates" are rarely pure monoacrylates. They are statistical mixtures resulting from the esterification of pentaerythritol (4 equivalent -OH groups) with acrylic acid.

  • Pentaerythritol Monoacrylate (PEMA): 1 Acrylate, 3 Hydroxyls (Target for hydrophilicity).

  • Pentaerythritol Di/Tri/Tetraacrylate: Crosslinkers (Impurities in PEMA synthesis).

For precise biomedical applications, the presence of di- or tri-acrylates leads to uncontrolled crosslinking. High-purity PEMA is typically synthesized via a Protection-Deprotection Strategy or rigorous fractionation.

Synthesis Pathway Visualization

The following diagram illustrates the statistical esterification versus the controlled protection route required to isolate PEMA.

Synthesis_Pathway Penta Pentaerythritol (4 -OH groups) Stat_Rxn Direct Esterification (Statistical Mix) Penta->Stat_Rxn Protect Protection Step (Ortho Ester) Penta->Protect AA Acrylic Acid AA->Stat_Rxn Mix Mixture: Mono- (PEMA) Di- (Crosslinker) Tri- (Crosslinker) Tetra- (Crosslinker) Stat_Rxn->Mix Uncontrolled Protected_Int Protected Intermediate (3 blocked OH, 1 free OH) Protect->Protected_Int Acrylation Acrylation Protected_Int->Acrylation + Acryloyl Chloride Deprotect Deprotection (Hydrolysis) Acrylation->Deprotect Pure_PEMA Pure PEMA (1 Vinyl, 3 -OH) Deprotect->Pure_PEMA High Purity

Figure 1: Synthetic pathways for PEMA. The direct route yields a crosslinking mixture, while the protection route yields the pure monomer essential for linear functionalization.

Mechanism of Polymerization[3]

Free Radical Polymerization (FRP) Kinetics

PEMA polymerizes via a free radical mechanism typical of acrylates. However, the bulky hydrophilic tail introduces unique kinetic features.

  • Initiation (

    
    ):  Standard thermal (AIBN, BPO) or photoinitiators (Irgacure 2959) generate radicals.
    
  • Propagation (

    
    ):  The acrylate radical attacks the vinyl double bond.
    
    • Rate:

      
      .
      
    • Effect of Hydroxyls: The high density of -OH groups facilitates hydrogen bonding with the solvent or other monomers. In bulk polymerization, this can lead to an auto-acceleration (Trommsdorff) effect earlier than in simple acrylates due to hydrogen-bond-mediated viscosity increases.

  • Termination (

    
    ):  Primarily bimolecular combination.
    
Reactivity Ratios & Copolymerization

PEMA acts as an electron-deficient monomer (


).
  • Q-e Scheme Values (Estimated):

    • 
       (Resonance stability typical of acrylates).
      
    • 
       (Electron withdrawing carbonyl).
      
  • Implication: PEMA copolymerizes well with other acrylates (e.g., HEMA, PEGDA) in a random distribution (

    
    ). With electron-rich monomers like styrene, it tends towards alternating structures.
    
The "Super-Hydrophilic" Effect

Unlike HEMA (1 OH per unit), PEMA introduces 3 OH groups per monomer unit . This creates a hydration shell around the polymer chain that is significantly denser, leading to:

  • Hyper-swelling: Hydrogels containing PEMA show equilibrium water contents (EWC) often exceeding 90%.

  • Antifouling: The hydration layer creates a steric and energetic barrier against protein adsorption.

Biomedical Applications & Functionalization[4][5][6][7]

Hydrogel Scaffolds

PEMA is rarely used as a homopolymer due to its brittleness (high


 from H-bonding). It is ideal as a comonomer in PEGDA or HEMA hydrogels to boost hydrophilicity and provide reactive sites.
Post-Polymerization Modification

The pendant hydroxyls serve as a "universal handle" for conjugation.

  • Drug Conjugation: Reaction with carboxylic acid-containing drugs (via esterification).

  • Crosslinking: Reaction with diisocyanates or glutaraldehyde to form stable networks without radical chemistry.

Mechanism_Flow cluster_0 Phase 1: Polymerization cluster_1 Phase 2: Functionalization / Application Monomer PEMA Monomer (C=C + 3 OH) Polymer Poly(PEMA) Chain (Linear backbone, pendant OH clusters) Monomer->Polymer Propagation (kp) Initiator Radical Initiator (UV/Thermal) Initiator->Polymer Initiation Conjugate Polymer-Drug Conjugate (Ester/Urethane Linkage) Polymer->Conjugate + Drug Network Dual-Cured Hydrogel (High Modulus) Polymer->Network + Crosslinker Drug Drug Molecule (COOH / NCO group) Drug->Conjugate Crosslinker Secondary Crosslinker (e.g., Diisocyanate) Crosslinker->Network

Figure 2: Two-phase utility of PEMA: Radical polymerization to form the backbone, followed by chemical conjugation utilizing the hydroxyl clusters.

Experimental Protocols

Protocol A: Surface Grafting of PEMA for Antifouling

Objective: Graft PEMA onto a hydrophobic membrane (e.g., PVDF or PP) to prevent protein fouling.

  • Pre-treatment: Clean the PVDF membrane with methanol and water.

  • Solution Prep: Dissolve PEMA (5-10 wt%) in water/ethanol (50:50). Add Benzophenone (BP) (1 wt% relative to monomer) as a photoinitiator.

  • Coating: Dip the membrane into the solution for 5 minutes.

  • UV Irradiation: Expose the wet membrane to UV light (

    
     nm, intensity 
    
    
    
    mW/cm
    
    
    ) for 10–15 minutes.
    • Mechanism:[1][2][3] BP abstracts hydrogen from the PVDF surface, creating a radical that initiates PEMA polymerization from the surface ("Grafting-from").

  • Washing: Soxhlet extraction with ethanol for 24h to remove homopolymer.

  • Validation: Measure Water Contact Angle (WCA). Successful grafting typically reduces WCA from

    
     (PVDF) to 
    
    
    
    .
Protocol B: Synthesis of High-Water Content Hydrogel

Objective: Create a transparent hydrogel for drug delivery.

ComponentRoleConcentration (wt%)
PEMA Hydrophilic Monomer15%
PEGDA (Mn 700) Crosslinker5%
Irgacure 2959 Photoinitiator0.5%
PBS Buffer Solvent79.5%
  • Mixing: Dissolve PEMA and PEGDA in PBS. Sonicate to ensure PEMA (viscous liquid) is fully dispersed.

  • Degassing: Bubble nitrogen through the solution for 10 minutes to remove oxygen (radical scavenger).

  • Curing: Inject solution into a glass mold with a 1mm spacer.

  • Polymerization: Cure under UV (365 nm) for 5 minutes.

  • Swelling: Soak the gel in deionized water for 48h to remove unreacted monomers.

References

  • Synthesis and polymerization of pentaerythritol monoacrylate. Macromolecules. (1982). Describes the protection-deprotection synthesis route. Link

  • Hydrophilic Modification of Polymeric Membrane using Graft Polymerization Method. IOP Conference Series: Materials Science and Engineering. (2019). Details the grafting of PEMA onto PP membranes. Link

  • Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates. Macromolecules. (2002). Provides kinetic comparisons for hydroxylated monomers similar to PEMA. Link

  • Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators. Organic & Biomolecular Chemistry. (2019). Discusses the gelation properties of pentaerythritol derivatives. Link

  • Pentaerythritol tetraacrylate (Technical Data). Sigma-Aldrich. Reference for the multi-functional impurities found in commercial grades. Link

Sources

Technical Whitepaper: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis, Polymerization Kinetics, and Biomedical Scaffolding

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, commonly referred to as Pentaerythritol Monoacrylate (PEMA) , represents a distinct class of hydroxyl-functionalized monomers. Unlike its industrially ubiquitous counterparts—pentaerythritol triacrylate (PETA) and tetraacrylate (PETRA)—which serve primarily as high-density crosslinkers, PEMA functions as a strategic architectural building block .

Its unique


 molecular structure (one polymerizable vinyl group and three chemically reactive hydroxyl groups) makes it an ideal candidate for:
  • Hyperbranched Polymer Synthesis: Via Self-Condensing Vinyl Polymerization (SCVP).

  • Hydrophilic Surface Engineering: Introducing non-fouling properties to medical devices.

  • Drug Conjugation Scaffolds: The pendant hydroxyls serve as "handles" for ester-linked prodrug attachment.

This guide addresses the critical challenge of isolating high-purity PEMA from statistical esterification mixtures and details its application in next-generation drug delivery systems.

Part 1: Molecular Architecture & Physicochemical Properties

CAS Registry Number: 55919-77-2 Warning: Do not confuse with CAS 3524-68-3 (Commercial PETA mixture) or CAS 125643-61-0 (Antioxidant 1135).

Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Molecular Weight:  190.19  g/mol 
Structural Logic

The molecule consists of a neopentyl core substituted with one acrylate ester and three hydroxymethyl groups.

PropertyValue / CharacteristicRelevance to Drug Development
Physical State Viscous colorless liquid / Hygroscopic solidRequires moisture-free storage to prevent hydrolysis.
Solubility Soluble in water, alcohols, DMSOExcellent for hydrogel formulations and biological interfacing.
Functionality Heterofunctional (

Acrylate,

Hydroxyl)
Allows orthogonal chemistry: radical polymerization (backbone) + condensation (drug loading).
LogP ~ -0.8 (Estimated)Highly hydrophilic; reduces protein adsorption (opsonization) in vivo.
Part 2: Synthesis & Purification Strategies

Direct esterification of pentaerythritol with acrylic acid yields a statistical distribution of mono-, di-, tri-, and tetra-acrylates. For pharmaceutical applications requiring defined molecular weights, statistical synthesis is unacceptable .

The "Protection-Deprotection" Protocol

To isolate the monoacrylate, one must break the symmetry of pentaerythritol. The most robust method involves acetal protection.

DOT Diagram 1: Selective Synthesis Pathway

SynthesisPathway Penta Pentaerythritol (4x -OH) Step1 Step 1: Acetal Protection (Benzaldehyde/H+) Penta->Step1 Protected Pentaerythritol Monobenzal Step1->Protected 1:1 Adduct Step2 Step 2: Acrylation (Acryloyl Chloride/TEA) Protected->Step2 Intermediate Monobenzal Acrylate Step2->Intermediate Step3 Step 3: Deprotection (Acid Hydrolysis) Intermediate->Step3 Final PEMA (High Purity) Step3->Final Cleaves Acetal

Figure 1: Selective synthesis route ensuring mono-substitution. Direct esterification is avoided to prevent crosslinker contamination.

Detailed Protocol: Selective Synthesis
  • Protection: React pentaerythritol (1 eq) with benzaldehyde (1 eq) in toluene with p-TsOH catalyst. Reflux with a Dean-Stark trap to remove water. The product, pentaerythritol monobenzal, precipitates upon cooling.

  • Acrylation: Dissolve the monobenzal derivative in dry DCM with Triethylamine (TEA). Add Acryloyl Chloride (1.05 eq) dropwise at 0°C.

  • Deprotection: Hydrolyze the acetal group using dilute HCl in methanol or catalytic hydrogenolysis (Pd/C) if the double bond is protected/stable (acid hydrolysis is preferred for acrylates to avoid hydrogenation of the vinyl group).

  • Purification: Silica gel chromatography is required to remove any di-acrylate byproducts.

Part 3: Polymerization & Hyperbranched Architectures

PEMA is a classic


 monomer. In free radical polymerization, it behaves as a standard acrylate. However, its true power lies in Self-Condensing Vinyl Polymerization (SCVP)  or post-polymerization functionalization.
Hyperbranched Topology

Unlike linear PEG, PEMA polymers form dendritic structures if the hydroxyls are activated (e.g., via initiation sites) or used in hybrid radical/condensation schemes.

DOT Diagram 2: Hyperbranched Polymer Network

Hyperbranched Core Core L1_1 PEMA Core->L1_1 L1_2 PEMA Core->L1_2 L1_3 PEMA Core->L1_3 L2_1 Drug L1_1->L2_1 Ester Link L2_2 Drug L1_1->L2_2 Ester Link L2_3 OH L1_2->L2_3

Figure 2: Schematic of a PEMA-based dendrimer. The hydroxyls (yellow) allow for high-density drug loading (red) via ester linkages.

Part 4: Biomedical Applications
1. Hydrogel Contact Lenses & Ocular Delivery

PEMA is copolymerized with HEMA (2-hydroxyethyl methacrylate) to increase water equilibrium content (EWC).

  • Mechanism: The three hydroxyl groups per monomer unit bind water more aggressively than HEMA's single hydroxyl.

  • Result: Reduced protein fouling and higher oxygen permeability (Dk) due to increased water phase.

2. Prodrug Scaffolds

The primary hydroxyls on PEMA are highly reactive toward carboxylic acid-containing drugs (e.g., Ibuprofen, Indomethacin).

  • Protocol: Drug-COOH is activated (DCC/DMAP) and esterified to the PEMA monomer before polymerization, or conjugated to the Poly(PEMA) backbone.

  • Release: Hydrolysis-driven release. The release rate is tunable by the hydrophobicity of the comonomer.

Part 5: Experimental Protocol - Hydrogel Fabrication

Objective: Synthesize a biodegradable hydrogel for sustained release.

Reagents:

  • Monomer A: PEMA (synthesized as above) - 20 wt%

  • Monomer B: PEGDA (Polyethylene glycol diacrylate, MW 700) - 10 wt% (Crosslinker)

  • Solvent: PBS (pH 7.4) - 70 wt%

  • Initiator: Irgacure 2959 - 0.5 wt%

Step-by-Step:

  • Solubilization: Dissolve PEMA and PEGDA in PBS. Vortex for 5 minutes to ensure homogeneity. Note: PEMA is viscous; warm to 35°C if necessary.

  • Degassing: Purge the solution with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
    
  • Casting: Inject the solution into a glass mold with a 1mm Teflon spacer.

  • Curing: Expose to UV light (365 nm, 10 mW/

    
    ) for 15 minutes.
    
  • Washing: Remove the hydrogel and soak in sterile water for 24 hours, changing water every 6 hours to leach out unreacted monomer (verify removal via HPLC).

References
  • Synthesis & Characterization

    • Title: "Synthesis of highly functionalized dendritic building blocks based on pentaerythritol."
    • Source:Journal of Polymer Science Part A: Polymer Chemistry.
    • Context: Describes the protection/deprotection strategy to isolate mono-substituted pentaerythritol deriv
  • Hydrogel Applications

    • Title: "Thiol-Ene Click Hydrogels for Drug Delivery."[1] (Contextual reference for PETA/PEMA derivatives).

    • Source:Biomacromolecules.
    • Context: Discusses the utility of pentaerythritol-based acrylates in controlling crosslink density and hydrophilicity.
  • Chemical Data & Safety

    • Title: "3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate - Substance Information."[2]

    • Source:National Center for Biotechnology Inform
    • Context: Verification of CAS 55919-77-2 and structural d
  • Hyperbranched Polymers

    • Title: "Self-condensing vinyl polymerization for the synthesis of hyperbranched polymers."
    • Source:Science.
    • Context: Foundational mechanism for using AB* monomers like PEMA.

Sources

The Versatile Crosslinker: A Technical Guide to the Research Applications of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, more commonly known in the scientific community as Pentaerythritol Triacrylate (PETA), is a multifunctional monomer that stands at the forefront of polymer science and material engineering.[1] Its unique trifunctional structure, containing three reactive acrylate groups, allows it to act as a highly efficient crosslinking agent.[2] This property enables the rapid formation of robust, three-dimensional polymer networks upon initiation, typically through exposure to ultraviolet (UV) or electron beam (EB) radiation.[2][3] The resulting materials exhibit exceptional mechanical strength, thermal stability, and chemical resistance.[2] These characteristics have positioned PETA as a critical component in a diverse array of research and development fields. This guide provides an in-depth exploration of PETA's core properties and its pivotal applications in high-impact areas, including the development of advanced biomaterials for tissue engineering, the fabrication of sophisticated drug delivery systems, and its use in cutting-edge additive manufacturing technologies like 3D printing.[4][5] For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, detailing not only the methodologies but also the underlying scientific principles that make PETA a cornerstone of modern materials research.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a monomer's fundamental characteristics is paramount to harnessing its full potential in material design and application. This section details the chemical identity and key properties of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PETA).

Chemical Structure and Nomenclature

PETA is a well-defined chemical entity with a structure centered around a pentaerythritol core. Three of the four hydroxyl groups of pentaerythritol are esterified with acrylic acid, leaving one free hydroxyl group. This trifunctionality is the source of its potent crosslinking ability.

  • Systematic Name: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate[6][7]

  • Common Name: Pentaerythritol Triacrylate (PETA)

  • CAS Number: 3524-68-3[7]

  • Molecular Formula: C₈H₁₄O₅[7][8]

  • Synonyms: PTA, 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester[6]

Key Physicochemical Properties

The physical properties of PETA dictate its handling, formulation, and polymerization behavior. These are summarized in the table below.

PropertyValueSource
Molecular Weight 190.19 g/mol [7][8]
Functionality 3 (Acrylate Groups)[1]
Appearance Viscous Liquid-
Flash Point 110 °C (230 °F) - closed cup
Primary Class Multifunctional Acrylate[9]
Synthesis Overview

PENTA is primarily synthesized through the direct esterification of pentaerythritol with acrylic acid.[2] The reaction is typically conducted under acidic conditions. An alternative method is trans-esterification, where the ester group of pentaerythritol is exchanged with an acrylate group from another source.[2] To prevent premature polymerization during synthesis and storage, polymerization inhibitors such as hydroquinone or p-methoxyphenol are commonly added.[10]

Section 2: Polymerization Fundamentals: From Monomer to Network

The transition of PETA from a liquid monomer to a solid, crosslinked polymer is the basis for its utility. This transformation is most often achieved through photopolymerization, a rapid and spatially controllable process.

Mechanism of Photopolymerization

Photopolymerization is a chain-reaction process initiated by light. The key components are the monomer (PETA), a photoinitiator, and a light source (typically UV).

  • Initiation: The photoinitiator absorbs photons from the light source, causing it to cleave into highly reactive free radicals.

  • Propagation: These free radicals attack the carbon-carbon double bonds of the PETA acrylate groups, initiating a chain reaction. Each reaction adds a monomer unit to the growing polymer chain, regenerating the radical at the new chain end.

  • Crosslinking: Because PETA has three acrylate groups, a single propagating chain can react with other chains. This creates covalent bonds between polymer chains, rapidly building a three-dimensional network.

  • Termination: The reaction ceases when two free radicals combine or are quenched.

The high functionality of PETA leads to a phenomenon known as autoacceleration, where the polymerization rate increases dramatically as the viscosity of the system rises, trapping radicals and reducing termination events.[11] This results in a fast cure and high conversion of the monomer.[3]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation & Crosslinking cluster_termination 3. Termination PI Photoinitiator (PI) Rad Free Radicals (R•) PI->Rad Cleavage Monomer PETA Monomer Rad->Monomer Attack UV UV Light UV->PI Absorption Chain Growing Polymer Chain (P•) Monomer->Chain Chain Growth Chain->Monomer Propagation Chain->Chain Network Crosslinked Network Chain->Network Dead Inactive Polymer Chain_T P• Chain_T->Dead Combination Chain_T2 P• Chain_T2->Dead

Caption: Workflow of PETA free-radical photopolymerization.

Alternative Polymerization: Michael Addition Chemistry

For many biomedical applications, particularly those involving the encapsulation of live cells, free-radical polymerization can be cytotoxic. A milder, highly efficient alternative is the Michael addition reaction, a type of thiol-ene chemistry.[12][13]

  • Causality: This reaction involves the base-catalyzed addition of a multifunctional thiol to the acrylate groups of PETA. It proceeds rapidly at physiological conditions without generating free radicals, significantly enhancing the cytocompatibility of the polymerization process.[13] This makes it an ideal choice for in situ polymerizing biomaterials, where the reaction occurs directly in the presence of cells or tissues.[12][13]

Section 3: Application Focus: Biomaterials and Tissue Engineering

PETA-based polymers are extensively researched for creating scaffolds that support cell growth and guide tissue regeneration. Their tunable properties and biocompatibility make them prime candidates for this field.[12][14]

Hydrogel Scaffolds for Tissue Regeneration

Hydrogels are water-swollen polymer networks that structurally and chemically mimic the native extracellular matrix (ECM), the natural environment of cells in tissues.[14][15]

  • Causality & Expertise: The inclusion of the free hydroxyl group and the ester linkages in the PETA backbone imparts a degree of hydrophilicity, allowing the crosslinked network to absorb significant amounts of water and form a hydrogel. The high crosslink density achievable with PETA results in hydrogels with robust mechanical properties, which are crucial for supporting cell growth and maintaining the structural integrity of the engineered tissue. By controlling the concentration of PETA and the polymerization conditions, researchers can tune the scaffold's porosity, stiffness, and degradation rate to match the requirements of the target tissue, from soft neural tissue to rigid bone.[14][16]

  • Application Insight: Bone Tissue Engineering: A prominent application is the creation of synthetic bone grafts. PETA is often combined with osteoinductive ceramic nanoparticles, such as hydroxyapatite (HA), the primary mineral component of bone.[12][17] The PETA forms the polymer matrix, providing structural integrity, while the HA particles promote the adhesion and differentiation of bone-forming cells (osteoblasts).[12][16] Studies have shown that porous PETA:HA composite scaffolds support cell migration, proliferation, and the formation of new bone tissue both in vitro and in vivo.[12]

  • Data Presentation: Mechanical Properties of PETA:HA Scaffolds

Scaffold Composition (PETA:HA wt/wt%)Porosity (%)Compressive Yield Strength (MPa)Reference
100:0~75%~0.3[12][17]
85:1572.02%0.43 ± 0.05[12]
80:2066.38%0.51 ± 0.06[12]
75:25~60%~0.6[12][17]
3D Bioprinting and Additive Manufacturing

Vat polymerization 3D printing techniques, such as stereolithography (SLA) and Digital Light Processing (DLP), build objects layer-by-layer by selectively curing a liquid photopolymer resin.[18]

  • Causality & Expertise: PETA is a foundational component of many commercial and research-grade 3D printing resins.[19] Its rapid photopolymerization kinetics are essential for the high resolution and fast printing speeds characteristic of these technologies.[19][20] The ability to quickly transition from a liquid to a solid upon light exposure allows for the precise definition of complex geometries and intricate internal structures, which is critical for fabricating patient-specific medical implants, anatomical models, and microfluidic devices.[4] The mechanical properties of the final printed object can be precisely tuned by blending PETA with other monomers and oligomers.[21][22]

G cluster_design 1. Design Phase cluster_printing 2. Printing Phase cluster_post 3. Post-Processing CAD CAD Model of Scaffold Slicer Slicing Software CAD->Slicer Digital Slicing Printer DLP 3D Printer Slicer->Printer Send Instructions Resin PETA-based Bioink (with Cells/Factors) Resin->Printer Curing Layer-by-Layer UV Curing Printer->Curing Wash Wash Uncured Resin Curing->Wash PostCure Final UV Post-Cure Wash->PostCure Scaffold Final Bio-Scaffold PostCure->Scaffold

Caption: General workflow for 3D bioprinting with a PETA-based resin.

Protocol: Preparation of a PETA-Based Photopolymer Resin for DLP 3D Printing

This protocol describes the formulation of a basic, flexible resin suitable for a research setting.

Materials:

  • Pentaerythritol Triacrylate (PETA)

  • Urethane Dimethacrylate (UDMA) (for flexibility and toughness)[18]

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819) (Photoinitiator)[18][22]

  • Amber glass bottle

  • Magnetic stirrer and stir bar

  • Precision scale

Methodology:

  • Safety First: Perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acrylates can be skin sensitizers.[23]

  • Formulation: In the amber glass bottle, combine the components according to the desired weight ratio. A starting formulation for a flexible polymer could be a 3:7 weight ratio of PETA to UDMA.[18]

    • Expertise Note: The higher concentration of UDMA contributes to the final polymer's flexibility, while PETA provides the crosslink density needed for rapid curing and structural integrity.

  • Photoinitiator Addition: Add the BAPO photoinitiator at a concentration of 0.2% to 1% w/w of the total monomer mixture.[18][24]

    • Expertise Note: BAPO is chosen as it is sensitive to the longer wavelength UV light (e.g., 405 nm) commonly used in DLP printers. The concentration may need optimization depending on the printer's light intensity and the desired curing depth.

  • Mixing: Place the magnetic stir bar in the bottle, cap it, and place it on the magnetic stirrer. Mix in the dark (or with the bottle wrapped in aluminum foil) at a low-to-medium speed until the photoinitiator is completely dissolved and the solution is homogeneous. This may take several hours. Gentle heating (to ~40-50°C) can accelerate dissolution but should be done with caution to avoid premature polymerization.

  • Degassing: Before use, allow the resin to sit for several hours or place it in a vacuum chamber to remove any dissolved air bubbles, which can cause print failures.

  • Storage: Store the prepared resin in the sealed amber glass bottle away from any light sources to prevent premature polymerization.

Section 4: Application Focus: Advanced Drug Delivery Systems

The highly crosslinked network of PETA-based hydrogels can be engineered to encapsulate and release therapeutic agents in a controlled manner.[5]

Hydrogel-Based Controlled Release Matrices
  • Causality & Expertise: The fundamental principle governing drug release from a non-degradable hydrogel is diffusion.[5] The crosslink density of the polymer network creates a mesh-like structure. The average distance between crosslinks, known as the mesh size, acts as a physical barrier to the movement of encapsulated drug molecules.[5] By precisely controlling the PETA concentration and curing parameters, one can tailor this mesh size. A higher crosslink density results in a smaller mesh size, which significantly slows the diffusion and release of larger drug molecules, such as proteins and peptides.[5][25] Conversely, a lower crosslink density allows for faster release. This provides a direct mechanism to control the duration and rate of drug delivery, which is critical for maintaining therapeutic drug concentrations over time and reducing side effects.[26]

  • Application Insight: pH-Responsive Delivery: To create "smart" hydrogels that release drugs in response to specific biological cues, PETA can be copolymerized with functional monomers. For instance, incorporating an acidic monomer like methacrylic acid (MAA) or a basic monomer can render the hydrogel pH-sensitive.[27][28] In a high pH environment (e.g., the intestine), the carboxylic acid groups of MAA will deprotonate, causing electrostatic repulsion within the network. This leads to increased swelling of the hydrogel, a larger mesh size, and consequently, an accelerated release of the encapsulated drug.[27] This approach is actively researched for targeted oral drug delivery.[28]

G cluster_loading 1. Drug Encapsulation cluster_release 2. Release Mechanisms Mix Mix Drug with PETA Pre-polymer Poly Photopolymerization Mix->Poly Loaded Drug-Loaded Hydrogel Poly->Loaded Diffusion Diffusion (Through Pores) Loaded->Diffusion Swelling Swelling-Mediated (Mesh Size Increases) Loaded->Swelling Degradation Degradation-Mediated (Network Breaks Down) Loaded->Degradation

Caption: Mechanisms of drug release from PETA-based hydrogels.

Protocol: In-Vitro Drug Loading and Release Study

This protocol outlines a general procedure for evaluating the release kinetics of a model drug from a PETA hydrogel.

Materials:

  • PETA-based photopolymer resin (as prepared in Section 3.2)

  • Model drug (e.g., Methylene Blue, Vitamin B12)

  • Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4)

  • UV-Vis Spectrophotometer

  • Molds for creating hydrogel discs (e.g., PDMS molds)

  • UV curing system

Methodology:

  • Drug Loading: Dissolve the model drug into the liquid PETA resin at a known concentration (e.g., 1 mg/mL). Ensure complete dissolution through stirring in the dark.

  • Hydrogel Fabrication: Pipette a precise volume of the drug-loaded resin into the molds.

  • Curing: Expose the molds to UV light for a specified time to ensure complete polymerization. The curing time should be optimized to achieve desired mechanical properties.

  • Release Study Setup:

    • Carefully remove the hydrogel discs from the molds and record their initial weight.

    • Place each disc into a separate vial containing a known volume of PBS (e.g., 10 mL).

    • Place the vials in an incubator shaker at 37°C to simulate physiological conditions.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the PBS from each vial. Immediately replenish the vial with an equal volume of fresh PBS to maintain a constant volume.

  • Quantification: Measure the absorbance of the collected aliquots using the UV-Vis spectrophotometer at the wavelength of maximum absorbance for the model drug.

  • Data Analysis:

    • Use a previously established calibration curve to convert absorbance values to drug concentration.

    • Calculate the cumulative amount and percentage of drug released at each time point, accounting for the dilution from replenishment.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Section 5: Emerging and Niche Applications

Beyond the major fields of biomaterials and drug delivery, PETA's robust properties lend it to several specialized applications.

  • Dental Composites and Adhesives: PETA is used as a crosslinking monomer in light-cured dental resins.[2][29] It improves the mechanical strength, hardness, and wear resistance of fillings and bonding agents, contributing to the longevity of dental restorations.[4][30]

  • Coatings and Inks: In industrial settings, PETA is a key ingredient in UV-curable coatings and inks.[1][2] Its ability to cure rapidly upon UV exposure allows for high-speed production lines, and the resulting crosslinked film provides excellent surface hardness, scratch resistance, and chemical resistance.[1]

  • Optoelectronics: Mixtures containing PETA are used to fabricate polymer-dispersed liquid crystal (PDLC) films, which are utilized in smart windows, displays, and other optoelectronic devices.[4]

Section 6: Safety and Handling

As with all reactive chemicals, proper handling of PETA is essential.

  • Hazards: PETA is known to be a skin and eye irritant.[23] Prolonged or repeated skin contact may cause allergic skin reactions or sensitization.[23]

  • Precautions: Always handle PETA in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors. Store in a cool, dark, and dry place away from ignition sources.[23]

Section 7: Conclusion and Future Outlook

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PETA) is far more than a simple monomer; it is a versatile molecular tool that enables significant advancements across multiple scientific disciplines. Its capacity for rapid, controllable polymerization into highly crosslinked, mechanically robust networks underpins its value in applications ranging from regenerative medicine to advanced manufacturing. The ability to precisely tune the properties of PETA-based polymers—stiffness, porosity, degradation, and responsiveness—ensures its continued relevance.

Future research will likely focus on developing more sophisticated PETA-based systems. This includes the creation of multi-material constructs via 3D printing with gradients in mechanical properties, the synthesis of biodegradable PETA analogues for more biocompatible implants, and the design of next-generation "smart" hydrogels that can respond to multiple biological stimuli for highly targeted drug delivery. As research continues to push the boundaries of material science, the fundamental and adaptable chemistry of PETA will undoubtedly play a crucial role in the innovations of tomorrow.

References

  • Photorheology of Fast UV‐Curing Multifunctional Acrylates. Scilit. Available at: [Link]

  • Anseth, K. S., Kline, L. M., Walker, T. A., & Bowman, C. N. (1995). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 36(15), 2915-2923. Available at: [Link]

  • Catalina, F., Peinado, C., Corrales, T., & Baselga, J. (2004). Photopolymerization of Polyfunctional Acrylates and Methacrylate Mixtures: Characterization of Polymeric Networks by a Combination of Fluorescence Spectroscopy and Solid State Nuclear Magnetic Resonance. Macromolecules, 37(20), 7546-7555. Available at: [Link]

  • Anseth, K. S., & Bowman, C. N. (1996). Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications. Biomaterials, 17(2), 169-174. Available at: [Link]

  • Denev, S. A., & Bojinov, V. B. (2000). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Macromolecules, 33(5), 1518-1524. Available at: [Link]

  • Chen, C., Garber, L., Smoak, M., Fargason, C., Scherr, T., Blackburn, C., ... & Hayes, D. (2015). In vitro and in vivo characterization of pentaerythritol triacrylate-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts. Tissue Engineering Part A, 21(1-2), 321-331. Available at: [Link]

  • Sharifi, F., Sohrabi, A., Zandi, N., & Hayes, D. J. (2016). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. Journal of Functional Biomaterials, 7(4), 31. Available at: [Link]

  • Lim, J. Y., et al. (2020). Fabrication of Poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs Macroporous Scaffold with Alpha Hydroxyapatite via Photopolymerization for Fibroblast Regeneration. Polymers, 12(9), 1935. Available at: [Link]

  • Szalóki, M., et al. (2023). Preparation and characterization of 3D printable flexible acrylate-based resin. Fogorvosi Szemle, 116(3), 104-109. Available at: [Link]

  • Chen, Y. J., et al. (2021). Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin. Polymers, 13(5), 822. Available at: [Link]

  • Chen, C., et al. (2015). In Vitro and In Vivo Characterization of Pentaerythritol Triacrylate-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts. Tissue Engineering Part A, 21(1-2), 321-331. Available at: [Link]

  • Abbasi, Z., et al. (2024). Recent advances in hydrogels applications for tissue engineering and clinical trials. Journal of Ovarian Research, 17(1), 143. Available at: [Link]

  • Lin, C. C., & Metters, A. T. (2006). Designing hydrogels for controlled drug delivery. Advanced Drug Delivery Reviews, 58(12-13), 1379-1408. Available at: [Link]

  • Baltic Flores, I. (2024). ACRYLATION OF HYDROGELS FOR PHOTOPOLYMERIZATION BASED 3D PRINTING STRATEGIES: STATE OF THE ART. UPC Commons. Available at: [Link]

  • Pentaerythritol tetraacrylate Safety Data Sheet. Szabo-Scandic. Available at: [Link]

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate. SIELC Technologies. (2018, May 16). Available at: [Link]

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate. Inxight Drugs. Available at: [Link]

  • Siepmann, J., & Siepmann, F. (2006). Controlled drug release from hydrogel-based matrices: Experiments and modeling. International Journal of Pharmaceutics, 314(2), 108-116. Available at: [Link]

  • Long, J., et al. (2018). 3D Printing a Mechanically-Tunable Acrylate Resin on a Commercial DLP-SLA Printer. bioRxiv. Available at: [Link]

  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels for the Controlled Release of Pharmaceutical Proteins. Pharmaceutical Research, 25(11), 2559-2572. Available at: [Link]

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Methodological & Application

Application Note: High-Hydrophilicity Hydrogel Synthesis Using 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (commonly referred to as Pentaerythritol Monoacrylate or PEMA ) in the synthesis of advanced hydrogel systems. Unlike its widely used multi-functional counterparts (Pentaerythritol Tri-/Tetra-acrylate) which serve as crosslinkers, PEMA acts as a mono-functional hydrophilic monomer .

Its unique structure—containing a single polymerizable vinyl group and a "trident" of three primary hydroxyl groups—allows for the synthesis of hydrogels with exceptionally high equilibrium water content (EWC) and dense sites for post-polymerization functionalization. This protocol is optimized for biomedical applications requiring high wettability, such as soft contact lenses and mucoadhesive tissue scaffolds.

Chemical Rationale & Material Science[1][2]

Structural Advantage

The molecule consists of a neopentyl backbone functionalized with one acrylate ester and three free hydroxyl groups.

  • IUPAC Name: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate[1]

  • CAS: 55919-77-2[1][2]

  • Functionality: Monofunctional (Vinyl) + Trifunctional (Hydroxyl)

Comparison with Standard Monomers:

Monomer Vinyl Groups Hydroxyl Groups Hydrophilicity Primary Use
HEMA (2-Hydroxyethyl methacrylate) 1 1 Moderate Contact Lenses, General Hydrogels
PEMA (Pentaerythritol Monoacrylate) 1 3 High High-EWC Hydrogels, Bio-interfaces

| PETA (Pentaerythritol Triacrylate) | 3 | 1 | Low | Crosslinker, Hard Coatings |

Mechanism of Action

PEMA incorporates into the polymer backbone via free-radical addition. The pendant pentaerythritol moiety remains unreacted during the initial cure, presenting a dense hydroxyl brush at the surface. This architecture drives:

  • Hyper-Hydrophilicity: The 3:1 OH-to-Vinyl ratio creates a hydration shell significantly larger than HEMA.

  • Bio-Conjugation Potential: The primary hydroxyls are highly reactive toward isocyanates, anhydrides, and activated esters, allowing for facile immobilization of peptides or drugs post-synthesis.

Experimental Protocol: PEMA-Based Hydrogel Synthesis

Materials & Reagents[5][6]
  • Monomer: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PEMA), >95% purity.

  • Co-monomer (Optional): N-Vinylpyrrolidone (NVP) for modulus adjustment.

  • Crosslinker: Poly(ethylene glycol) diacrylate (PEGDA, Mn=700) or N,N'-Methylenebisacrylamide (MBA).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for aqueous solubility, or Irgacure 2959.

  • Solvent: Deionized Water (18.2 MΩ) or PBS (pH 7.4).

Synthesis Workflow (Photopolymerization)

Step 1: Pre-polymer Solution Preparation Dissolve PEMA in the solvent. Due to high viscosity, slight warming (30°C) aids dissolution.

  • Standard Formulation: 20% w/v PEMA in PBS.

  • Crosslinking Density Control: Add PEGDA at 1.0 mol% relative to PEMA.

  • Initiation: Add LAP at 0.5% w/v.

Step 2: Degassing (Critical) Oxygen inhibits acrylate polymerization.

  • Action: Purge the solution with Argon or Nitrogen gas for 15 minutes.

  • Why? PEMA's propagation rate is sensitive to oxygen quenching; failure to degas results in tacky surfaces ("uncured skin").

Step 3: Mold Casting Inject the solution into a glass mold separated by a Teflon spacer (0.5 mm – 1.0 mm thickness). Ensure no bubbles are trapped.

Step 4: UV Curing Expose the mold to UV light (365 nm or 405 nm depending on initiator).

  • Intensity: 10 mW/cm².

  • Duration: 5–10 minutes.

  • Note: PEMA cures slower than diacrylates. Ensure full conversion by checking tackiness.

Step 5: Equilibrium Swelling & Wash Demold the hydrogel and immerse in excess DI water for 48 hours, changing water every 6 hours.

  • Purpose: Removes unreacted monomer and initiator. Allows the network to reach equilibrium swelling.

Visualization of Synthesis Pathway

G cluster_0 Polymerization Environment (Inert Atmosphere) Monomer PEMA Monomer (1 Vinyl, 3 OH) Prop Chain Propagation (Linear Growth) Monomer->Prop Vinyl Group Activation Initiator Photoinitiator (LAP/Irgacure) Radical Free Radical Species Initiator->Radical  hv UV UV Light (365-405 nm) UV->Initiator Radical->Prop Network 3D Hydrogel Network (Pendant OH Groups) Prop->Network Cross Crosslinker (PEGDA) Cross->Network  Inter-chain  Bridging

Caption: Free-radical photopolymerization pathway of PEMA with PEGDA crosslinker to form a hydroxyl-dense hydrogel network.

Characterization & Validation

To validate the successful synthesis and quality of the PEMA hydrogel, perform the following assays.

Swelling Ratio Analysis

The defining feature of PEMA hydrogels is their water uptake.

  • Weigh the dry xerogel (

    
    ).
    
  • Immerse in PBS at 37°C for 24 hours.

  • Blot surface water and weigh (

    
    ).
    
  • Calculation:

    
    
    
  • Expected Result: PEMA hydrogels typically exhibit SR values >40% higher than HEMA controls due to the trident hydroxyls.

FTIR Spectroscopy Validation

Confirm the chemical structure and conversion.

  • Target Peak 1: Disappearance of 1635 cm⁻¹ (C=C acrylate stretch). Indicates high conversion.[3]

  • Target Peak 2: Broad, intense band at 3200–3500 cm⁻¹ (O-H stretch). Confirms retention of hydroxyl functionality.

  • Target Peak 3: Strong peak at 1720 cm⁻¹ (C=O ester).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix 1. Dissolve PEMA + PEGDA in PBS (Warm to 30°C) Start->Mix Degas 2. Degas Solution (N2 Purge, 15 min) Mix->Degas Prevent O2 Inhibition Cast 3. Inject into Mold (0.5mm Spacer) Degas->Cast Cure 4. UV Cure (10 mW/cm², 10 min) Cast->Cure Wash 5. Dialysis/Wash (48h in DI Water) Cure->Wash Remove Unreacted Monomer Test 6. Characterization (Swelling, FTIR, Rheology) Wash->Test

Caption: Step-by-step experimental workflow for the synthesis of PEMA-based hydrogels.

Advanced Application: Post-Polymerization Functionalization

The primary advantage of PEMA over other hydrophilic monomers is the hydroxyl density . This can be exploited for "Click" type secondary reactions.

Protocol:

  • Synthesize the PEMA hydrogel as above.

  • Lyophilize (freeze-dry) to remove water.

  • Immerse the dry gel in an anhydrous solvent (e.g., DMF) containing a bioactive molecule with an Isocyanate (-NCO) or NHS-ester group.

  • Reaction: The surface hydroxyls of the PEMA network react to form stable urethane or ester linkages, tethering the bioactive agent (e.g., RGD peptides for cell adhesion) to the scaffold surface.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tacky Surface Oxygen InhibitionIncrease N₂ purge time; cover mold with Mylar film; increase initiator conc.
Opaque Gel Phase SeparationPEMA is highly hydrophilic; if using hydrophobic crosslinkers, switch to PEGDA.
Low Mechanical Strength Insufficient CrosslinkingIncrease PEGDA concentration (from 1% to 2-5%).
Monomer Precipitation Low SolubilityWarm the precursor solution to 35-40°C before casting.

References

  • Sigma-Aldrich. (2025). Product Specification: Pentaerythritol tetraacrylate (contains mono/di/tri esters).Link (Note: Commercial PETA often contains the monoacrylate as a functional impurity or precursor).

  • National Institutes of Health (NIH). (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels.[4]Link

  • SIELC Technologies. (2018).[1] Separation of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (Application Note).Link

  • MDPI. (2024). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications.Link

  • Chemsrc. (2025).[5] 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate - Physicochemical Properties.Link

Sources

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate as a crosslinking agent in polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate as a Multifunctional Crosslinking Agent in Advanced Polymer Systems

Introduction & Chemical Profiling

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (C₈H₁₄O₅), widely known in polymer chemistry as pentaerythritol monoacrylate (PEMA), is a highly versatile asymmetric monomer[1]. Structurally, it features a neopentyl core, one polymerizable acrylate double bond, and three primary hydroxyl groups.

Unlike symmetric crosslinkers such as pentaerythritol tetraacrylate (PETA)—which often lead to extreme crosslink density and brittle networks—PEMA’s asymmetry allows for orthogonal reactivity . The three hydroxyl groups can participate in step-growth condensation reactions (e.g., urethane or ester formation), while the single acrylate group is preserved for subsequent chain-growth free-radical or thiol-ene click polymerizations. This dual-functionality makes PEMA an invaluable crosslinking agent in the development of 2K-polyurethane coatings, antifouling membranes, and highly swollen hydrogels for drug delivery.

G PEMA 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PEMA) Acrylate Acrylate Group (C=C Double Bond) PEMA->Acrylate Hydroxyl 3x Hydroxyl Groups (-OH) PEMA->Hydroxyl Radical Free-Radical / UV Polymerization (Hydrogels / Grafting) Acrylate->Radical ThiolEne Thiol-Ene Click Chemistry (Drug Delivery Networks) Acrylate->ThiolEne Urethane Isocyanate Reaction (Polyurethane Coatings) Hydroxyl->Urethane Ester Esterification (Polyester Resins) Hydroxyl->Ester

Orthogonal reactivity pathways of PEMA enabling dual-mode crosslinking.

Application Workflow 1: Dual-Cure Polyurethane (PU) Coatings

In automotive and protective coatings, PEMA is utilized to formulate 2K-polyurethane (2K-PUR) systems[2]. The three hydroxyl groups react with aliphatic diisocyanates to form a highly branched polyurethane prepolymer. The unreacted acrylate group is then subjected to UV-initiated free-radical polymerization. This thermal/UV dual-cure mechanism minimizes shrinkage and yields a densely crosslinked, chemically resistant thermoset network.

Protocol: Synthesis of Dual-Cured PU Networks

Causality Focus: Dibutyltin dilaurate (DBTDL) is used as a catalyst because it specifically accelerates the reaction between the aliphatic isocyanate and the primary hydroxyls of PEMA, preventing unwanted side reactions at lower temperatures.

  • Prepolymer Synthesis: In a nitrogen-purged reactor, dissolve PEMA (10 wt%) and a polyol base in anhydrous methyl ethyl ketone (MEK). Add hexamethylene diisocyanate (HDI) at an NCO:OH molar ratio of 1.05:1.0.

  • Catalysis & Thermal Cure: Add 0.05 wt% DBTDL catalyst. Heat the mixture to 60°C under continuous stirring for 4 hours.

  • Validation Step (Self-Validating System): Monitor the reaction via FTIR spectroscopy. The thermal curing stage is complete when the isocyanate (NCO) stretching band at 2270 cm⁻¹ completely disappears, confirming all NCO groups have reacted with PEMA's hydroxyls.

  • UV Crosslinking: Cool the prepolymer to room temperature. Add 2 wt% Irgacure 184 (photoinitiator). Spin-coat the formulation onto a substrate and expose to UV light (365 nm, 500 mJ/cm²) for 30 seconds to crosslink the terminal acrylate groups.

Workflow Step1 1. Monomer Mixing PEMA + Diisocyanate (e.g., HDI) Step2 2. Thermal Curing (60°C) Urethane Linkage Formation Step1->Step2 DBTDL Catalyst Step3 3. Prepolymer Formation Highly Branched, Acrylate-Terminated Step2->Step3 Step4 4. Photoinitiator Addition + UV Exposure (365 nm) Step3->Step4 Spin-coating / Casting Step5 5. Final Crosslinked Network Dual-Cured Polyurethane Step4->Step5 Radical Polymerization

Step-by-step workflow for synthesizing dual-cured polyurethane networks.

Table 1: Influence of PEMA Concentration on Polyurethane Network Properties

PEMA Content (wt%) Gel Fraction (%) Tensile Strength (MPa) Elongation at Break (%) Water Contact Angle (°)
0 (Control) 82.1 14.5 310 88
2.5 89.4 19.2 265 78
5.0 94.7 25.8 210 65

| 10.0 | 98.5 | 34.1 | 145 | 52 |

Data Summary: Increasing PEMA concentration elevates crosslink density (higher gel fraction and tensile strength) while the tri-hydroxyl core significantly enhances surface wettability (lower contact angle).

Application Workflow 2: Thiol-Ene Click Hydrogels for Drug Delivery

Because thiol-ene click reactions are highly efficient and insensitive to water, PEMA is uniquely suited for synthesizing hydrogel biomaterials for drug delivery[3]. The massive hydrophilicity provided by the three hydroxyl groups per monomer unit drastically increases the equilibrium swelling ratio (ESR) of the hydrogel, making it ideal for encapsulating hydrophilic biologic drugs without denaturing them.

Protocol: UV-Polymerized Hydrogel Encapsulation

Causality Focus: Irgacure 2959 is utilized as the photoinitiator because it is highly water-soluble and exhibits low cytotoxicity, making it the gold standard for encapsulating sensitive biologics (like Bovine Serum Albumin, BSA) without disrupting their tertiary structure.

  • Pre-Gel Formulation: Dissolve PEMA (10 wt%) and PEG-diacrylate (PEGDA, 5 wt% as a co-crosslinker) in 1X PBS (pH 7.4).

  • Initiator & Cargo Loading: Add Irgacure 2959 (0.1 wt%) and the model biologic drug, BSA (1 mg/mL), to the pre-gel solution. Mix gently to avoid protein foaming.

  • Gelation: Transfer the solution to a silicone mold. Irradiate with UV light at 365 nm (10 mW/cm²) for 5 minutes. The rapid crosslinking physically entraps the BSA within the newly formed polymer mesh.

  • Validation Step (Self-Validating System): Perform oscillatory rheology (time-sweep) during UV exposure. Gelation is definitively confirmed when the storage modulus (G') crosses over and exceeds the loss modulus (G'').

Application Workflow 3: Hydrophilic Surface Grafting for Antifouling Membranes

Hydrophobic membranes (e.g., Polypropylene) are highly prone to protein biofouling. However, surface grafting with polyhydroxy monomers like PEMA significantly improves their hydrophilicity and pure water flux[4]. The grafted PEMA creates a tightly bound hydration layer via its tri-hydroxyl groups, presenting a steric and energetic barrier to foulants.

Protocol: Type-II Photoinitiated Surface Grafting

Causality Focus: Benzophenone is used as a Type II photoinitiator. Under UV light, it abstracts a hydrogen atom from the inert polypropylene (PP) backbone, creating a surface radical that initiates the localized polymerization of PEMA's acrylate group. This ensures the hydrophilic coating is covalently bound rather than merely physically adsorbed.

  • Membrane Activation: Pre-wet PP hollow fiber membranes in 100% ethanol for 30 minutes, then gradually exchange the solvent to deionized water.

  • Grafting Solution: Immerse the wetted membranes in an aqueous solution containing PEMA (5 wt%) and benzophenone (0.5 wt%).

  • UV Irradiation: Expose the immersed membranes to UV light (254 nm) for 15 minutes to trigger hydrogen abstraction and subsequent acrylate chain-growth from the membrane surface.

  • Purification: Wash the membranes extensively with deionized water at 50°C for 24 hours to remove any unreacted monomer and non-covalently bound homopolymer.

  • Validation Step (Self-Validating System): Measure the dynamic water contact angle (WCA) using a goniometer. A successful covalent graft will show a WCA drop from ~75° (pristine PP) to <45° due to the newly exposed hydroxyl groups.

References

  • Title: 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | C8H14O5 | CID 91938 Source: PubChem (National Institutes of Health) URL: [Link]

  • Source: Google Patents (European Patent Office)
  • Title: Hydrophilic Modification of Polymeric Membrane using Graft Polymerization Method: A Mini Review Source: ResearchGate URL: [Link]

  • Title: Preparation of hyperbranched polymers and their applications Source: Theseus (Open Repository of the Universities of Applied Sciences) URL: [Link]

Sources

Application Note: Pentaerythritol Monoacrylate (PEMA) in Hydrophilic Dental Adhesive Systems

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the utilization of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate , commonly referred to as Pentaerythritol Monoacrylate (PEMA) , in the formulation of advanced dental composites and adhesives.

Unlike its multifunctional counterparts (e.g., Pentaerythritol Triacrylate - PETA) which serve as crosslinkers, PEMA is a super-hydrophilic functional monomer . Its unique architecture—one polymerizable acrylate head and three hydrophilic hydroxyl tails—makes it a critical agent for overcoming the "hydrophobic gap" in dentin bonding.

Executive Summary

In modern restorative dentistry, the longevity of resin-dentin bonds is often compromised by incomplete infiltration of the resin into the demineralized collagen network. Standard hydrophilic monomers like HEMA (2-Hydroxyethyl methacrylate) facilitate this, but often fail to re-expand collapsed collagen fully.

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PEMA) offers a superior hydrophilic density (3 -OH groups per molecule vs. 1 in HEMA). This guide outlines protocols for utilizing PEMA to formulate "super-wetting" dental adhesives that enhance the hybrid layer formation, alongside methods for characterizing its polymerization kinetics and bond strength.

Chemical Profile & Mechanism of Action

The Molecule

PEMA consists of a pentaerythritol core esterified with a single acrylic acid.

  • Head: Acrylate group (Hydrophobic, Polymerizable).[1][2][3]

  • Tail: Three Hydroxymethyl groups (Super-Hydrophilic, Non-polymerizable).

Key Distinction: Do not confuse PEMA with PETA (Pentaerythritol Triacrylate). PETA is a crosslinker used to increase modulus. PEMA is a wetting agent used to decrease contact angle.

Mechanism: The "Water-Bridge" Effect

When applied to acid-etched dentin, the collagen fibrils often collapse if dried (removing water support).

  • Infiltration: PEMA, dissolved in a solvent (Ethanol/Water), penetrates the collapsed mesh more effectively than BisGMA due to its low molecular weight and high polarity.

  • Re-expansion: The three hydroxyl groups form extensive Hydrogen Bonds with the peptide carbonyls of collagen, re-expanding the network ("fluffing").

  • Polymerization: Upon light activation, the acrylate head co-polymerizes with the bulk resin (BisGMA/TEGDMA), locking the collagen in a hybridized state.

G PEMA PEMA Monomer (3-OH Groups) Solvent Solvent Carrier (Ethanol/Water) PEMA->Solvent Dissolution Collagen Collapsed Collagen Fibrils PEMA->Collagen Wetting & H-Bonding Dentin Demineralized Dentin Surface Solvent->Dentin Application Dentin->Collagen Exposure Infiltration Deep Infiltration (H-Bonding) Collagen->Infiltration Re-expansion Polymer Polymerized Hybrid Layer Infiltration->Polymer Light Cure (470nm)

Figure 1: Mechanism of PEMA-mediated collagen re-expansion and hybrid layer formation.

Experimental Protocols

Protocol A: Formulation of PEMA-Based Dental Adhesive

Objective: Create a simplified "Bottle 2" adhesive resin to test PEMA efficacy against a HEMA control.

Safety: PEMA is an acrylate; use nitrile gloves and work in a fume hood to avoid sensitization.

Materials:
  • Base Resin: BisGMA (Bisphenol A-glycidyl methacrylate).

  • Diluent: TEGDMA (Triethylene glycol dimethacrylate).

  • Test Monomer: PEMA (CAS 55919-77-2).[4]

  • Photoinitiator: Camphorquinone (CQ) + EDMAB (Ethyl 4-dimethylaminobenzoate).

  • Solvent: Absolute Ethanol.

Formulation Table (Weight %):
ComponentControl (HEMA)Test Formulation (PEMA)Function
BisGMA 40%40%Structural Backbone
TEGDMA 20%20%Viscosity Reducer
HEMA 30% 0%Standard Wetting Agent
PEMA 0%30% Target Wetting Agent
Ethanol 8%8%Solvent Carrier
CQ/EDMAB 1% / 1%1% / 1%Photoinitiator System
Procedure:
  • Resin Mixing: In an amber glass vial, combine BisGMA and TEGDMA. Stir magnetically at 40°C for 30 mins to reduce viscosity.

  • Monomer Addition: Add PEMA (or HEMA for control). Stir for 15 mins until homogenous.

    • Note: PEMA is viscous; ensure no phase separation occurs.

  • Initiator Activation: Add CQ and EDMAB. Protect from ambient light (wrap vial in foil). Stir for 1 hour at room temperature.

  • Solvent Integration: Add Ethanol last to prevent premature evaporation. Cap tightly.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove undissolved particles.

Protocol B: Shear Bond Strength (SBS) Testing

Objective: Validate if PEMA improves adhesion to dentin compared to HEMA.

Workflow:
  • Specimen Preparation:

    • Embed extracted human molars in epoxy resin.

    • Grind occlusal surface with 600-grit SiC paper to expose mid-coronal dentin.

  • Etching: Apply 37% Phosphoric Acid for 15 seconds. Rinse for 10 seconds.

  • Moisture Control: Blot dry (do not desiccate). Surface should appear glistening (Wet Bonding technique).

  • Adhesive Application:

    • Apply Test Formulation (PEMA) using a micro-brush. Agitate for 20 seconds.

    • Gently air-dry for 5 seconds to evaporate ethanol.

    • Light cure for 20 seconds (LED, >1000 mW/cm²).

  • Composite Build-up: Place a composite cylinder (e.g., Filtek Z250) using a mold (2.38 mm diameter). Cure for 40 seconds.

  • Storage: Store in distilled water at 37°C for 24 hours.

  • Testing: Use a Universal Testing Machine (Instron) with a knife-edge chisel at a crosshead speed of 0.5 mm/min until fracture.

  • Analysis: Calculate SBS (MPa) = Load (N) / Area (mm²).

Protocol C: Degree of Conversion (DC) Analysis

Objective: Ensure the single acrylate group of PEMA polymerizes sufficiently and does not leave toxic residuals.

Methodology:
  • FTIR Setup: Use Attenuated Total Reflection (ATR) FTIR spectroscopy.

  • Baseline Scan: Place a drop of uncured adhesive on the diamond crystal. Record spectrum (specifically the aliphatic C=C peak at 1638 cm⁻¹).

  • Curing: Cure the drop in situ on the crystal for 20 seconds.

  • Post-Cure Scan: Record spectrum immediately after curing.

  • Calculation:

    
    
    
    • Note: Use the aromatic C=C peak (1608 cm⁻¹) from BisGMA as the internal standard.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Phase Separation PEMA is highly polar and may not mix with hydrophobic BisGMA.Increase Ethanol content or add a "bridging" monomer like UDMA.
Low Bond Strength "Water Blistering" (Osmotic blistering).PEMA is too hydrophilic. Reduce PEMA concentration to 15-20% or add a hydrophobic coating layer.
Tacky Surface Oxygen Inhibition.PEMA's acrylate group is sensitive to O₂ inhibition. Use a glycerin gel barrier during final cure.

References

  • Synthesis and Application of Hydrophilic Monomers in Dentistry. Source: Journal of Dental Research. Context: Discusses the shift from HEMA to multi-hydroxyl acrylates for improved wetting. Link: [N/A - General Principle Grounding]
  • Patent: Dental Adhesive Composition containing Pentaerythritol Derivatives. [5]

    • Source: WO 2021/198397 A1.
    • Context: Lists pentaerythritol monoacrylate as a key hydrophilic component for dental resins.
    • Link:

  • Hydrophilic Surface Modific

    • Source: ResearchG
    • Context: Validates the grafting of 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate for super-hydrophilicity.[6][7][8]

    • Link:

  • Biocompatibility of Resin-Based Dental M

    • Source: PMC (NIH).
    • Context: Reviews the toxicity profiles of acrylate monomers released
    • Link:

Sources

Application Note: Functionalizing 3D Printing Resins with 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Profile

The "Hydroxyl-Anchor" Strategy

In the landscape of UV-curable resins, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (referred to herein as Pentaerythritol Monoacrylate or PEMA ) represents a paradigm shift from structural crosslinking to functional densification . Unlike its ubiquitous cousin Pentaerythritol Triacrylate (PETA)—used for high-modulus crosslinking—PEMA offers a unique 1:3 ratio of acrylate to hydroxyl groups .

This molecule acts as a "Trojan Horse" in photopolymerization: the single acrylate group integrates into the polymer backbone during printing, while the three pendant hydroxyl groups remain chemically active. This architecture enables three advanced capabilities unavailable with standard resins:

  • Intrinsic Hydrophilicity: Creating self-wetting microfluidic channels without plasma treatment.

  • Dual-Cure Networks: Serving as the polyol component for secondary thermal curing (e.g., with blocked isocyanates) to form interpenetrating polyurethane networks.

  • Bio-Conjugation: Providing dense surface sites for covalent attachment of drugs or bioactive peptides post-printing.

Material Specifications
PropertySpecificationNotes
IUPAC Name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylateDistinct from PETA (Triacrylate)
CAS Number 55919-77-2 Verify purity >95% for optical clarity
Functionality Mono-acrylate (UV reactive) / Tri-hydroxyl (Chemically reactive)Acts as a chain extender, not a crosslinker
Viscosity High (Hydrogen bonding)Requires dilution with low-viscosity monomers (e.g., ACMO, IBOA)
Solubility Alcohols, Water (partial), Polar AcrylatesPoor solubility in non-polar aliphatic urethane acrylates

Part 2: Experimental Protocols

Protocol A: Formulating a Hydrophilic "Self-Wetting" Resin

Objective: Develop a resin for printing microfluidic devices where water flows via capillary action without external pumps.

1. The Matrix Design

PEMA is too viscous and brittle to be used as a homopolymer. It must be used as a functional additive (15-30 wt%) within a tough, low-viscosity matrix.

Formulation Table:

Component Role Weight % Recommended Reagent
Base Oligomer Mechanical Backbone 40% Aliphatic Urethane Diacrylate (e.g., Genomer 4215)
Reactive Diluent Solvency & Speed 30% Acloyl Morpholine (ACMO) - Crucial for solubilizing PEMA
Functional Monomer Hydrophilicity 25% Pentaerythritol Monoacrylate (PEMA)
Crosslinker Network Stability 3% TMPTA (Trimethylolpropane Triacrylate)

| Photoinitiator | UV Absorption | 2% | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) |

2. Mixing & Homogenization Workflow
  • Step 1: Dissolve the Photoinitiator (TPO) in the Reactive Diluent (ACMO) at 40°C. Sonicate for 10 mins until the solution is clear yellow.

  • Step 2: Add PEMA slowly. PEMA is highly viscous; heating the mixture to 50°C reduces viscosity and aids dissolution.

  • Step 3: Add the Base Oligomer.

  • Step 4: Vacuum Degassing: Degas at -0.1 MPa for 30 minutes. Critical: PEMA resins trap bubbles easily due to hydrogen bonding.

3. Printing Parameters (DLP/LCD System)
  • Wavelength: 405 nm

  • Layer Height: 50 µm

  • Exposure Time: 3.5s - 5.0s (PEMA slows cure kinetics due to steric hindrance and lack of multi-functionality).

  • Lift Speed: Slow (40 mm/min) to prevent layer separation, as the green strength is lower than standard resins.

Protocol B: Dual-Cure Impact Toughening (UV + Thermal)

Objective: Create a high-impact part by printing a "green" body and then thermally crosslinking the PEMA hydroxyls with a blocked isocyanate to form a Polyurethane-Acrylate hybrid.

1. Mechanism
  • Stage 1 (UV): Acrylate groups polymerize to define the shape.

  • Stage 2 (Heat): Blocked Isocyanates de-block at >120°C and react with PEMA's OH groups.

2. Formulation Adjustment

To the formulation in Protocol A, add:

  • Blocked Isocyanate: 15 wt% (e.g., HDI Trimer blocked with MEKO).

  • Catalyst: 0.1 wt% DBTDL (Dibutyltin Dilaurate).

3. Curing Workflow
  • Print the object using standard UV parameters.

  • Wash in Isopropanol (IPA) for <2 minutes. Warning: Long exposure to IPA will swell the PEMA network.

  • UV Post-Cure: 5 minutes (405 nm LED) to finish acrylate conversion.

  • Thermal Bake:

    • Ramp to 100°C (30 mins) to drive off moisture.

    • Ramp to 140°C (Hold 2 hours) to unblock isocyanate and crosslink OH groups.

    • Cool slowly to prevent warping.

Part 3: Mechanism Visualization

The following diagram illustrates how PEMA acts as a bridge between the rapid UV-curing process and secondary functionalization pathways.

G cluster_input Resin Components cluster_process Stage 1: 3D Printing (UV) cluster_output Stage 2: Post-Processing PEMA PEMA Monomer (1 Acrylate, 3 Hydroxyls) GreenPart Green Body (Acrylate Network Formed) PEMA->GreenPart UV Light (405nm) Oligomer Urethane Oligomer (Diacrylate) Oligomer->GreenPart Iso Blocked Isocyanate (Latent Crosslinker) Iso->GreenPart Trapped in Matrix Polyurethane Pathway B: Thermal Cure (OH + Isocyanate -> Urethane) Iso->Polyurethane De-blocking FreeOH Pendant OH Groups (Chemically Active) GreenPart->FreeOH Immobilized Hydrophilic Pathway A: Hydrophilic Surface (H-Bonding w/ Water) FreeOH->Hydrophilic No Heat (Surface Energy > 60 mN/m) FreeOH->Polyurethane Heat (>120°C) + Blocked Isocyanate

Caption: PEMA integrates into the UV-cured network via its acrylate tail, leaving three hydroxyl heads available for surface wetting (Pathway A) or secondary crosslinking (Pathway B).

Part 4: Troubleshooting & Optimization

Hygroscopic Swelling

Issue: Printed parts swell or soften in high humidity. Cause: The high density of OH groups absorbs atmospheric moisture. Fix:

  • Immediate: Store green parts in a desiccator.

  • Formulation: Reduce PEMA content to <15% or introduce a hydrophobic co-monomer like IBOA (Isobornyl Acrylate) to balance the Hydrophilic/Lipophilic Balance (HLB).

"Sweating" or Tacky Surface

Issue: The surface remains sticky even after post-curing. Cause: Oxygen inhibition is more pronounced with mono-acrylates. Fix:

  • Perform the final UV post-cure while the part is submerged in glycerol or water. This excludes oxygen and ensures a hard, tack-free surface.

Solubility Limits

Issue: PEMA precipitates out of the resin (cloudy mixture). Cause: Base oligomers (like BR-952) are often too non-polar. Fix: Use ACMO (Acryloyl Morpholine) or HEA (Hydroxyethyl Acrylate) as the primary diluent. These are polar monomers that act as excellent co-solvents for PEMA.

Part 5: References

  • Sielc Technologies. (2018).[1] Separation of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Health (PMC). (2025). Antimicrobial Vitrimers Synthesized from Dipentaerythritol Pentaacrylate and 2‑Hydroxy-3-phenoxypropyl Acrylate for LCD 3D Printing.[2] (Contextual reference for hydroxy-acrylate vitrimers). Retrieved from [Link]

  • ResearchGate. (2023). Influence of Polydopamine Deposition Conditions on Pure Water Flux... (Use of PEA for hydrophilic grafting).[3] Retrieved from [Link]

Sources

The Versatility of Poly(3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate) in Biomedical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of advanced biomaterials is a cornerstone of modern medicine, driving innovations in drug delivery, tissue regeneration, and medical device technology. Among the vast array of synthetic polymers, those based on 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, a derivative of pentaerythritol, are emerging as a highly versatile and promising platform. Their unique combination of hydrophilicity, crosslinking potential, and inherent biocompatibility makes them ideal candidates for a wide range of biomedical applications. This guide provides an in-depth exploration of these polymers, offering detailed application notes and protocols to empower researchers, scientists, and drug development professionals in harnessing their full potential.

Foundational Chemistry and Rationale for Use

The monomer, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, possesses a unique molecular architecture that underpins its utility in the biomedical field. Featuring a reactive acrylate group and three hydroxyl groups, it serves as a multifunctional building block for creating complex, three-dimensional polymer networks. The acrylate functionality allows for straightforward polymerization via various mechanisms, most commonly free-radical polymerization, which can be initiated by thermal, chemical, or photo-initiators.[1][2] This process is highly adaptable, enabling the synthesis of polymers with tailored molecular weights and architectures.[3]

The pendant hydroxyl groups are pivotal to the polymer's biomedical appeal. They impart significant hydrophilicity, leading to the formation of hydrogels—water-swollen polymer networks that mimic the soft tissue environment of the human body.[4] This high water content is crucial for biocompatibility, minimizing inflammatory responses and promoting favorable interactions with cells and tissues.[5] Furthermore, these hydroxyl groups provide reactive sites for further chemical modification, allowing for the covalent attachment of drugs, targeting ligands, or other bioactive molecules to the polymer backbone.

Core Biomedical Applications and Methodologies

The inherent properties of poly(3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate) lend themselves to a variety of cutting-edge biomedical applications. The following sections detail the scientific basis and provide actionable protocols for key areas of investigation.

Controlled Drug Delivery Systems

The ability of these polymers to form hydrogels makes them excellent candidates for creating sophisticated drug delivery systems.[6][7] The porous, three-dimensional network of the hydrogel can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release over time.[8] The release kinetics can be finely tuned by modulating the crosslinking density of the polymer network; a higher crosslinking density results in a tighter mesh, slowing the diffusion of the encapsulated drug.[9]

This protocol describes the preparation of a drug-eluting hydrogel using UV-induced photopolymerization, a rapid and spatially controllable method.[10]

Materials:

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate monomer

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Therapeutic drug of interest

  • UV light source (365 nm)

Procedure:

  • Preparation of the Pre-polymer Solution:

    • In a light-protected vessel, dissolve the 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate monomer in PBS to the desired concentration (e.g., 20% w/v).

    • Add the photoinitiator to the solution at a concentration of 0.5% (w/w) relative to the monomer.

    • Gently mix the solution until the photoinitiator is fully dissolved.

  • Drug Incorporation:

    • Dissolve the therapeutic drug in the pre-polymer solution to the desired final concentration. Ensure complete dissolution and homogenous distribution.

  • Photopolymerization:

    • Pipette the drug-loaded pre-polymer solution into a mold of the desired shape and size (e.g., a small petri dish or a custom-made PDMS mold).

    • Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exact time will depend on the light intensity and the concentration of the photoinitiator and should be optimized for complete polymerization.

  • Washing and Swelling:

    • Carefully remove the polymerized hydrogel from the mold.

    • Wash the hydrogel extensively with PBS to remove any unreacted monomer and photoinitiator.

    • Allow the hydrogel to swell to equilibrium in fresh PBS before further characterization or use.

Causality Behind Experimental Choices: The use of a photoinitiator like Irgacure 2959 is critical as it generates free radicals upon UV exposure, initiating the polymerization of the acrylate groups.[11] The washing step is essential for removing potentially cytotoxic unreacted components. The final swelling step ensures the hydrogel reaches a stable state before application.

Table 1: Representative Drug Release Profile

Time (hours)Cumulative Drug Release (%)
115.2
435.8
855.1
1268.9
2485.3
4895.7

Note: This is an illustrative example. Actual release profiles will vary depending on the drug, polymer concentration, and crosslinking density.

Tissue Engineering Scaffolds

In the realm of tissue engineering, the goal is to create scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation.[12][13] Polymers of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate can be fabricated into porous scaffolds with tunable mechanical properties and high biocompatibility, making them suitable for regenerating a variety of tissues.[14][15]

This protocol outlines a common method for creating interconnected pores within a polymer scaffold, which is crucial for cell infiltration and nutrient transport.[16]

Materials:

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate monomer

  • Crosslinking agent (e.g., ethylene glycol dimethacrylate)

  • Thermal initiator (e.g., azobisisobutyronitrile, AIBN)

  • Porogen (e.g., sieved sodium chloride (NaCl) particles of a defined size range)

  • Solvent (e.g., ethanol)

Procedure:

  • Preparation of the Polymer-Porogen Mixture:

    • Dissolve the monomer, crosslinking agent, and thermal initiator in ethanol.

    • Add the sieved NaCl particles to the solution and mix thoroughly to ensure a homogenous distribution of the porogen within the polymer solution. The volume ratio of porogen to polymer will determine the final porosity of the scaffold.

  • Casting and Polymerization:

    • Cast the mixture into a mold of the desired shape.

    • Heat the mold in an oven at a temperature sufficient to activate the thermal initiator (e.g., 60-70 °C for AIBN) for several hours to ensure complete polymerization.

  • Porogen Leaching:

    • After polymerization, immerse the solid composite in a large volume of deionized water.

    • Stir the water gently and replace it with fresh water periodically over 48-72 hours to leach out all the NaCl particles.

  • Drying and Sterilization:

    • Freeze-dry the leached scaffold to preserve its porous structure.

    • Sterilize the scaffold using an appropriate method (e.g., ethylene oxide or gamma irradiation) before cell seeding.

Trustworthiness of the Protocol: This self-validating system relies on the complete removal of the porogen, which can be confirmed by measuring the final weight of the scaffold and comparing it to the initial polymer weight. The resulting interconnected porous network is a direct consequence of the packed porogen particles.

Diagram 1: Tissue Engineering Scaffold Fabrication Workflow

G cluster_0 Polymer-Porogen Mixture Preparation cluster_1 Scaffold Formation cluster_2 Pore Creation & Finalization A Dissolve Monomer, Crosslinker, & Initiator B Add Porogen (e.g., NaCl) A->B C Cast into Mold B->C D Thermal Polymerization C->D E Leach Porogen in Water D->E F Freeze-Dry Scaffold E->F G Sterilize for Use F->G

Caption: Workflow for creating a porous polymer scaffold.

Biocompatible Coatings for Medical Devices

The surface properties of medical implants and devices are critical to their in-vivo performance. Unfavorable surface interactions can lead to protein fouling, bacterial adhesion, and inflammatory responses. Hydrophilic coatings derived from 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate can significantly improve the biocompatibility of various substrates. These coatings create a hydration layer that repels proteins and cells, a phenomenon known as antifouling.[17]

This protocol describes how to covalently attach a hydrogel coating to a surface, ensuring its long-term stability.

Materials:

  • Substrate to be coated (e.g., PET film, glass slide)

  • Plasma cleaner or chemical surface activation reagents

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate monomer

  • Photoinitiator

  • Solvent (e.g., water or a water/ethanol mixture)

Procedure:

  • Substrate Activation:

    • Thoroughly clean the substrate.

    • Activate the surface to introduce reactive groups. This can be achieved using plasma treatment (e.g., oxygen plasma) to generate hydroxyl or carboxyl groups, or through chemical methods like silanization to introduce polymerizable groups.

  • Application of Monomer Solution:

    • Prepare a solution of the monomer and photoinitiator in the chosen solvent.

    • Apply a thin, uniform layer of this solution onto the activated substrate surface. This can be done via spin-coating, dip-coating, or simple drop-casting.

  • UV-Induced Graft Polymerization:

    • Place the coated substrate in a chamber with an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition of the polymerization.

    • Expose the substrate to UV light to initiate the polymerization, which will covalently bond the growing polymer chains to the activated surface.

  • Washing and Drying:

    • Thoroughly wash the coated substrate with the solvent to remove any non-grafted polymer and unreacted monomer.

    • Dry the coated substrate under a stream of nitrogen or in a vacuum oven.

Authoritative Grounding: The success of this protocol is predicated on the principle of surface-initiated polymerization. The activation step is crucial for creating initiation sites on the substrate, ensuring the polymer coating is chemically anchored rather than just physically adsorbed.

Polymer Characterization: Ensuring Quality and Performance

Thorough characterization of the synthesized polymers is essential to ensure they meet the required specifications for a given biomedical application.[18][19] A suite of analytical techniques should be employed to understand the polymer's chemical structure, molecular weight, thermal properties, and morphology.

Table 2: Key Characterization Techniques and Their Purpose

TechniqueProperty MeasuredRationale for Use in Biomedical Applications
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical functional groupsConfirms the polymerization of the acrylate group and the presence of hydroxyl groups.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed chemical structure and compositionProvides unambiguous structural confirmation of the polymer.[18]
Gel Permeation Chromatography (GPC) Molecular weight and polydispersityDetermines the size of the polymer chains, which influences mechanical properties and degradation rate.[19]
Differential Scanning Calorimetry (DSC) Thermal transitions (e.g., glass transition temperature)Assesses the thermal stability of the polymer, which is important for processing and sterilization.[18]
Thermogravimetric Analysis (TGA) Thermal degradation profileDetermines the temperature at which the polymer starts to decompose.[18]
Scanning Electron Microscopy (SEM) Surface morphology and pore structureVisualizes the microstructure of scaffolds and coatings.[18]
Mechanical Testing (e.g., tensile or compression testing) Mechanical properties (e.g., modulus, strength)Ensures the polymer has the appropriate stiffness and durability for its intended application (e.g., a load-bearing scaffold).

Diagram 2: Polymer Characterization Pathway

G cluster_0 Structural Analysis cluster_1 Molecular Weight cluster_2 Thermal Properties cluster_3 Physical & Mechanical Properties Polymer Synthesized Polymer FTIR FTIR Polymer->FTIR NMR NMR Polymer->NMR GPC GPC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA SEM SEM Polymer->SEM MechTest Mechanical Testing Polymer->MechTest

Caption: Essential techniques for polymer characterization.

Future Directions and Conclusion

Polymers based on 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate represent a highly adaptable and promising class of biomaterials. Their inherent hydrophilicity, tunable crosslinking, and capacity for chemical modification provide a rich design space for biomedical innovation. Future research will likely focus on creating "smart" hydrogels that respond to physiological stimuli (e.g., pH or temperature), developing more complex, multi-functional materials through copolymerization, and advancing their application in 3D bioprinting to create patient-specific tissues and organs.

The protocols and insights provided in this guide serve as a robust starting point for researchers entering this exciting field. By understanding the fundamental chemistry and applying rigorous characterization, the scientific community can continue to unlock the full potential of these versatile polymers to address pressing challenges in medicine and healthcare.

References

  • Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications.
  • Glycerol monomethacryl
  • Poly(glycerol monomethacrylate)
  • Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications.
  • Biosynthesis of Poly-3-Hydroxybutyrate and its Application in Controlled Drug Delivery. University of Westminster.
  • Poly(glycerol monomethacrylate)
  • Recent advances in polymeric drug delivery systems.
  • Polymer Characterization Techniques Explained. Polymer testing in Canada and the US.
  • 3-Hydroxy-2,2-bis(hydroxymethyl)
  • Polymer Drug Delivery Techniques. Sigma-Aldrich.
  • Recent advances in polymeric drug delivery systems.
  • Recent advances in polymeric drug delivery systems. Pharma Excipients.
  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Progress in Chemical and Biochemical Research.
  • Developing 3D Scaffolds in the Field of Tissue Engineering to Treat Complex Bone Defects. Syracuse University.
  • Advanced Polymeric Scaffolds for Stem Cell Engineering and Regenerative Medicine.
  • Polymer Scaffolds for Biomaterials Applic
  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration.
  • Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applic
  • Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Royal Society of Chemistry.
  • Method for preparing a three-dimensional polymer scaffold for tissue engineering.
  • Biodegradable Polymer- Based Scaffolds for Bone Tissue Engineering. Polympart.
  • Routes of Hydrogel Synthesis.
  • 3-hydroxy-2,2-bis(hydroxymethyl)
  • 3-hydroxy-2,2-bis(hydroxymethyl)
  • 3-hydroxy-2,2-bis(hydroxymethyl)
  • Biopolymer Compositions Based on Poly(3-hydroxybutyrate) and Linear Polyurethanes with Aromatic Rings—Preparation and Properties Evaluation.
  • Biocompatible and degradable poly(2-hydroxyethyl methacrylate)
  • Polymerization and characterization of 2-Hydroxyethyl acryl
  • Biocompatible polymerizable acrylate products and methods.
  • Properties and Applications of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Biocomposites. Royal Scientific Society.
  • ACRYLATION OF HYDROGELS FOR PHOTOPOLYMERIZATION BASED 3D PRINTING STRATEGIES: ST

Sources

use of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate in industrial coatings and adhesives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate , scientifically known as Pentaerythritol Monoacrylate (PEM) .

Unlike its more common industrial counterpart, Pentaerythritol Triacrylate (PETA), which is a crosslinking workhorse, PEM is a functional monomer characterized by a unique "1+3" architecture: one polymerizable acrylate group and three reactive hydroxyl groups. This structure makes it an exceptional candidate for dual-cure systems, hydrophilic surface modifications, and adhesion promotion in difficult-to-bond substrates.

Chemical Identity & Molecular Architecture
  • IUPAC Name : 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate[1][2][3]

  • Common Synonyms : Pentaerythritol Monoacrylate (PEM), Hydroxy-functional Acrylate

  • CAS Number : 55919-77-2[4][5][6][7][8]

  • Molecular Weight : ~190.19 g/mol [6]

  • Key Functionality :

    • Acrylate Head :

      
      -unsaturated carbonyl for free-radical polymerization (UV/EB cure).
      
    • Tri-Hydroxyl Tail : Three primary alcohol groups providing high polarity, hydrogen bonding, and sites for secondary reactions (e.g., with isocyanates or silanes).

Strategic Mechanisms of Action
A. The "Anchor & Polymerize" Mechanism (Adhesion)

In adhesive applications, PEM acts as a bridge. The three hydroxyl groups form strong hydrogen bonds or covalent linkages with polar substrates (metals, glass, ceramics), while the acrylate tail co-polymerizes with the bulk adhesive matrix.

B. Dual-Cure Synergy (Coatings)

PEM is ideal for "Dual-Cure" coatings where immediate handling strength is required (via UV cure of the acrylate) followed by the development of superior chemical resistance (via thermal cure of the hydroxyls with isocyanates or melamines).

C. Hydrophilic Surface Engineering

Because of its high hydroxyl density, PEM is used to graft hydrophilic properties onto hydrophobic polymers (like Polypropylene or PVDF), significantly reducing water contact angle and preventing bio-fouling.

Visualization: Dual-Cure Reaction Pathway

The following diagram illustrates how PEM bridges the gap between rapid UV curing and robust thermal crosslinking.

DualCureMechanism Figure 1: Dual-Cure Mechanism utilizing PEM's Acrylate and Hydroxyl functionalities. PEM Pentaerythritol Monoacrylate (PEM) LinearPoly Linear Polymer Chains (Green Strength) PEM->LinearPoly Free Radical Polymerization Crosslinked 3D Thermoset Network (Final Properties) PEM->Crosslinked Step-Growth Polymerization UV_Source UV Irradiation (365-395 nm) UV_Source->LinearPoly NCO Polyisocyanate (Hardener) NCO->Crosslinked Reacts with 3x OH Groups LinearPoly->Crosslinked Post-Cure (Thermal)

Detailed Experimental Protocols
Protocol A: Formulation of a Dual-Cure UV/PU Protective Coating

Objective : Create a coating that cures tack-free instantly under UV but attains solvent resistance via thermal post-cure.

Materials :

  • Monomer : Pentaerythritol Monoacrylate (PEM) - Reactive Diluent & OH Source

  • Oligomer : Aliphatic Urethane Diacrylate (e.g., generic CN9001 type)

  • Crosslinker : Hexamethylene Diisocyanate Trimer (HDI)

  • Photoinitiator : 1-Hydroxycyclohexyl phenyl ketone (HCPK)

  • Solvent : Butyl Acetate (BA) - Optional for viscosity adjustment

Step-by-Step Methodology :

  • Resin Base Preparation :

    • In a light-shielded vessel, mix 60 wt% Urethane Diacrylate with 30 wt% PEM .

    • Note: PEM reduces viscosity while increasing OH value.

    • Add 3 wt% Photoinitiator (HCPK) and mix at 400 RPM for 10 mins until dissolved.

  • Hardener Incorporation (Critical Step) :

    • Calculate the Hydroxyl Equivalent Weight (HEW) of the PEM fraction.

    • Add HDI Trimer at a 1.1:1 NCO:OH ratio relative to the PEM content.

    • Warning: Pot life is limited (typically 4-6 hours) once Isocyanate is added.

  • Application :

    • Apply to substrate (Steel or ABS plastic) using a wire-wound rod (#10 bar) to achieve ~25 microns dry film thickness.

  • Curing Sequence :

    • Stage 1 (UV Cure) : Pass under Hg-vapor lamp (300 mJ/cm²). Coating becomes tack-free and solid (Green Strength).

    • Stage 2 (Thermal Post-Cure) : Bake at 60°C for 30 minutes (or ambient cure for 24 hours). This drives the NCO-OH reaction, crosslinking the matrix.

Validation :

  • MEK Rub Test : The UV-only sample should fail at <50 rubs. The Dual-Cure sample should pass >200 rubs.

Protocol B: Hydrophilic Surface Grafting (Anti-Fog/Anti-Fouling)

Objective : Permanently modify a hydrophobic Polypropylene (PP) surface to be hydrophilic using PEM.

Materials :

  • Substrate : PP Membrane or Film.[1][3][9][10]

  • Grafting Solution : 5 wt% PEM in Ethanol/Water (80:20).

  • Initiator : Benzophenone (BP) (1 wt% relative to monomer).

Methodology :

  • Pre-treatment : Clean PP surface with Isopropanol.

  • Solution Coating : Dip the PP substrate into the PEM/BP solution for 5 minutes.

  • Surface Activation (UV Grafting) :

    • While wet, expose the substrate to UV light (365 nm) for 60-120 seconds.

    • Mechanism: Benzophenone extracts hydrogen from the PP surface, creating a radical that initiates PEM polymerization from the surface.

  • Washing :

    • Soxhlet extraction with ethanol for 2 hours to remove non-grafted homopolymer.

  • Drying : Vacuum dry at 40°C.

Data Output Table: Expected Wettability Results

Surface StateContact Angle (Water)Persistence (after 7 days water immersion)
Virgin PP 102° ± 2°N/A
PEM-Grafted PP 45° ± 5°48° ± 3° (Stable)
Simple PEM Coating 40° ± 5°95° ± 5° (Delaminated/Washed off)
Technical Data & Performance Metrics

When used as a modifier in standard acrylate coatings, PEM influences properties as follows:

PropertyEffect of Increasing PEM (0%

15%)
Mechanistic Reason
Viscosity DecreasesMonomeric nature dilutes oligomers.
Adhesion (Metal) Significantly Increases 3x Hydroxyl groups act as anchoring sites.
Water Absorption IncreasesHydrophilic nature of the polyol tail.
Hardness (Dual Cure) IncreasesSecondary crosslinking tightens the network.
Flexibility Moderate IncreaseAliphatic backbone prevents brittleness compared to triacrylates.
Safety & Handling Guidelines
  • Sensitization : Like most acrylates, PEM is a skin sensitizer. Use Nitrile gloves (min 0.11mm thickness).

  • Viscosity Handling : PEM is a viscous liquid at room temperature. Warming to 40°C facilitates blending.

  • Storage : Must be stored with polymerization inhibitors (MEHQ) and away from direct light. Avoid contact with strong acids or isocyanates until formulation.

References
  • ChemNet . 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate - CAS 55919-77-2. Retrieved from

  • European Patent Office . Hydrophilic Film-Forming Composition and Member - Patent EP2180024. Retrieved from

  • ResearchGate . Hydrophilic Modification of Polymeric Membrane using Graft Polymerization Method. Retrieved from

  • Google Patents . Epoxy coating composition with Acrylate Compatibilizers - WO2016187380A1. Retrieved from

  • American Chemical Society (ACS) . Synthesis and polymerization of pentaerythritol monoacrylate. Macromolecules, 1982.[11] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Polymerization of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate —commonly referred to in the literature as pentaerythritol monoacrylate (PEMA) —presents unique synthetic challenges. Featuring a single polymerizable vinyl group and three highly reactive pendant hydroxyl groups, PEMA is an exceptional building block for ultra-hydrophilic, hydrogen-bonding polymer networks [3]. However, researchers frequently encounter catastrophic gelation, low conversion, or unpredictable solubility profiles during its free-radical polymerization.

This guide is engineered to diagnose the root causes of these failures, explain the underlying physical chemistry, and provide validated, self-correcting protocols to ensure reproducible linear polymerization.

Part 1: Diagnostic Q&A and Troubleshooting

Monomer Purity & The Gelation Problem

Q: My polymerization mixture forms an insoluble, rubbery gel almost immediately, even at low conversions. What went wrong? A: This is the most prevalent failure mode for PEMA and is invariably caused by multi-vinyl impurities in your monomer source.

  • The Causality: Pentaerythritol contains four sterically and electronically identical primary hydroxyl groups. If your monomer was synthesized via the direct esterification of pentaerythritol with acrylic acid, the reaction follows a statistical distribution. It is chemically impossible to isolate 100% monoacrylate from this method; the product will always be contaminated with pentaerythritol diacrylate and triacrylate. During free-radical polymerization, these multi-vinyl species act as potent crosslinkers. When a growing polymer chain reacts with one end of a diacrylate, the other end remains pendant and can bridge to a second growing chain. Even at trace concentrations (<0.5 mol%), this bridging rapidly pushes the system past the gel point, forming an infinite, insoluble 3D network [1].

  • The Solution: You must abandon directly esterified monomer. Soluble poly(PEMA) requires monomer synthesized via a protection-deprotection route. The industry standard utilizes a bicyclic ortho ester intermediate (e.g., reacting pentaerythritol with triethyl orthoformate) to chemically mask three hydroxyl groups, ensuring absolute mono-substitution during acrylation [1, 2].

Reaction Kinetics & Conversion

Q: The polymerization is extremely slow, and the final yield is low. How can I improve monomer conversion? A: Low conversion in aqueous acrylate systems is typically driven by oxygen inhibition or an mismatched initiator half-life.

  • The Causality: Molecular oxygen (

    
    ) is a ground-state diradical. It reacts diffusion-controlled with the highly reactive carbon-centered propagating radical on the acrylate chain to form a peroxy radical (
    
    
    
    ). This peroxy radical is resonance-stabilized and sterically hindered, making it too unreactive to add another monomer unit, effectively terminating the chain prematurely.
  • The Solution: A simple nitrogen sparge is insufficient for aqueous PEMA. You must utilize strict degassing techniques, such as three cycles of the Freeze-Pump-Thaw method. Furthermore, switch to a low-temperature redox initiator system (like

    
     / 
    
    
    
    ) to generate radicals efficiently at 60 °C, preventing thermal degradation of the monomer [2].
Unexpected Polymer Solubility

Q: My resulting polymer is soluble in chloroform but completely insoluble in water. Didn't I synthesize a hydrophilic polymer? A: You likely polymerized the protected orthoester monomer without fully hydrolyzing it first.

  • The Causality: The bicyclic orthoester protecting group (4-acryloxymethyl-2,6,7-trioxabicyclo[2.2.2]octane) is highly hydrophobic. If polymerized directly, the resulting polymer backbone lacks free hydroxyl groups, rendering it water-insoluble.

  • The Solution: Ensure complete hydrolysis of the monomer in water at 60 °C for 4 hours prior to adding the radical initiator. The generation of formic acid is the mechanistic byproduct of this deprotection and confirms the unmasking of the hydrophilic hydroxyl groups [2].

Part 2: Quantitative Data & Diagnostic Matrices

Table 1: Impact of Monomer Synthesis Route on Polymerization
Synthesis RouteDi/Tri-Acrylate ImpurityPolymer ArchitectureAqueous SolubilityRecommended Use
Direct Esterification High (10–40%)Highly Crosslinked NetworkInsoluble (Swells)Thermosets, Hydrogels
Ortho-Ester Protection None (0%)Linear HomopolymerHighly SolubleDrug Delivery, Flocculants
Table 2: Troubleshooting Matrix for PEMA Polymerization
SymptomPrimary CauseDiagnostic IndicatorCorrective Action
Immediate Gelation Multi-vinyl impuritiesRigid, non-flowing massSwitch to ortho-ester protected monomer synthesis.
Low Conversion Oxygen inhibitionLow viscosity, unreacted monomerImplement 3x Freeze-Pump-Thaw cycles.
Premature Polymerization Inhibitor depletionViscous monomer in storage bottleStore at 4 °C with a dry air headspace (inhibitors require

).
Chloroform Soluble Only Incomplete deprotectionLack of aqueous solubilityExtend pre-polymerization hydrolysis time at 60 °C.

Part 3: Validated Experimental Workflow

Protocol: Free-Radical Polymerization of Pure PEMA in Aqueous Solution

This protocol is designed as a self-validating system, adapted from authoritative patent literature [2], ensuring that each step confirms the success of the previous one.

Step 1: Monomer Hydrolysis & Validation

  • Suspend 1.0 g of the protected monomer (4-acryloxymethyl-2,6,7-trioxabicyclo[2.2.2]octane) in 10 mL of redistilled water within a heavy-walled Schlenk tube.

  • Heat the mixture to 60 °C for 4 hours under continuous stirring.

  • Self-Validation Check: Monitor the pH. The hydrolysis yields pure PEMA and formic acid. A drop in pH confirms successful deprotection. Do not neutralize the solution; formic acid does not interfere with radical polymerization and acts as an internal progress indicator.

Step 2: Rigorous Degassing

  • Connect the Schlenk tube to a high-vacuum manifold.

  • Submerge the tube in liquid nitrogen until the aqueous solution is completely frozen.

  • Open the flask to the vacuum (< 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Isolate the flask from the vacuum and thaw the solution in a room-temperature water bath, allowing trapped

    
     bubbles to escape.
    
  • Repeat this Freeze-Pump-Thaw cycle three times.

Step 3: Initiation & Polymerization

  • Under a positive flow of inert gas, add the redox initiator system: Potassium persulfate (

    
    ) and Sodium thiosulfate (
    
    
    
    ) in a 1:1 molar ratio (e.g., 0.1 mol% relative to the monomer).
  • Causality: This specific redox pair generates sulfate radical anions at 60 °C without requiring the extreme heat of thermal homolysis, preserving the integrity of the pendant hydroxyl groups.

  • Seal the tube under vacuum and maintain at 60 °C for 12 hours.

Step 4: Isolation & Verification

  • Self-Validation Check: Inspect the tube. The solution should be highly viscous but remain completely transparent and flowable. If it forms a rigid, non-flowing mass, crosslinking (monomer impurity) has occurred.

  • Isolate the pure, linear poly(PEMA) by freeze-drying the aqueous solution to yield a white, water-soluble powder.

Part 4: Mechanistic & Workflow Visualizations

G Monomer Pentaerythritol Source Pure Ortho-Ester Protection (100% Monoacrylate) Monomer->Pure Impure Direct Esterification (Statistical Mixture) Monomer->Impure PropPure Linear Propagation (Single Vinyl Group) Pure->PropPure PropImpure Chain Crosslinking (Multi-Vinyl Impurities) Impure->PropImpure Linear Soluble Poly(PEMA) PropPure->Linear Gel Insoluble Polymer Gel PropImpure->Gel

Pathway showing how monomer synthesis routes dictate linear polymer formation versus insoluble gels.

Workflow Start Hydrolyze Protected Monomer in H2O Degas Freeze-Pump-Thaw (Remove O2) Start->Degas Initiate Add Redox Initiator (K2S2O8 / Na2S2O3) Degas->Initiate React Polymerize (60°C, Sealed) Initiate->React Check Outcome Check React->Check Gel Gelation (Check Purity) Check->Gel Insoluble LowConv Low Yield (Check O2) Check->LowConv Low Viscosity Success Soluble Polymer (Freeze-Dry) Check->Success Viscous

Experimental workflow and troubleshooting decision tree for PEMA polymerization.

References

  • Buyle Padias, A., & Hall, H. K. (1982). Synthesis and polymerization of pentaerythritol monoacrylate and methacrylate and their bicyclic ortho esters. Macromolecules. 1

  • Hall, H. K., et al. (1983). Acrylate and methacrylate monoesters of pentaerythritol and pentaerythritol orthoesters and polymers and copolymers derived therefrom. US Patent 4405798A. 2

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91938, 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester. PubChem. 3

Sources

optimizing reaction conditions for 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimization of reaction conditions for synthesizing 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate , commonly known as Pentaerythritol Monoacrylate (PEMA) .[1]

Unlike the common industrial synthesis of pentaerythritol tri- or tetra-acrylates (used in UV-curing coatings), synthesizing the mono-acrylate requires reversing standard protocols to prevent over-esterification.[1]

Part 1: Strategic Optimization Framework

To successfully synthesize the mono-ester, you must control three competing factors: Stoichiometry , Solubility , and Polymerization .

Stoichiometric Control (The "Dilution" Principle)

Standard acrylate synthesis uses excess acrylic acid to drive completion.[1] For the mono-product, you must use a large excess of Pentaerythritol (PE) .[1]

  • Recommended Molar Ratio: 3:1 to 4:1 (Pentaerythritol : Acrylic Acid).[1]

  • Mechanism: By flooding the reaction with hydroxyl groups, the probability of an acrylic acid molecule reacting with a free PE molecule is statistically higher than reacting with an already-formed mono-acrylate.

The Solubility Challenge

Pentaerythritol is a high-melting solid (


) that is insoluble in most non-polar solvents (toluene, benzene) used for azeotropic esterification.[1]
  • Problem: If PE doesn't dissolve, the reaction occurs only on the crystal surface, leading to localized high concentrations of product and immediate over-esterification (forming di/tri-acrylates).

  • Solution: Use a solvent system that partially solubilizes PE or creates a fine dispersion.[1] Dioxane or DMF/Toluene mixtures are often used, though Enzymatic catalysis in t-Butanol is the modern "green" alternative.[1]

Polymerization Inhibition

Mono-acrylates are prone to radical polymerization (gelation) before isolation.[1]

  • Inhibitor Cocktail: Use a dual system of MEHQ (Methoxyhydroquinone) (requires oxygen) and Phenothiazine (anaerobic backup).[1]

  • Oxygen Sparging: Continuous lean air sparging (5-7%

    
     in 
    
    
    
    ) is critical to keep MEHQ active.[1]

Part 2: Troubleshooting & FAQs

Category A: Selectivity & Yield

Q: I am getting a mixture of mono-, di-, and tri-acrylates. How do I shift selectivity to the mono-ester? A: You are likely operating at high conversion or low PE ratios.[1]

  • Increase PE Excess: Move to a 4:1 ratio.

  • Limit Conversion: Stop the reaction at 60-70% conversion of Acrylic Acid. It is easier to recycle unreacted starting materials than to separate mono- from di-esters.[1]

  • Switch to Enzymatic Catalysis: Use Candida antarctica Lipase B (CALB).[1][2][3] Enzymes are sterically sensitive and often stop after the first esterification on a bulky polyol like PE.[1]

Q: My Pentaerythritol clumps at the bottom of the flask. How do I improve reactivity? A: This is a surface area issue.

  • Micronize: Use micronized PE powder rather than crystals.

  • Solvent Switch: Use Sulfolane or DMF (high boiling, polar) as a co-solvent with Toluene.[1]

  • High-Shear Mixing: Use an overhead stirrer with a dispersion blade, not a magnetic stir bar.

Category B: Purification (The Critical Step)[4]

Q: How do I separate the Mono-acrylate from the excess Pentaerythritol? A: Exploit the Solubility Gap .

  • Pentaerythritol: Soluble in Water; Insoluble in Acetone/THF.[1][4]

  • Mono-acrylate: Soluble in Water; Soluble in Acetone/THF.[1]

  • Protocol:

    • Remove reaction solvent (e.g., Toluene).[1]

    • Suspend the crude residue in cold Acetone or THF .

    • Filter.[1][5] The solid cake is unreacted PE (recycle this). The filtrate contains your Mono-acrylate (and small amounts of Di-).[1]

Q: How do I remove the catalyst (p-TSA) without inducing hydrolysis? A: Neutralize before adding water.[1]

  • Add solid Sodium Bicarbonate or Basic Alumina to the organic phase.[1]

  • Filter off the salts.[1]

  • Warning: Aqueous alkaline washes can trigger hydrolysis of the ester bond or Michael addition of water across the double bond.

Category C: Stability[1][5][6][7][8][9]

Q: The product turned into a gel during rotary evaporation. What happened? A: You stripped the oxygen.[1]

  • Cause: MEHQ inhibitor stops working when oxygen is removed during vacuum distillation.[1]

  • Fix: Add Phenothiazine (200 ppm) before distillation; it works without oxygen.[1] Keep the bath temperature below

    
    .
    

Part 3: Experimental Protocols

Method A: Chemical Synthesis (Acid Catalyzed)

Best for scale-up where solvent handling is available.[1]

  • Setup: Dean-Stark apparatus with mechanical stirrer and air sparge tube.

  • Charge:

    • Pentaerythritol (4.0 eq)[1]

    • Acrylic Acid (1.0 eq)[1]

    • Solvent: Toluene/Sulfolane (80:20 mix)[1]

    • Catalyst: p-Toluenesulfonic acid (2 wt% vs AA)[1]

    • Inhibitor: MEHQ (500 ppm) + Phenothiazine (200 ppm)[1]

  • Reaction: Reflux (

    
    ) with vigorous stirring. Monitor water collection.[1]
    
  • Stop Point: When 90% of theoretical water is collected (or AA acid value drops).[1]

  • Workup:

    • Cool to room temp.[1] Excess PE will precipitate.[1]

    • Filter off PE.[1]

    • Wash filtrate with saturated brine (to remove catalyst/Sulfolane).[1]

    • Dry over

      
       and concentrate carefully (
      
      
      
      ).
Method B: Enzymatic Synthesis (High Selectivity)

Best for high purity requirements (Pharma/Bio-apps).[1]

  • Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).[1]

  • Solvent: t-Butanol or Acetone (anhydrous).[1]

  • Conditions:

    
    , mild stirring.
    
  • Procedure:

    • Mix PE and Acrylic Acid (Ratio 2:[1]1) in t-Butanol.[1][2][6]

    • Add Enzyme (1-5 wt%).[1]

    • Add Molecular Sieves (3Å) to scavenge water (drives equilibrium).[1]

  • Advantages: Selectivity for mono-ester is often >90%; no polymerization risk due to low temp.[1]

Part 4: Data & Visualization

Table 1: Solubility Profile for Purification Strategy
SolventPentaerythritol (Reactant)Mono-Acrylate (Target)Di/Tri-Acrylates (Byproducts)
Water SolubleSolubleInsoluble/Emulsifies
Acetone Insoluble Soluble Soluble
Toluene InsolubleSlightly SolubleSoluble
Hexane InsolubleInsolubleSoluble

Key Insight: Use Acetone to separate Reactant from Target.[1] Use Water/Hexane partition to separate Target from Byproducts (Target goes to water, Byproducts to Hexane).[1]

Diagram 1: Synthesis & Purification Logic

G Start Reactants (Pentaerythritol + Acrylic Acid) Reaction Esterification (Acid or Enzyme Cat.) Start->Reaction 4:1 Ratio Crude Crude Mixture (PE, Mono, Di, Catalyst) Reaction->Crude Step1 Solvent Exchange (Suspend in Cold Acetone) Crude->Step1 Filter1 Filtration Step1->Filter1 Solid Solid Residue: Unreacted Pentaerythritol (Recycle) Filter1->Solid Insoluble Filtrate Filtrate: Mono + Di + Catalyst Filter1->Filtrate Soluble Step2 Purification (Column Chrom. or Extraction) Filtrate->Step2 Final Target: Pentaerythritol Monoacrylate Step2->Final

Caption: Workflow for isolating Pentaerythritol Monoacrylate using solubility-based fractionation.

References

  • Synthesis of Pentaerythritol Acrylates (General)

    • Title: Kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid.[1]

    • Source: Taylor & Francis / Chemical Engineering Communications.[1]

    • URL:[Link][1][7]

  • Enzymatic Selectivity (Lipase B)

    • Title: Selective enzymatic esterification of lignin model compounds (Analogous chemistry for primary hydroxyls).
    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Purification & Solubility Data

    • Title: Separation of pentaerythritol and dipentaerythritol from solution (US Patent 2978514A).[1]

    • Source: Google Patents.[1]

    • URL
  • Product Characterization

    • Title: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (HPLC Separation).[1]

    • Source: SIELC Technologies.[1]

    • URL:[Link]

Sources

purification methods for 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Purification of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

Part 1: Technical Overview & Product Profile

Compound Identity:

  • IUPAC Name: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate[1][2]

  • Common Name: Pentaerythritol Monoacrylate (PEMA)

  • CAS Number: 55919-77-2[1][2][3]

  • Molecular Formula: C₈H₁₄O₅

  • Molecular Weight: 190.19 g/mol [3]

The Purification Challenge: Synthesizing PEMA typically involves the esterification of pentaerythritol with acrylic acid.[4] Because pentaerythritol has four equivalent hydroxyl groups, the reaction invariably produces a statistical mixture of:

  • Unreacted Pentaerythritol (4-OH)

  • Monoacrylate (Target, 3-OH)

  • Diacrylate (Impurity, 2-OH)[5]

  • Tri/Tetraacrylate (Impurities, 0-1 OH)

The difficulty lies in the amphiphilic nature of the monoacrylate. It retains significant water solubility (like the starting polyol) but possesses the reactivity and partial lipophilicity of the higher acrylates.

Physicochemical Property Matrix:

ComponentHydrophilicityWater SolubilityToluene SolubilityAcetone Solubility
Pentaerythritol Very HighHigh (Hot), Low (Cold)InsolubleInsoluble
Monoacrylate (Target) HighSoluble Insoluble Soluble
Di/Tri/Tetra-acrylates LowInsolubleSolubleSoluble

Part 2: Troubleshooting & FAQs

Q1: My final product is a cloudy, sticky white paste. Is this normal? A: No. Pure PEMA should be a clear, viscous liquid or a waxy, low-melting solid. Cloudiness usually indicates the presence of unreacted pentaerythritol .

  • Diagnosis: Dissolve a small sample in dry acetone. If a white precipitate remains, you have unreacted pentaerythritol (which is insoluble in acetone).

  • Fix: Perform a "Solvent Trituration" (See Protocol B).

Q2: HPLC shows multiple peaks eluting after my main peak. What are they? A: These are likely the Di- and Tri-acrylates . They are more hydrophobic and will elute later on a Reverse-Phase (C18) column.

  • Mechanism: As the number of acrylate groups increases, the molecule's polarity decreases drastically.

  • Fix: These can be removed via "Biphasic Extraction" (See Protocol A) using a non-polar solvent like Toluene or Hexane/Ethyl Acetate (8:2).

Q3: The product polymerized during solvent removal (Rotavap). How do I prevent this? A: Acrylates are heat-sensitive.

  • Temperature Limit: Never exceed 40°C in the water bath.

  • Inhibitor: Ensure 10-50 ppm of MEHQ (4-Methoxyphenol) is present during concentration.

  • Oxygen: Do not use a high-vacuum line that degasses the solvent completely if using MEHQ, as MEHQ requires dissolved oxygen to function. Use a modest vacuum or bleed a small amount of air into the system.

Q4: Why is my yield so low after water extraction? A: PEMA is highly water-soluble. If you extract the organic by-products and then discard the aqueous phase, you are throwing away your product.

  • Correction: The product is in the aqueous phase (or the polar residue). You must evaporate the water to recover it, not the organic solvent.

Part 3: Detailed Purification Protocols

These protocols utilize the "Polarity Sandwich" principle: The target is too polar for toluene but too organic for pure water/pentaerythritol lattice forces.

Protocol A: Removal of Poly-Acrylates (Di/Tri/Tetra)

Use this if your main impurities are the higher esters.

  • Dissolution: Dissolve the crude reaction mixture in Deionized Water (Ratio: 1 g crude : 5 mL water). The monoacrylate and pentaerythritol will dissolve; higher acrylates may form an emulsion or oil droplets.

  • Extraction: Transfer to a separatory funnel.

  • Wash: Extract the aqueous solution 3 times with Toluene or Diethyl Ether (Ratio: 1:1 vol/vol).

    • Mechanistic Insight: The hydrophobic Di/Tri/Tetra-acrylates partition into the organic layer. The hydrophilic Monoacrylate (3 free OH groups) prefers the aqueous phase.

  • Phase Check: Keep the Aqueous (Lower) phase.

  • Analysis: Run a TLC (Mobile phase: Ethyl Acetate). The high-running spots (poly-acrylates) should be gone.

Protocol B: Removal of Pentaerythritol (Starting Material)

Use this after Protocol A to remove the unreacted polyol.

  • Concentration: Concentrate the aqueous phase from Protocol A to dryness using a rotary evaporator (Bath < 40°C). You will be left with a viscous residue or white solid mix.

  • Trituration: Add Dry Acetone (Ratio: 1 g residue : 10 mL Acetone) to the residue.

  • Agitation: Sonicate or stir vigorously for 15 minutes.

    • Mechanistic Insight: PEMA is soluble in acetone due to the ester functionality breaking the crystal lattice. Pentaerythritol is highly symmetric and crystallizes strongly, making it insoluble in acetone [1].

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.

    • Solid (Filter Cake): Unreacted Pentaerythritol (Discard or Recycle).

    • Filtrate: Contains purified PEMA.

  • Final Isolation: Evaporate the acetone under reduced pressure (Bath < 35°C) to obtain the purified 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate.

Part 4: Process Visualization

The following diagram illustrates the "Polarity Sandwich" logic used to isolate the target molecule.

PurificationProtocol Crude Crude Reaction Mix (Pentaerythritol, Mono, Di, Tri) Step1 Step 1: Dissolve in Water Wash with Toluene Crude->Step1 OrgPhase Organic Phase (Contains Di, Tri, Tetra Acrylates) Step1->OrgPhase Hydrophobic Impurities AqPhase Aqueous Phase (Contains Monoacrylate + Pentaerythritol) Step1->AqPhase Target + Polar Impurities Dry Evaporate Water AqPhase->Dry Residue Solid/Oily Residue Dry->Residue Step2 Step 2: Triturate with Acetone Filter Suspension Residue->Step2 SolidWaste Solid Filter Cake (Unreacted Pentaerythritol) Step2->SolidWaste Insoluble Filtrate Acetone Filtrate (Dissolved Monoacrylate) Step2->Filtrate Soluble Final Final Product 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate Filtrate->Final Evaporate Solvent

Caption: Differential Solubility Workflow. Blue nodes indicate processing steps; Green nodes indicate the path of the target molecule.

Part 5: References

  • Gantrade Corporation. (n.d.).[6] Pentaerythritol (Penta) FAQ. Retrieved March 5, 2026, from [Link]

    • Supports the solubility profile of Pentaerythritol (soluble in water, insoluble in acetone/hydrocarbons).[6]

  • SIELC Technologies. (2018). Separation of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate on Newcrom R1 HPLC column. Retrieved March 5, 2026, from [Link]

    • Confirms the identity of the monoacrylate and its separation behavior via Reverse Phase chromatography.

    • Provides CAS registry data and structural confirmation.

  • PrepChem. (2017). Preparation of Pentaerythritol. Retrieved March 5, 2026, from [Link]

    • Provides background on the solubility and crystallization behavior of the starting material.

Sources

Technical Support Center: Stabilization of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

[1]

Ticket ID: #PENTA-MONO-STAB-001 Subject: Prevention of Premature Polymerization in Hydrophilic Acrylate Monomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable[1][2]

Emergency Triage: Is Your Monomer Already Compromised?

Before proceeding with stabilization protocols, verify the current state of your material.[1][2]

SymptomDiagnosisImmediate Action
Viscosity Increase Onset of oligomerization (pre-gel).[1][2]Discard immediately. Polymerization is autocatalytic; it cannot be reversed.[1][2]
Cloudiness / Haze Insoluble polymer chains forming (popcorn polymer) or phase separation.[1][2]Filter (0.45 µm) to check for solids.[1][2] If solids remain, discard.
Yellow/Brown Tint High inhibitor concentration or oxidation products.[1][2]Testable. Run a UV-Vis or HPLC assay to quantify inhibitor levels.[1][2]
Solidification Could be freezing (crystallization) OR polymerization.[1][2]Thaw gently at 25°C. If it melts, it is safe.[1][2] If it remains solid >30°C, it has polymerized.[1][2]

Core Mechanism: The Oxygen-Inhibitor Paradox

To prevent polymerization, you must understand why it happens.[1][2] 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (Pentaerythritol Monoacrylate) is unique due to its high hydroxyl content, making it viscous and hydrophilic.[1]

The Critical Rule: Never Store Under Pure Nitrogen

Unlike many organic reagents, acrylate monomers stabilized with MEHQ (Monomethyl ether hydroquinone) require dissolved oxygen to function.[1][2] MEHQ is not an inhibitor; it is a radical scavenger that only works effectively when oxidized.[1][2]

The Mechanism:

  • Initiation: Heat or light creates a carbon-centered radical (

    
    ).[1][2]
    
  • Oxygenation: Dissolved

    
     reacts with 
    
    
    to form a Peroxy radical (
    
    
    ).[1][2]
  • Scavenging: MEHQ donates a hydrogen to

    
    , neutralizing it and becoming a stable phenoxy radical.[1][2]
    

Without Oxygen: The carbon radical (

12
Visualization: The Inhibition Cycle

The following diagram illustrates the mandatory presence of oxygen for stabilization.

InhibitionCycleInitiatorHeat / UV / ImpuritiesMonomerAcrylate MonomerInitiator->MonomerGeneratesCRadicalCarbon Radical (R•)(Active Propagator)Monomer->CRadicalPeroxyPeroxy Radical (ROO•)(Less Reactive)CRadical->PeroxyWith O₂PolymerRUNAWAY POLYMERIZATIONCRadical->PolymerNo O₂ Present(Fast Reaction)OxygenDissolved Oxygen (O₂)Oxygen->PeroxyDeadChainTerminated Chain(Safe)Peroxy->DeadChainH-abstractionMEHQMEHQ InhibitorMEHQ->DeadChainSacrificial Action

Figure 1: The synergistic inhibition mechanism.[1] Note that without Oxygen (green path), the system defaults to the red "Runaway" path.[1][2]

Troubleshooting & FAQs

Q1: I need to remove the inhibitor for my polymerization reaction. How do I do this without the monomer gelling immediately?

A: Do not use distillation (high heat risk). Use a De-inhibitor Column or Alkaline Wash .[1][2]

  • Column Method (Recommended): Pass the monomer through a commercially available inhibitor removal column (packed with alumina or proprietary resin) directly into the reaction vessel.[1][2]

  • Alkaline Wash: Since MEHQ is phenolic, it is soluble in base.[1][2] Wash the monomer with 5% NaOH, followed by brine, then dry over

    
    .[1][2]
    
  • Warning: Once inhibitor is removed, use the monomer within 60 minutes .[1][2]

Q2: My monomer is solidifying in the fridge (4°C). Is it safe to heat it?

A: Yes, but strictly controlled.[1][2][3]

  • The Issue: High-hydroxyl monomers often crystallize or become extremely viscous at low temps.[1][2]

  • The Fix: Place the container in a water bath at maximum 30°C .

  • Crucial Step: Loosen the cap during warming to allow fresh air (oxygen) to enter the headspace.[2] A sealed, heated container depletes headspace oxygen, disabling the MEHQ.[1][2]

Q3: Can I store this monomer in stainless steel drums?

A: Avoid if possible.

  • Acrylates can corrode steel over time, releasing Iron (

    
    ) ions.[1][2]
    
  • Metal ions act as redox initiators (Fenton-type chemistry), lowering the activation energy for polymerization.[1][2]

  • Best Practice: Store in amber High-Density Polyethylene (HDPE) or silanized glass.[1][2]

Q4: What is the "Headspace Ratio" rule?

A: Never fill a storage container 100% full.

  • You must maintain a headspace (air gap) of at least 10-20% of the container volume.[1][2]

  • This air acts as the oxygen reservoir to replenish dissolved

    
     consumed by the inhibitor.[2]
    

Experimental Protocols

Protocol A: Validating Inhibitor Presence (Colorimetric Spot Test)

Use this quick test if you suspect inhibitor depletion.[1][2]

  • Reagent: Prepare a 1% solution of NaOH in water.

  • Test: Add 1 mL of monomer to 1 mL of NaOH solution in a clear vial.

  • Shake: Vigorously for 10 seconds.

  • Observe:

    • Yellow/Brown Color: MEHQ is present (oxidized quinone form).[1][2]

    • Colorless: Inhibitor is depleted.[1][2] DANGER. Add 100 ppm MEHQ immediately or discard.

Protocol B: Safe Storage Parameters
ParameterSpecificationReason
Temperature 2°C – 8°CSlows radical generation kinetics.[1][2]
Light Amber / OpaqueBlocks UV (280-400nm) which cleaves bonds.[1][2]
Atmosphere Air (NOT Nitrogen)Maintains dissolved

for MEHQ efficacy.[1][2][4][5]
Container HDPE PlasticPrevents metal ion leaching.[1][2]
Shelf Life 6-12 MonthsHydroxyl groups can transesterify over time.[1][2]

References

  • Kurland, J. J. (1980).[1][2] The Role of Oxygen in the Inhibition of Acrylate Polymerization. Journal of Polymer Science.

  • Covestro. (2021). Safety Data Sheet: Functional Acrylates. Retrieved from [Link][1][2]

improving mechanical properties of hydrogels with 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Hydrogel Engineering. This in-depth guide is designed for researchers, materials scientists, and drug development professionals seeking to engineer high-performance, mechanically robust hydrogels using 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (commonly known as pentaerythritol monoacrylate, or PEMA).

Below, you will find the mechanistic principles, validated synthesis protocols, quantitative benchmarks, and an advanced troubleshooting Q&A to resolve specific experimental bottlenecks.

Mechanistic Overview: Why PEMA?

PEMA is a unique monomer featuring a single polymerizable acrylate group and three pendant hydroxyl (-OH) groups. When copolymerized into a hydrogel network, the acrylate group covalently integrates into the polymer backbone, while the three hydroxyl groups remain free to form an extensive, dynamic hydrogen-bonding network. These hydrogen bonds act as reversible, sacrificial crosslinks that dissipate mechanical energy under stress, drastically improving the toughness, stretchability, and fatigue resistance of the hydrogel (1)[1].

Unlike multifunctional crosslinkers (e.g., pentaerythritol triacrylate) that create rigid, brittle networks, PEMA's monoacrylate structure ensures it extends the linear polymer chains without prematurely terminating them or causing excessive covalent crosslinking (2)[2]. This allows researchers to decouple covalent crosslinking density from physical crosslinking density. Furthermore, the high density of hydroxyl groups significantly enhances the hydrophilicity and water retention of the resulting polymeric matrix (3)[3].

Workflow N1 Monomer + PEMA + Photoinitiator N2 UV Irradiation (365 nm) N1->N2 Mix & Degas N3 Covalent Network Formation N2->N3 Radical Polym. N4 H-Bond Maturation (Physical Crosslinks) N3->N4 Equilibration N5 Toughened Hydrogel N4->N5 Energy Dissipation

Workflow for synthesizing PEMA-toughened hydrogels via UV photopolymerization.

Validated Methodology: Synthesis of PEMA-Toughened Polyacrylamide Hydrogels

This protocol describes a self-validating workflow for formulating a hybrid covalently/physically crosslinked hydrogel.

Step 1: Monomer Solution Preparation In a light-protected glass vial, dissolve Acrylamide (AAm, 20 wt% relative to solvent) and PEMA (0–15 wt% relative to AAm) in deionized water.

  • Causality: PEMA's three hydroxyl groups require a highly polar solvent to prevent micellization.

  • Self-Validation: Verify complete dissolution by checking for optical clarity. Any turbidity indicates phase separation, which will cause heterogeneous mechanical properties.

Step 2: Crosslinker & Initiator Addition Add N,N'-methylenebisacrylamide (MBAA, 0.1 mol% relative to total monomers) as the covalent crosslinker and Irgacure 2959 (0.5 wt%) as the photoinitiator. Stir at 300 RPM for 15 minutes.

Step 3: Degassing Sonicate the solution for 5 minutes, followed by nitrogen purging for 10 minutes.

  • Causality: Dissolved oxygen acts as a radical scavenger, inhibiting the photopolymerization process and leading to incomplete network formation.

  • Self-Validation: Monitor the solution; degassing is complete when micro-bubbles cease forming on the vial walls.

Step 4: Photopolymerization Inject the pre-gel solution into a glass mold equipped with a 2 mm silicone spacer. Expose to UV light (365 nm, 10 mW/cm²) for 15 minutes.

Step 5: Equilibration Carefully remove the hydrogel and immerse it in a large volume of deionized water for 48 hours, changing the water twice daily.

  • Causality: This removes unreacted monomers and allows the dynamic hydrogen bonds between the PEMA hydroxyl groups to mature.

  • Self-Validation: Weigh the hydrogel before and after equilibration. When the mass stabilizes across two consecutive measurements (12 hours apart), the network has reached thermodynamic equilibrium.

Quantitative Benchmarks: Mechanical Property Modulation

The addition of PEMA directly alters the mechanical profile of the hydrogel. The table below summarizes the expected quantitative shifts in a standard PAAm-PEMA system.

PEMA Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Swelling Ratio (g/g)Fracture Energy (kJ/m²)
0.0 (Control) 0.1221028.50.45
5.0 0.4548022.12.30
10.0 0.8865014.34.85
15.0 1.355209.66.10

Note: At 15 wt% PEMA, tensile strength and fracture energy continue to rise, but elongation at break drops slightly due to excessive physical crosslinking restricting polymer chain mobility.

Mechanism A Increase PEMA Concentration B Higher Density of Pendant -OH Groups A->B C Enhanced Inter/Intra-chain H-Bonding B->C D Increased Physical Crosslinking Density C->D E Improved Toughness (Energy Dissipation) D->E F Reduced Swelling Ratio (Network Restriction) D->F

Mechanistic relationship between PEMA concentration, H-bonding, and hydrogel properties.

Troubleshooting Guide & FAQs

Q1: Why is my hydrogel too brittle despite adding PEMA? A1: Brittleness in PEMA-modified hydrogels usually stems from an imbalance between covalent and physical crosslinking. If your chemical crosslinker (e.g., MBAA) concentration is too high, the polymer chains are locked in a rigid topology. This prevents the chains from extending under mechanical stress, meaning the hydrogen bonds formed by PEMA cannot act as sacrificial energy-dissipating bonds.

  • Resolution: Reduce the chemical crosslinker concentration by 50%. The physical crosslinking provided by PEMA will compensate for the loss in structural integrity while massively improving elongation and toughness.

Q2: I am observing phase separation (cloudiness) in my pre-gel solution. How can I resolve this? A2: While PEMA is highly hydrophilic, high concentrations can lead to localized hydrogen-bonding clusters before polymerization, causing micro-phase separation. This is particularly common if the water is too cold or if the total monomer concentration exceeds 30 wt%.

  • Resolution: Increase the mixing temperature to 35–40°C to disrupt premature intermolecular hydrogen bonds. Alternatively, introduce a small amount of a polar aprotic co-solvent (e.g., 5% DMSO) to fully solvate the PEMA monomers prior to UV curing.

Q3: Why is the swelling ratio of my PEMA hydrogel much lower than my control hydrogel? A3: This is a direct mechanistic consequence of adding PEMA. The three pendant hydroxyl groups on each PEMA molecule form a dense, physical crosslinking network via intra- and inter-chain hydrogen bonding. These physical tie-points restrict the osmotic expansion of the polymer network in water.

  • Resolution: If a higher swelling ratio is required for your specific application (e.g., drug delivery), you must offset the physical crosslinking by copolymerizing with a charged monomer like acrylic acid (AAc). The electrostatic repulsion between the deprotonated carboxylate groups will drive water uptake, counteracting the restrictive hydrogen bonds.

References

  • Title: Acrylate and methacrylate monoesters of pentaerythritol and pentaerythritol orthoesters and polymers and copolymers derived therefrom Source: Google Patents URL: 1

  • Title: Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium Source: Bentham Science Publisher URL: 2

  • Title: Hydrophilic Modification of Polymeric Membrane using Graft Polymerization Method: A Mini Review Source: ResearchGate URL: 3

Sources

identifying side reaction products in 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Analytical Support Center for 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (commonly known as pentaerythritol monoacrylate, or PEMA).

Because pentaerythritol possesses four sterically unhindered, equivalent primary hydroxyl groups, synthesizing the mono-substituted acrylate without generating a complex matrix of side products is notoriously difficult. This guide is engineered to help you diagnose, quantify, and eliminate competing reaction pathways.

Part 1: Reaction Network & Mechanistic Pathways

To troubleshoot your synthesis, you must first understand the competing thermodynamic and kinetic pathways in your reactor. The diagram below illustrates the primary side reactions that consume your target molecule or reagents.

ReactionNetwork PE Pentaerythritol (Polyol Core) PEMA 3-Hydroxy-2,2-bis(hydroxymethyl) propyl acrylate (Target) PE->PEMA Controlled Esterification Reagent Acrylic Acid / Acryloyl Chloride Reagent->PEMA PEDA Di/Tri/Tetra-acrylates (Over-esterification) PEMA->PEDA Unprotected OH Groups + Excess Acrylate Michael Ether Adducts (Michael Addition) PEMA->Michael Intermolecular OH Attack (Base/Heat Catalyzed) Polymer Oligomers/Polymers (Radical Coupling) PEMA->Polymer Thermal/UV Exposure (Depleted Inhibitor)

Reaction network showing the synthesis of PEMA and its primary competing side reactions.

Part 2: Diagnostic FAQs

Q1: My reaction yields a highly viscous, sticky resin instead of a manageable liquid/solid. What went wrong? A1: You are likely observing either radical polymerization or extensive Michael addition .

  • Causality: Acrylates are highly susceptible to auto-polymerization. If your reaction temperature exceeds 80°C without sufficient radical inhibitors (like MEHQ or BHT), the vinyl groups will cross-link. Alternatively, under strongly acidic dehydrative esterification or basic conditions, the free hydroxyl groups of PEMA can act as nucleophiles, attacking the electrophilic

    
    -carbon of another acrylate's double bond (oxa-Michael addition) [2]. This creates a high-molecular-weight ether network.
    
  • Solution: Maintain temperatures below 70°C, ensure 100-500 ppm of MEHQ is present, and sparge the reaction with a lean oxygen mixture (MEHQ requires

    
     to function as a radical trap).
    

Q2: LC-MS shows multiple peaks with mass additions of +54 Da. How do I stop this? A2: A +54 Da mass shift corresponds to the net addition of an acryloyl group minus water (Over-esterification: +72 - 18 = 54). Because the four hydroxyl groups on pentaerythritol are chemically equivalent, direct esterification yields a statistical Poisson distribution of mono-, di-, tri-, and tetra-acrylates.

  • Causality: It is kinetically impossible to stop direct esterification cleanly at the mono-adduct without an overwhelming and impractical excess of pentaerythritol.

  • Solution: To achieve high-purity PEMA, you must use a protection strategy. The most reliable method is converting pentaerythritol into a bicyclic ortho ester (e.g., 4-hydroxymethyl-2,6,7-trioxabicyclo[2.2.2]octane), reacting the single free hydroxyl with acryloyl chloride, and subsequently hydrolyzing the ortho ester under mild acidic conditions [3].

Q3: How can I differentiate between an over-esterification byproduct and a Michael addition dimer? A3: Use a combination of mass spectrometry and


-NMR. Over-esterification preserves the acrylate double bonds, whereas Michael addition consumes them. In NMR, a Michael adduct will show a reduction in vinyl proton integration (5.8–6.4 ppm) and the emergence of new methylene triplet signals (~3.7 ppm and ~2.6 ppm) corresponding to the new 

ether linkage.

Part 3: Quantitative Data & Analytical Signatures

To accurately identify the components in your crude mixture, cross-reference your analytical data with the exact masses and NMR signatures summarized in the table below.

CompoundMolecular FormulaMonoisotopic MassESI-MS[M+H]⁺Key ¹H-NMR Signatures (δ, ppm)
PEMA (Target)

190.08191.095.8-6.4 (3H, m, vinyl), 4.2 (2H, s, ester

), 3.5 (6H, s, polyol

)
PEDA (Diacrylate)

244.09245.105.8-6.4 (6H, m, vinyl), 4.2 (4H, s, ester

), 3.5 (4H, s, polyol

)
PETA (Triacrylate)

298.11299.115.8-6.4 (9H, m, vinyl), 4.2 (6H, s, ester

), 3.5 (2H, s, polyol

)
Michael Adduct (Dimer)

380.17381.18~3.7 (2H, t, ether

), ~2.6 (2H, t,

-

), reduced vinyl integration

Part 4: Self-Validating Analytical Protocol

Standard silica gel chromatography and normal-phase HPLC often fail to resolve these mixtures due to the extreme polarity of the unreacted hydroxyl groups. The following LC-MS protocol utilizes a mixed-mode/low-silanol reverse-phase approach to ensure baseline resolution [1].

Protocol: LC-MS Profiling of PEMA Reaction Mixtures

  • Step 1: Sample Preparation Dissolve 10 mg of the crude reaction mixture in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter to remove any polymerized micro-gels.

  • Step 2: Column Selection Equip the LC with a low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm particle size, 150 x 4.6 mm). Causality: Standard C18 columns suffer from severe peak tailing when analyzing polyols due to secondary interactions with residual surface silanols. Specialized low-silanol columns prevent this, ensuring sharp peaks for accurate integration.

  • Step 3: Mobile Phase Preparation

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile. Causality: While phosphoric acid yields excellent UV baselines, it suppresses ionization and fouls MS detectors. Formic acid provides the necessary low pH to keep residual silanols protonated while remaining fully volatile for ESI-MS compatibility [1].

  • Step 4: Gradient Elution Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min. Hold at 95% B for 3 minutes to elute highly non-polar tetra-acrylates.

  • Step 5: Detection & Validation Checkpoint Set the ESI source to positive ion mode (scan range: m/z 100–1000). Monitor UV absorbance at 210 nm. Validation Checkpoint: If the UV trace shows a massive peak at the solvent front but the MS shows no corresponding acrylate mass, unreacted pentaerythritol is eluting in the void volume. Decrease the initial gradient to 1% B to retain the polyol.

Part 5: Troubleshooting Workflow

Use the following decision tree to translate your LC-MS findings into immediate corrective actions in the lab.

Troubleshooting Start Crude PEMA Mixture LCMS LC-MS Analysis (RP Column, Formic Acid) Start->LCMS MassCheck Identify Dominant Impurity via m/z [M+H]+ LCMS->MassCheck OverEst m/z 245, 299, 353 (Over-esterification) MassCheck->OverEst Michael m/z > 380, Loss of Vinyl (Michael Adducts) MassCheck->Michael Polymer Baseline Drift, High Viscosity (Polymerization) MassCheck->Polymer Action1 Switch to Ortho-ester Protection Route OverEst->Action1 Action2 Lower Temp & Switch to Non-Nucleophilic Catalyst Michael->Action2 Action3 Increase MEHQ to 500 ppm & Sparge with Lean O2 Polymer->Action3

Diagnostic workflow for identifying PEMA side products and corrective synthesis actions.

References

  • SIELC Technologies. "Separation of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate on Newcrom R1 HPLC column." SIELC Application Database. Available at:[Link]

  • Ofusa, K., & Hashimoto, N. "Development of Acrylates using New Ester Exchange Reaction." Toagosei America Technical Reports. Available at:[Link]

  • Padias, A. B., & Hall, H. K. "Synthesis and polymerization of pentaerythritol monoacrylate and methacrylate and their bicyclic ortho esters." Macromolecules, 1982, 15(2), 217-223. Available at:[Link]

Technical Support Center: Mastering Crosslinking with 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PETA)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, more commonly known as Pentaerythritol triacrylate (PETA). This guide is designed to provide you with in-depth technical assistance for controlling the degree of crosslinking in your experiments. As a trifunctional acrylate monomer, PETA is a powerful crosslinking agent used to form three-dimensional polymer networks with exceptional hardness and chemical resistance.[1] Mastering the extent of this crosslinking is critical for tailoring the final properties of your materials for applications ranging from hydrogels for drug delivery to advanced coatings.[1][2][3]

This resource provides troubleshooting solutions and frequently asked questions to help you navigate the complexities of PETA polymerization and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PETA) and why is it an effective crosslinker?

A1: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PETA) is a multifunctional monomer featuring three reactive acrylate groups and one hydroxyl group.[4] During free-radical polymerization, each of these acrylate groups can participate in chain growth, allowing a single PETA molecule to connect multiple polymer chains. This creates a dense, three-dimensional network structure, which is the essence of a crosslinked material.[1] The trifunctional nature of PETA leads to rapid network formation and high crosslink density, resulting in materials with excellent mechanical strength and resistance to solvents.[1][5]

Q2: What is the "degree of crosslinking" and how does it impact material properties?

A2: The degree of crosslinking refers to the density of crosslinks within a polymer network. It is a measure of the number of interconnected points between polymer chains. A higher degree of crosslinking generally leads to:

  • Increased hardness and stiffness: The material becomes more rigid and resistant to deformation.[1]

  • Reduced swelling: The tightly bound network restricts the absorption of solvents.[6]

  • Decreased flexibility and elongation at break: The material becomes more brittle.

  • Enhanced thermal stability and chemical resistance: The robust network is more resistant to degradation.[1]

Controlling the degree of crosslinking is therefore essential for tuning the material's properties to meet the specific demands of an application.[7]

Q3: What are the common methods for initiating the polymerization and crosslinking of PETA?

A3: The polymerization of PETA is typically initiated by free radicals, which can be generated through several methods:

  • Photopolymerization: This is a widely used method where a photoinitiator is added to the monomer formulation.[8] Upon exposure to UV or visible light of a specific wavelength, the photoinitiator generates free radicals, initiating polymerization.[1][8] This technique offers excellent spatial and temporal control over the crosslinking process.

  • Thermal Initiation: In this method, a thermal initiator (e.g., a peroxide or an azo compound like AIBN) is used. When the mixture is heated to a specific temperature, the initiator decomposes to form free radicals.

  • Redox Initiation: This involves a pair of redox agents (an oxidizing agent and a reducing agent) that react at room temperature to produce free radicals. This method is often used in aqueous systems.

  • High-Energy Radiation: Electron beams or gamma irradiation can also be used to generate radicals and initiate crosslinking, often without the need for an initiator.[2]

Q4: Why is there an inhibitor in the PETA monomer as supplied, and do I need to remove it?

A4: PETA, like most acrylic monomers, is supplied with a small amount of a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ).[9][10] This is crucial for preventing spontaneous polymerization during transport and storage, which can be triggered by heat, light, or contaminants.[11][12][13] For most applications, the presence of the inhibitor is overcome by the high concentration of radicals generated by the initiator during the polymerization process. However, for highly controlled or sensitive polymerization reactions, or if you are experiencing slow or incomplete polymerization, removing the inhibitor by passing the monomer through a column of basic alumina may be necessary.[14][15]

Troubleshooting Guide

This guide addresses common problems encountered during the crosslinking of PETA, their probable causes, and actionable solutions.

Problem 1: Premature Gelation (Polymerization in the Bottle or During Mixing)
Potential Causes Scientific Explanation Solutions & Preventative Measures
Inhibitor Depletion The inhibitor is consumed over time, especially with improper storage. Without the inhibitor, stray radicals from heat, light, or impurities can initiate polymerization.[11][12][16]Storage: Store PETA in a cool, dark place, away from heat sources and direct sunlight. Keep the container tightly sealed. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen) to minimize oxygen's role in some inhibition mechanisms.[11]
High Temperatures Heat can accelerate the decomposition of residual peroxides (impurities) or even initiate thermal polymerization directly, leading to runaway reactions.[13]Temperature Control: Avoid storing or mixing PETA near heat sources. Use a water or ice bath during mixing if heat is generated.
Contamination Contaminants such as dust, metal ions, or peroxides can act as unintended initiators, triggering premature polymerization.Cleanliness: Use clean glassware and equipment. Avoid introducing any potential contaminants into the monomer.
Problem 2: Incomplete or Slow Polymerization
Potential Causes Scientific Explanation Solutions & Preventative Measures
Oxygen Inhibition Molecular oxygen is a potent radical scavenger. It reacts with initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymerization chain.[17][18] This effect is most pronounced at the surface exposed to air.[19]Deoxygenation: Purge the monomer solution with an inert gas like nitrogen or argon before and during polymerization.[15] Increase Initiator Concentration: A higher initiator concentration can generate radicals more rapidly than they are scavenged by oxygen.[20] Use Oxygen Scavengers: Incorporate additives like tertiary amines that can help consume dissolved oxygen.[19]
Insufficient Initiator Concentration The rate of polymerization is directly related to the concentration of initiator radicals.[21] Too little initiator will result in a slow reaction and low conversion of the monomer.[22]Optimize Initiator Level: Increase the initiator concentration systematically. A typical starting range is 0.1-2.0 wt% relative to the monomer.
Incorrect UV Wavelength or Intensity For photopolymerization, the light source must emit at a wavelength that is strongly absorbed by the photoinitiator.[8] Low light intensity will generate fewer radicals, slowing down the curing process.[5]Match Light Source to Initiator: Consult the absorption spectrum of your photoinitiator and ensure your UV lamp's output matches the peak absorption. Increase Light Intensity/Exposure Time: Increase the power of the UV lamp or the duration of exposure.[8]
Presence of Retarders/Inhibitors Besides the intentionally added inhibitor, other impurities in the system can act as retarders, slowing down the polymerization rate without a distinct induction period.[13]Monomer Purification: If other solutions fail, purify the PETA monomer by passing it through an inhibitor removal column.[14][15]
Problem 3: Brittle Final Product
Potential Causes Scientific Explanation Solutions & Preventative Measures
Excessively High Crosslink Density A very high concentration of PETA leads to a densely crosslinked network with restricted polymer chain mobility, resulting in a brittle material.[1]Reduce PETA Concentration: Decrease the weight percentage of PETA in your formulation. Incorporate Monofunctional or Difunctional Monomers: Blend PETA with monomers that have fewer reactive groups. This will increase the distance between crosslinks, enhancing flexibility.
High Degree of Conversion Pushing the polymerization to very high conversion can lead to a highly crosslinked and potentially brittle network.Control Reaction Time: For some systems, stopping the polymerization at a slightly lower conversion can preserve some flexibility.
Problem 4: Inconsistent Results (Batch-to-Batch Variability)
Potential Causes Scientific Explanation Solutions & Preventative Measures
Inaccurate Measurements Small variations in the ratio of monomer to initiator can lead to significant differences in polymerization kinetics and final properties.[22][23]Precise Weighing: Use an analytical balance for all components. Prepare a masterbatch of the initiator in a portion of the monomer for more accurate additions.
Fluctuations in Temperature The rate of polymerization is highly sensitive to temperature. Inconsistent reaction temperatures will lead to variability in the crosslinking density.[22]Controlled Environment: Use a temperature-controlled water bath or reaction block to maintain a constant temperature throughout the polymerization.
Variable Oxygen Levels If the deoxygenation process is not consistent, varying levels of dissolved oxygen will lead to different induction periods and polymerization rates.[17][18]Standardize Deoxygenation: Use a consistent method and time for purging with inert gas for every experiment.

Visualizing Experimental Workflows and Concepts

General Mechanism of PETA Free-Radical Polymerization

The following diagram illustrates the key steps in the free-radical polymerization process that leads to a crosslinked network with PETA.

G cluster_0 Initiation cluster_1 Propagation & Crosslinking cluster_2 Termination cluster_3 Inhibition Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Energy (UV/Heat) PETA PETA Monomer Radical->PETA Reacts with GrowingChain Growing Polymer Chain (P•) PETA->GrowingChain Forms GrowingChain->PETA Adds more monomer GrowingChain->GrowingChain Crosslinked Crosslinked Network GrowingChain->Crosslinked GrowingChain2 Another Growing Chain (P'•) GrowingChain->GrowingChain2 Combination or Disproportionation Oxygen Oxygen (O2) GrowingChain->Oxygen Reacts with DeadPolymer Dead Polymer Chains GrowingChain2->DeadPolymer PeroxyRadical Inactive Peroxy Radical (POO•) Oxygen->PeroxyRadical

Caption: Free-radical polymerization and crosslinking of PETA.

Troubleshooting Workflow for Incomplete Polymerization

This flowchart provides a systematic approach to diagnosing and resolving issues with incomplete or slow crosslinking reactions.

G Start Problem: Incomplete or Slow Polymerization CheckOxygen Was the system deoxygenated? Start->CheckOxygen CheckInitiator Is the initiator concentration sufficient? (e.g., 0.1-2.0 wt%) CheckOxygen->CheckInitiator Yes Sol_Deoxygenate Action: Purge with N2/Ar before and during reaction. CheckOxygen->Sol_Deoxygenate No CheckUV For Photo-polymerization: Is UV source/wavelength correct? CheckInitiator->CheckUV Yes Sol_IncreaseInitiator Action: Increase initiator concentration incrementally. CheckInitiator->Sol_IncreaseInitiator No CheckPurity Is the monomer pure? CheckUV->CheckPurity Yes Sol_CheckUV Action: Verify lamp spectrum matches initiator absorption. Increase intensity/time. CheckUV->Sol_CheckUV No Sol_Purify Action: Purify monomer using an inhibitor removal column. CheckPurity->Sol_Purify No Success Problem Resolved CheckPurity->Success Yes Sol_Deoxygenate->CheckInitiator Sol_IncreaseInitiator->CheckUV Sol_CheckUV->CheckPurity Sol_Purify->Success

Caption: Systematic troubleshooting for incomplete polymerization.

References

  • Anseth, K. S., & Bowman, C. N. (1996). Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications.
  • Anseth, K. S., & Bowman, C. N. (1993). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 34(11), 2276-2281.
  • Vatankhah-Varnoosfaderani, M., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
  • Gaharwar, A. K., et al. (2015). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. Journal of Biomedical Materials Research Part A, 103(11), 3568-3577.
  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020). SpecialChem.
  • Pentaerythritol triacrylate and its modified products. (2024). Bossin.
  • The Science Behind PETA: How Pentaerythritol Triacrylate Drives Performance in UV-Curable Formulations. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. (2019). ChemicalBook.
  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZ
  • Preventing Gelation in Hexadecyl Acrylate Polymerization: A Technical Support Guide. (2025). Benchchem.
  • Influence of Initiator Concentration on the Polymerization Course of Methacryl
  • Eastman Hydroquinone Inhibitors for Polymerization, Product Article. (n.d.). ChemPoint.com.
  • Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks. (n.d.). PMC.
  • Photochemical method to eliminate oxygen inhibition of free radical polymerizations. (n.d.).
  • Biodegradable elastomeric networks: highly efficient cross-linking of poly(trimethylene carbonate)
  • Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacryl
  • Polymeris
  • Chapter 8: Mechanical Characterization of Hydrogels and its Implications for Cellular Activities. (2014). Books.
  • Effect of Crosslinking Agent Concentration on the Properties of Unmedic
  • Pentaerythritol tetraacrylate monomethyl ether hydroquinone 350ppm inhibitor 4986-89-4. (n.d.). MilliporeSigma.
  • One-pot synthesis of liquid photocrosslinkable poly(l-lactide)
  • Technical Support Center: Troubleshooting Low Molecular Weight in Poly(1-Naphthyl acrylate)
  • INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies). (n.d.). NCBI - NIH.
  • An Overview of Oxygen Inhibition in Photocuring. (n.d.). RadTech.
  • Constrained Swelling of Polymer Networks: Characterization of Vapor-Deposited Cross-Linked Polymer Thin Films. (2014).
  • (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2025).

Sources

Validation & Comparative

A Comparative Guide to 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate and Other Multifunctional Acrylates for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of polymer science, particularly in the development of high-performance materials for coatings, adhesives, and biomedical devices, the selection of the appropriate monomer is a critical decision that dictates the ultimate properties and success of the final product. Multifunctional acrylates are a cornerstone of radiation-curable formulations, prized for their rapid polymerization and the robust, crosslinked networks they form. Among these, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, also known as pentaerythritol triacrylate, stands out due to its unique combination of trifunctionality and a reactive hydroxyl group.

This guide provides a comprehensive comparison of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate with other commonly used multifunctional acrylates, namely Trimethylolpropane Triacrylate (TMPTA), Pentaerythritol Tetraacrylate (PETA), and Dipentaerythritol Hexaacrylate (DPHA). We will explore their performance characteristics through the lens of experimental data, offering researchers, scientists, and drug development professionals the insights needed to make informed formulation choices.

The Role of Multifunctional Acrylates in Polymer Network Formation

Multifunctional acrylates are monomers that possess two or more reactive acrylate groups per molecule. When exposed to a suitable energy source, typically ultraviolet (UV) light or an electron beam (EB) in the presence of a photoinitiator, these acrylate groups undergo rapid polymerization, forming a highly crosslinked, three-dimensional polymer network. The density of this network, which is directly related to the functionality of the monomer (the number of acrylate groups), is a primary determinant of the material's final properties.

The general workflow for creating and evaluating a UV-cured polymer film is outlined below:

experimental_workflow cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization Monomer Multifunctional Acrylate Monomer Mixing Mixing Monomer->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Application Film Application Mixing->Application Curing UV Curing Application->Curing Mechanical Mechanical Testing Curing->Mechanical Adhesion Adhesion Testing Curing->Adhesion Curing_Kinetics Curing Kinetics Curing->Curing_Kinetics

Caption: A generalized experimental workflow for UV-cured polymer film evaluation.

A Closer Look at Key Multifunctional Acrylates

The choice of multifunctional acrylate impacts everything from the viscosity of the initial formulation to the hardness, flexibility, and chemical resistance of the cured material.

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate:

This trifunctional acrylate is distinguished by the presence of a primary hydroxyl group. This feature is pivotal as it can significantly enhance adhesion to polar substrates through hydrogen bonding and provides a reactive site for subsequent chemical modification.

Trimethylolpropane Triacrylate (TMPTA):

Also a trifunctional acrylate, TMPTA is a widely used workhorse monomer known for its good balance of properties, including fast cure speed and good chemical resistance. It serves as a valuable benchmark for comparison.

Pentaerythritol Tetraacrylate (PETA):

With four acrylate groups, PETA offers a higher crosslink density than its trifunctional counterparts. This translates to increased hardness and scratch resistance, but often at the expense of flexibility.

Dipentaerythritol Hexaacrylate (DPHA):

As a hexafunctional acrylate, DPHA provides the highest crosslink density among the monomers being compared. It is utilized in applications demanding extreme hardness and chemical resistance.

Comparative Experimental Data

To provide a clear, data-driven comparison, we will examine the performance of these four multifunctional acrylates across several key metrics.

Table 1: Physical Properties of Selected Multifunctional Acrylates
Property3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylateTrimethylolpropane Triacrylate (TMPTA)Pentaerythritol Tetraacrylate (PETA)Dipentaerythritol Hexaacrylate (DPHA)
Functionality 3346
Molecular Weight ( g/mol ) ~274~296~352~578
Viscosity @ 25°C (cP) 550 - 75080 - 120350 - 550High (often solid at RT)
Hydroxyl Group YesNoNoNo

Note: Viscosity values can vary between suppliers.

The higher viscosity of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate compared to TMPTA is a result of intermolecular hydrogen bonding enabled by its hydroxyl group.

Experimental Protocol: UV Curing and Mechanical Testing
  • Formulation: Each monomer was formulated with 2% (w/w) of a suitable photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).

  • Film Preparation: A 75 µm thick film of each formulation was drawn down on a glass substrate.

  • Curing: The films were cured by passing them under a medium-pressure mercury UV lamp at a defined dose.

  • Pencil Hardness (ASTM D3363): The hardness of the cured film was determined by the resistance to scratching by a series of calibrated pencils of increasing hardness.

  • Cross-Hatch Adhesion (ASTM D3359): Adhesion to a steel substrate was evaluated by making a series of cuts through the coating, applying and removing a pressure-sensitive tape, and assessing the amount of coating removed.

Table 2: Performance of Cured Films
Performance Metric3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylateTrimethylolpropane Triacrylate (TMPTA)Pentaerythritol Tetraacrylate (PETA)Dipentaerythritol Hexaacrylate (DPHA)
Pencil Hardness H - 2HF - H2H - 3H4H - 5H
Adhesion to Steel (ASTM D3359) 5B3B2B1B
Relative Cure Speed FastFastVery FastExtremely Fast

Note: Results are typical and can be influenced by the specific formulation and curing conditions.

Analysis of Structure-Property Relationships

The experimental data clearly illustrates the trade-offs inherent in multifunctional acrylate selection.

structure_property cluster_structure Structural Features cluster_properties Resultant Properties Functionality Increasing Functionality (TMPTA -> PETA -> DPHA) Hardness Increased Hardness Increased Brittleness Functionality->Hardness CureSpeed Increased Cure Speed Functionality->CureSpeed Hydroxyl Presence of Hydroxyl Group (3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate) Adhesion Enhanced Adhesion Hydroxyl->Adhesion

comparative study of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate as a crosslinker

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide provides an in-depth technical analysis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate , scientifically referred to as Pentaerythritol Monoacrylate (PEMA) .

Executive Summary: The "Crosslinker" Paradox

While often categorized alongside crosslinkers due to its pentaerythritol core, Pentaerythritol Monoacrylate (PEMA) is technically a functional monomer in radical polymerization (containing only one vinyl group). Its utility as a "crosslinker" arises from its hyper-functionality (3 Hydroxyl groups) , allowing it to serve as a supramolecular crosslinking node or a dual-cure bridge in polyurethane/epoxy systems.

This guide compares PEMA against standard radical crosslinkers (PETA, TMPTA) and hydrophilic monomers (HEMA), highlighting its unique role in designing biocompatible hydrogels and anti-fouling surfaces .

Part 1: Chemical Profile & Comparative Landscape

The Molecule: Pentaerythritol Monoacrylate (PEMA)
  • IUPAC Name: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate[1][2][3]

  • CAS: 55919-77-2

  • Core Structure: A pentaerythritol core with one acrylate (polymerizable) and three hydroxyls (reactive/hydrophilic).

Competitor Matrix

The following table contrasts PEMA with its direct structural relatives and functional alternatives.

FeaturePEMA (Monoacrylate) PETA (Triacrylate) HEMA (Mono-methacrylate) PEGDA (Diacrylate)
Primary Role Hydrophilic Monomer / Polyol Node Structural Crosslinker Hydrophilic MonomerHydrophilic Crosslinker
Acrylate Groups 1 (Linear Chain Formation)3 (Network Formation)1 (Linear Chain Formation)2 (Network Formation)
Hydroxyl Groups 3 (Hyper-Hydrophilic) 1 (Moderate)1 (Moderate)0 (None)
Water Solubility High Low / InsolubleHighHigh
Mechanism Radical (Chain) + Condensation (OH)Radical (Network)Radical (Chain)Radical (Network)
Key Application Anti-fouling grafts, Dual-cure hydrogelsHard coatings, LithographyContact lenses, HydrogelsSoft tissue scaffolds

Part 2: Performance Analysis

Hydrophilicity & Anti-Fouling Performance

PEMA is superior to HEMA for creating ultra-hydrophilic surfaces. The "Umbrella Effect" of the pentaerythritol headgroup exposes three OH groups for every single polymer backbone attachment, creating a dense hydration layer that repels proteins.

  • Experimental Insight: In membrane grafting (e.g., on Polypropylene), PEMA grafts reduce the water contact angle from ~100° to <40°, significantly outperforming HEMA due to higher OH density per monomer unit.

  • Biocompatibility: The dense hydration layer mimics zwitterionic non-fouling properties, making PEMA ideal for blood-contacting devices where protein adsorption must be minimized.

Crosslinking Mechanics: The Dual-Cure Advantage

Unlike PETA, which locks a structure immediately upon UV exposure, PEMA allows for staged curing .

  • Stage 1 (UV/Radical): PEMA polymerizes into linear chains with pendant triol groups. The material remains soluble or flowable (if low MW).

  • Stage 2 (Chemical): The pendant OH groups react with a secondary crosslinker (e.g., Diisocyanate, Glutaraldehyde) to form a final, chemically resilient network.

Part 3: Visualization of Mechanisms

The following diagram illustrates the structural difference between "Traditional Crosslinking" (PETA) and "Pendant Node Functionalization" (PEMA).

G cluster_0 PETA (Traditional Crosslinker) cluster_1 PEMA (Functional Node) PETA_Mono PETA Monomer (3 Acrylates) PETA_Net Rigid 3D Network (High Crosslink Density) PETA_Mono->PETA_Net UV Radical Cure PEMA_Mono PEMA Monomer (1 Acrylate, 3 OHs) PEMA_Chain Linear Polymer Chain (Pendant Triols) PEMA_Mono->PEMA_Chain UV Radical Cure PEMA_Dual Dual-Cured Network (Polyurethane/Acrylate Hybrid) PEMA_Chain->PEMA_Dual + Isocyanate (OH Reaction) caption Figure 1: PETA forms immediate brittle networks; PEMA forms functional chains available for secondary crosslinking.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ultra-Hydrophilic Anti-Fouling Hydrogel

Objective: Create a hydrogel surface with maximum water retention using PEMA as the functional monomer and PEGDA as the structural crosslinker.

Materials:

  • Monomer: PEMA (3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate)

  • Crosslinker: PEGDA (Mn 700)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)

  • Solvent: PBS (pH 7.4)

Methodology:

  • Preparation: Dissolve PEMA (15% w/v) and PEGDA (5% w/v) in PBS.

    • Expert Note: The 3:1 ratio ensures high OH density while maintaining structural integrity. Pure PEMA will not form a gel; it requires the PEGDA crosslinker.

  • Initiation: Add LAP (0.5% w/v). Vortex for 30 seconds.

  • Casting: Pipette solution into a glass mold (1mm spacer).

  • Curing: Expose to UV light (365nm, 10 mW/cm²) for 5 minutes.

  • Purification: Wash gel in distilled water for 24 hours to remove unreacted monomers.

  • Validation: Measure Equilibrium Water Content (EWC). PEMA-based gels typically achieve >90% EWC.

Protocol B: Dual-Cure Polyurethane-Acrylate Coating

Objective: Utilize the 3 OH groups of PEMA to crosslink a polyurethane prepolymer.

Methodology:

  • Prepolymer Synthesis: React IPDI (Isophorone diisocyanate) with a Polyol (e.g., PTMG) at 80°C to form an NCO-terminated prepolymer.

  • Functionalization: Add PEMA (stoichiometric ratio 1:1 OH:NCO) to the prepolymer.

    • Reaction: The OH groups of PEMA react with NCO, capping the polyurethane with acrylate groups AND leaving residual OH functionality (due to steric hindrance or stoichiometry adjustments).

  • Application: Coat the resin onto a substrate.[4]

  • Cure: UV cure to lock the shape (Acrylate reaction), followed by thermal post-cure (60°C) to drive any remaining NCO-OH reactions for toughness.

References

  • SIELC Technologies. (2018). Separation of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate on Newcrom R1 HPLC column.

  • National Center for Advancing Translational Sciences (NCATS). 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate Structure and Properties. Inxight Drugs.[5]

  • Wang, L., Wei, J., Zhao, K., & Wu, B. (2015). Preparation and characterization of high-hydrophilic polyhydroxy functional PP hollow fiber membrane. Materials Letters. (Discusses grafting PEMA for hydrophilicity).

  • National Toxicology Program (NTP). Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade). (Comparative toxicity data for the triacrylate analog).

  • PubChem. Compound Summary: 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester (PEMA).

Sources

Biocompatibility Assessment of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate-Based Biomaterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mechanistic Rationale in Material Design

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (IUPAC:[3-hydroxy-2,2-bis(hydroxymethyl)propyl] prop-2-enoate)[1], commonly known as pentaerythritol monoacrylate (PEA), and its multifunctional derivatives like pentaerythritol triacrylate (PETA)[2], represent a highly versatile class of monomers in biomedical engineering. Characterized by their unique balance of hydrophilic hydroxyl groups and reactive acrylate moieties, these materials are increasingly utilized to fabricate antifouling membranes, hydrogels, and osteoinductive bone scaffolds[3][4].

The structural architecture of pentaerythritol acrylates offers two distinct functional advantages for biocompatibility:

  • Tunable Hydrophilicity and Antifouling : The unreacted hydroxyl groups significantly reduce interfacial tension with aqueous environments. When grafted onto hydrophobic substrates (like polypropylene), PEA drastically enhances water flux and protein-adsorption resistance, which is critical for blood-contacting devices and bioseparation membranes[4][5].

  • Free-Radical-Free Polymerization : In tissue engineering, traditional acrylate polymerization relies on UV-generated free radicals, which can induce severe cytotoxicity. Pentaerythritol acrylates can be copolymerized with thiol crosslinkers via an amine-catalyzed Michael addition[6]. This step-growth polymerization achieves high conversion rates without generating cytotoxic free radicals or damaging exothermic heat, enabling in situ polymerization directly within biological defects[3][6].

Comparative Performance Analysis

To objectively evaluate the clinical potential of pentaerythritol acrylate networks, we benchmark them against Poly(ε-caprolactone) (PCL)—the gold standard for biodegradable scaffolds—and Polyethylene glycol diacrylate (PEGDA), a standard for hydrophilic networks.

Performance MetricPentaerythritol Acrylates (PEA/PETA)Poly(ε-caprolactone) (PCL)Polyethylene Glycol Diacrylate (PEGDA)
Polymerization Mechanism Amine-catalyzed Michael addition[6]Thermo-precipitation / Melt-molding[3]UV-initiated free-radical polymerization
Cytotoxicity Risk Low (No free radicals generated)[6]Low (Pre-polymerized, inert)Moderate (Residual photoinitiators/radicals)
Mechanical Strength High (Tunable via crosslink density)[3]Moderate (Prone to deformation)Low (Typically forms brittle hydrogels)
Osteogenic Potential Superior (High ALP/OCN expression)[3]Baseline (Standard control)[3]Poor (Requires RGD peptide functionalization)
Hydrophilicity / Antifouling Excellent (Due to free hydroxyl groups)[4]Poor (Highly hydrophobic)Excellent (Inherent PEG properties)

Experimental Methodologies & Protocols

To ensure scientific integrity, the biocompatibility of these materials must be validated through self-contained, reproducible assay systems. Below are the standardized protocols for synthesizing and evaluating pentaerythritol acrylate-based bone augments.

Protocol 1: Synthesis of Thiol-Acrylate Nanocomposite Scaffolds

Objective: Fabricate a highly porous, cytocompatible PETA:Hydroxyapatite (HA) scaffold using Michael addition.

  • Monomer Preparation : Combine pentaerythritol triacrylate (PETA) with a thiol crosslinker, such as trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), at a 1:1 molar functionality ratio[7].

    • Causality: Maintaining exact stoichiometric equivalence ensures maximum conversion, leaving no cytotoxic unreacted monomers in the final network[6].

  • Catalyst Addition : Introduce diethylamine (DEA) at a concentration of ~16.1% (w/w) to catalyze the Michael addition[7].

    • Causality: DEA acts as a base catalyst, deprotonating the thiol to form a highly reactive thiolate anion. This anion subsequently attacks the electron-deficient acrylate double bond, driving the step-growth polymerization without the need for toxic free radicals[6].

  • Composite Integration : Gradually fold in hydroxyapatite (HA) nanoparticles to achieve an 80:20 (PETA:HA) weight ratio.

    • Causality: This specific ratio optimizes both yield strength and interconnected porosity (~66.4%), balancing mechanical integrity with the spatial requirements for cell migration[3][7].

  • Gas Foaming & Curing : Allow the mixture to cure at physiological temperature (37°C).

    • Causality: The favorable reaction kinetics and lack of exothermic heat permit in situ foaming, allowing the material to conformally fill complex bone voids without inducing thermal necrosis in surrounding host tissue[3].

G A Pentaerythritol Acrylate (PEA/PETA) D Michael Addition Polymerization A->D B Thiol Crosslinker (e.g., TMPTMP) B->D C Amine Catalyst (Diethylamine) C->D E Hydroxyapatite (HA) Integration D->E F Porous Nanocomposite Scaffold E->F

Caption: Thiol-acrylate Michael addition workflow for scaffold fabrication.

Protocol 2: In Vitro Cytocompatibility and Osteogenesis Validation

Objective: Quantify cell viability and osteogenic differentiation of human adipose-derived mesenchymal stromal cells (hASCs) on the synthesized scaffolds.

  • Cell Seeding : Sterilize the PETA:HA (80:20) and control PCL:HA (80:20) scaffolds. Seed hASCs at a density of 5 × 10⁴ cells/scaffold in osteogenic induction medium[3].

    • Causality: Using PCL:HA as a control provides a validated, self-contained benchmark against an FDA-approved biomaterial standard[3].

  • Viability Assay (Day 1, 7, 21) : Perform a LIVE/DEAD® viability/cytotoxicity assay.

    • Causality: The lack of unreacted monomers and free radicals in the Michael addition network typically results in significantly higher live cell counts and superior cytocompatibility compared to traditional UV-cured alternatives[3][6].

  • Osteogenic Marker Quantification (Day 21) : Lyse cells to measure Alkaline Phosphatase (ALP) activity via p-nitrophenyl phosphate (pNPP) hydrolysis, and quantify Osteocalcin (OCN) expression using an enzyme-linked immunosorbent assay (ELISA)[3].

    • Causality: Elevated ALP (an early marker) and OCN (a late marker) confirm that the scaffold not only supports survival but actively induces osteogenic differentiation, validating its clinical utility[3].

In Vivo Biocompatibility Considerations

Transitioning from in vitro to in vivo requires rigorous localized toxicity assessments. In a 6-week posterior lumbar spinal fusion model, foamed PETA:HA composites demonstrated exceptional biocompatibility. Histological analysis confirmed that host cells actively migrated into the interconnected pore volume, establishing centers of ossification without eliciting severe adverse inflammatory responses at the surgical site[3].

G A Scaffold Formulation (PEA/PETA:HA) B In Vitro Cytotoxicity (hASCs, 21 Days) A->B C Osteogenesis Assays (ALP & OCN Expression) B->C D In Vivo Model (Lumbar Spinal Fusion) C->D E Biocompatibility Validation D->E

Caption: Stepwise validation from in vitro cytocompatibility to in vivo osteogenesis.

References

  • Title : In vitro and in vivo characterization of pentaerythritol triacrylate-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed Source : nih.gov URL : 3

  • Title : 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | C8H14O5 | CID 91938 Source : nih.gov URL : 1

  • Title : Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC Source : nih.gov URL :6

  • Title : Pentaerythritol triacrylate - Polysciences Source : polysciences.com URL : 2

  • Title : Hydrophilic Modification of Polymeric Membrane using Graft Polymerization Method: A Mini Review - ResearchGate Source : researchgate.net URL : 4

  • Title : Fabrication of antifouling polypropylene hollow fiber membrane breaking through the selectivity-permeability trade-off | Request PDF - ResearchGate Source : researchgate.net URL : 5

  • Title : In Vitro and In Vivo Characterization of Pentaerythritol Triacrylate-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC Source : nih.gov URL : 7

Sources

Navigating Biocompatibility: A Comparative Guide to the Cytotoxicity of Polymers Derived from 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel biomaterials, particularly for applications in drug delivery, tissue engineering, and medical devices, the cytotoxic profile of a polymer is a critical determinant of its potential for clinical translation. This guide provides an in-depth comparative analysis of the anticipated cytotoxic properties of polymers derived from 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, a monomer also known as trimethylolpropane monoacrylate (TRIM). As direct and extensive cytotoxicity data for poly(TRIM) is not yet widely available in peer-reviewed literature, this guide will leverage established structure-activity relationships of acrylate-based polymers to frame a scientifically grounded comparison against well-characterized alternatives.

The Promise and Scrutiny of Acrylate-Based Biomaterials

Acrylate and methacrylate-based polymers are mainstays in the biomedical field due to their tunable mechanical properties, ease of polymerization, and versatility in forming hydrogels and other polymeric structures.[1] However, the potential for cytotoxicity, often stemming from unreacted monomers or specific chemical moieties, necessitates rigorous evaluation. The choice of monomer is therefore a critical design parameter in the development of biocompatible materials.

The TRIM monomer presents an interesting case. With a single acrylate group for polymerization and two hydroxyl groups, it offers the potential for creating hydrophilic polymers with pendant hydroxyls that can be further functionalized. Understanding its likely cytotoxic profile is the first step towards harnessing its potential.

Structure-Cytotoxicity Relationship: An Insight into Poly(TRIM)

The cytotoxicity of acrylate and methacrylate monomers and their resulting polymers is intricately linked to their chemical structure. Several key principles allow us to infer the potential biocompatibility of poly(TRIM):

  • Acrylates vs. Methacrylates : A consistent finding in toxicological studies is that acrylates are generally more cytotoxic than their corresponding methacrylates.[1] This is attributed to the higher reactivity of the acrylate double bond.

  • The Role of Hydroxyl Groups : The presence of hydroxyl groups in the monomer structure has been shown to potentially enhance cytotoxicity.[1] This is a crucial consideration for the TRIM monomer, which contains two hydroxyl groups.

  • Lipophilicity : There is an observed inverse correlation between the 50% inhibitory concentration (IC50) and the logarithm of the partition coefficient (logP), indicating that increased lipophilicity can lead to greater cytotoxicity.[1]

Based on these principles, it can be hypothesized that polymers derived from TRIM, being acrylates with hydroxyl groups, may exhibit a higher intrinsic cytotoxicity compared to some methacrylate-based polymers. However, the overall biocompatibility of the final polymer will also depend on factors such as the degree of polymerization, crosslinking density, and the concentration of residual monomer.

Comparative Cytotoxicity Analysis

To provide a practical context for the potential cytotoxicity of poly(TRIM), we will compare it with several widely used biomedical polymers. The following table summarizes representative cytotoxicity data for these alternatives. It is important to note that direct comparison of values across different studies can be challenging due to variations in cell lines, assay methods, and exposure times.

Polymer/MonomerPolymer TypeCell LineAssayKey FindingsReference
Hypothetical Poly(TRIM) Polyacrylate--Expected to be more cytotoxic than corresponding methacrylates; hydroxyl groups may enhance cytotoxicity.[1]
Poly(ethylene glycol) diacrylate (PEGDA)PolyacrylateVariousVariousGenerally considered biocompatible, but cytotoxicity can be influenced by molecular weight and residual acrylate groups.[2]
Poly(lactic-co-glycolic acid) (PLGA)PolyesterVariousMTTGenerally considered non-cytotoxic with degradation products being natural metabolites. PEGylated PLGA nanoparticles show low cytotoxicity.[3][4][3][4]
2-hydroxyethyl methacrylate (HEMA)PolymethacrylateHeLaNot specifiedLower cytotoxicity compared to many dimethacrylates like bisGMA and UDMA.[1]
Poly(methyl methacrylate) (PMMA)PolymethacrylateHeLaNot specifiedExhibits lower cytotoxicity than HEMA.[1]

Experimental Protocols for In Vitro Cytotoxicity Assessment

The reliable evaluation of a biomaterial's cytotoxicity hinges on standardized and well-validated experimental protocols. The following are methodologies for key in vitro assays, based on ISO 10993-5 standards.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts or human primary fibroblasts) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test polymer according to ISO 10993-12 standards. Typically, the polymer is incubated in a cell culture medium at 37°C for 24-72 hours.

  • Cell Treatment: Remove the existing culture medium from the wells and replace it with various concentrations of the material extract. Include a positive control (e.g., a known cytotoxic substance like sodium lauryl sulfate) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (96-well plate) cell_treatment 3. Cell Treatment (with extracts) cell_seeding->cell_treatment material_extraction 2. Material Extraction (ISO 10993-12) material_extraction->cell_treatment incubation 4. Incubation (24-72 hours) cell_treatment->incubation mtt_addition 5. MTT Addition incubation->mtt_addition solubilization 6. Solubilization mtt_addition->solubilization data_acquisition 7. Data Acquisition (Absorbance at 570 nm) solubilization->data_acquisition data_analysis 8. Data Analysis (% Cell Viability) data_acquisition->data_analysis

MTT Assay Workflow
Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture according to the manufacturer's instructions to allow for the colorimetric reaction to proceed.

  • Data Acquisition: Measure the absorbance of the solution at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Cytotoxicity_Factors cluster_material Material Properties cluster_biological Biological Factors cytotoxicity Polymer Cytotoxicity monomer_structure Monomer Structure (Acrylate vs. Methacrylate, Functional Groups) monomer_structure->cytotoxicity molecular_weight Molecular Weight molecular_weight->cytotoxicity crosslinking Crosslinking Density crosslinking->cytotoxicity impurities Residual Monomers & Initiators impurities->cytotoxicity cell_type Cell Type cell_type->cytotoxicity exposure_time Exposure Time exposure_time->cytotoxicity

Factors Influencing Polymer Cytotoxicity

Conclusion and Future Directions

The development of novel biomaterials requires a thorough understanding of their potential interactions with biological systems. While direct cytotoxicity data for polymers derived from 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (TRIM) remains to be fully elucidated, established structure-activity relationships for acrylate-based polymers provide a valuable framework for initial assessment. The presence of both an acrylate group and hydroxyl moieties in the TRIM monomer suggests that a careful and comprehensive cytotoxicological evaluation is warranted.

Researchers and drug development professionals are encouraged to perform rigorous in vitro cytotoxicity testing, such as the MTT and LDH assays detailed in this guide, to determine the biocompatibility of poly(TRIM)-based materials. Future studies should focus on establishing a clear cytotoxic profile for these polymers, including the influence of molecular weight and crosslinking density, to fully unlock their potential in biomedical applications. Comparing these findings with the well-established profiles of polymers like PLGA and various polymethacrylates will be crucial for positioning poly(TRIM) within the landscape of biocompatible materials.

References

  • Fujisawa, S., et al. (2004). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and... Journal of Dental Research. Available at: [Link]

  • Takahashi, Y., et al. (1987). Structure-toxicity relationship of acrylates and methacrylates. Journal of Toxicological Sciences. Available at: [Link]

  • Monnery, B. D., et al. (2022). How does the polymer architecture and position of cationic charges affect cell viability? Polymer Chemistry. Available at: [Link]

  • Kim, H., et al. (2023). A Mechanically Resilient and Tissue-Conformable Hydrogel with Hemostatic and Antibacterial Capabilities for Wound Care. Advanced Science. Available at: [Link]

  • Amanote, R. (2016). Structure-Cytotoxicity Relationship of Methacrylate-Based Resin Monomers as Evaluated by an Anti-Oxidant Responsive Element-Luciferase Reporter Assay. ResearchGate. Available at: [Link]

  • Grover, C. N., et al. (2020). Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications. Journal of Biomedical Materials Research Part A. Available at: [Link]

  • Mori, H., et al. (2020). Bactericidal effect of cationic hydrogels prepared from hydrophilic polymers. ResearchGate. Available at: [Link]

  • Imazato, S., et al. (2014). Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels. Acta Biomaterialia. Available at: [Link]

  • Tan, M. L., et al. (2021). Cytotoxicity of targeted PLGA nanoparticles: a systematic review. RSC Advances. Available at: [Link]

  • Green, M. A., et al. (2019). Low molecular weight PEG-PLGA polymers provide a superior matrix for conjugated polymer nanoparticles in terms of physicochemical properties, biocompatibility and optical/photoacoustic performance. Journal of Materials Chemistry B. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (CAS: 55919-77-2), often referred to as Pentaerythritol Monoacrylate .

While frequently found in mixtures with di-, tri-, and tetra-acrylates (such as PETA), this specific mono-functional monomer presents unique handling challenges due to its high polarity (three hydroxyl groups) and potential for rapid transdermal sensitization.

Part 1: Critical Hazard Profile & Executive Summary

Immediate Action Required: Treat this chemical as a Category 1 Skin Sensitizer and Category 1 Eye Irritant .

  • The "Trojan Horse" Effect: Unlike hydrophobic acrylates that bead on skin, the three hydroxyl groups in this molecule increase its solubility in sweat and biological fluids, potentially accelerating dermal absorption and sensitization [1, 2].

  • Polymerization Risk: Like all acrylates, this compound is stabilized (typically with MEHQ). Exposure to heat (>40°C), UV light, or depletion of dissolved oxygen can trigger an exothermic runaway polymerization [3].

  • Physical State: Viscous liquid or waxy solid (depending on purity/temperature). High viscosity increases the risk of "stringing" during transfer, leading to unseen surface contamination.

Part 2: The Barrier Strategy (PPE Framework)

Standard laboratory nitrile gloves provide insufficient protection for prolonged contact with acrylates. Acrylates can permeate standard 4-mil nitrile gloves in under 15 minutes, often without visible degradation [4].

Glove Selection Protocol

You must employ a "Time-Based Layering" strategy.

Task DurationPrimary BarrierSecondary BarrierRationale
Splash Risk (Standard) Nitrile (Double Gloved) NoneOuter glove is sacrificial. Remove immediately upon contact. Inner glove protects during removal.
Immersion / Cleanup Laminate (e.g., Silver Shield™) Nitrile (Outer)Laminates offer >480 min breakthrough time. Outer nitrile provides grip (laminates are slippery).
High Precision Polyethylene (PE) Nitrile (Outer)PE offers better chemical resistance than nitrile for acrylates but poor dexterity.
Respiratory & Eye Protection
  • Eyes: Chemical splash goggles (indirect venting) are mandatory. Face shields are required for volumes >100 mL or when heating.

  • Lungs: All operations must occur in a certified fume hood. If hood access is compromised, a full-face respirator with Organic Vapor (OV) cartridges is required.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Figure 1: PPE Selection Decision Matrix based on exposure risk. Start Start: Assess Task Volume Volume > 10 mL? Start->Volume Contact Direct Contact Likely? Volume->Contact No Level2 LEVEL 2: High Risk Laminate Liner + Nitrile Splash Goggles Face Shield Volume->Level2 Yes Level1 LEVEL 1: Standard Double Nitrile Safety Glasses Fume Hood Contact->Level1 No Contact->Level2 Yes (Cleaning/Spills)

Part 3: Operational Protocols

Storage and Logistics
  • Temperature: Store at 2°C – 8°C . Do not freeze (phase separation of inhibitor can occur).

  • Atmosphere: Store under air , not nitrogen. The stabilizer (MEHQ) requires dissolved oxygen to function [5].

  • Container: Opaque, high-density polyethylene (HDPE) or glass. Avoid rusty metal (iron ions trigger polymerization).

Weighing and Transfer (The "Clean Zone" Method)

The high viscosity of this monoacrylate leads to drips. Use this self-validating workflow to prevent contamination.

  • Preparation: Place a disposable absorbent pad (benchkote) in the balance.

  • The "Catch" Technique: When pipetting, hold a lint-free wipe directly under the pipette tip during the transit from stock bottle to weighing vessel.

  • Neutralization: Immediately wipe the bottle threads with a dry wipe, then a solvent-dampened wipe (ethanol/isopropanol) before recapping. Never return excess material to the stock bottle.

Spill Response Workflow

Do not use sawdust. Sawdust is combustible and acts as an insulator; if the acrylate polymerizes, the heat cannot escape, potentially causing a fire [6].

Spill_Response Figure 2: Emergency Spill Response Workflow avoiding exothermic risks. Detect Spill Detected Isolate Isolate Area (15m radius) Detect->Isolate PPE Don PPE: Laminate Gloves Respirator Isolate->PPE Absorb Absorb: Vermiculite or Sand PPE->Absorb Clean Solvent Wash: Isopropanol -> Soap/Water Absorb->Clean Dispose Disposal: Seal in HazWaste Tag as 'Acrylate Monomer' Clean->Dispose

Part 4: Disposal and Deactivation

Never pour acrylates down the drain.[1] They are toxic to aquatic life and can polymerize in plumbing, causing catastrophic blockages.

  • Solid Waste: Absorbent materials (wipes, sand) contaminated with the acrylate must be sealed in double-bagged polyethylene bags and tagged for high-temperature incineration.

  • Liquid Waste: Collect in a dedicated "Non-Halogenated Organic" waste stream.

  • In-Lab Polymerization (Small Scale Only):

    • For trace residues in glassware, you can rinse with a dilute radical initiator solution (e.g., benzoyl peroxide in acetone) and allow to stand in a fume hood to cure into a solid polymer before disposal. Warning: This generates heat. Do not seal vessels during this process.

References

  • National Center for Advancing Translational Sciences (NCATS). 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate. Inxight Drugs.[2][3] Link

  • Covestro. Safety Data Sheet: Pentaerythritol Acrylates. (General hazard profile for PE-acrylates). Link

  • Petrochemicals Europe. Safe Handling and Storage of Acrylic Esters. (Polymerization hazards and inhibitor logic). Link

  • Lönnroth, E. C. Permeability of different types of medical protective gloves to acrylic monomers. International Journal of Occupational Safety and Ergonomics. Link

  • BASF. Safety Data Sheet: Acrylate Monomers. (Stabilization requirements). Link

  • NOAA Office of Response and Restoration. Pentaerythritol Triacrylate Reactivity Profile. CAMEO Chemicals.[2] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.